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2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Documentation Hub

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  • Product: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine
  • CAS: 1429309-52-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Validation of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Topic: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine structure elucidation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine structure elucidation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, JAK). Its structural integrity relies on the precise fusion of a dichloropyrimidine ring with a chiral dihydrofuran moiety. This guide details the technical workflow for the structural elucidation of this molecule, emphasizing the differentiation of regioisomers, the determination of stereochemistry at the C7 position, and the validation of functional reactivity.

Structural Architecture & Retrosynthetic Context

Before elucidation, one must understand the connectivity. The molecule consists of a pyrimidine ring fused to a saturated furan ring (dihydrofuran).

  • Core: Pyrimidine (positions 1–4, 4a, 7a).

  • Fusion: Dihydrofuran ring (positions 5, 6-O, 7).

  • Substituents: Chlorine atoms at C2 and C4; a Methyl group at C7.

  • Chirality: The C7 position is a stereocenter, creating

    
     and 
    
    
    
    enantiomers.
Synthesis Implication on Structure

The synthesis typically proceeds via the lithiation of 2,4-dichloropyrimidine-5-carbaldehyde followed by Grignard addition (MeMgBr) to form the secondary alcohol, and subsequent cyclization. This route introduces the C7 chiral center late-stage, necessitating rigorous stereochemical assignment.

Spectroscopic Characterization

The elucidation process must confirm three critical attributes: the dichlorination pattern, the fused ring closure, and the C7-methyl connectivity.

Mass Spectrometry (MS)

The presence of two chlorine atoms provides a distinct isotopic fingerprint.

  • Ionization: ESI+ or APCI.

  • Isotope Pattern: The molecular ion (

    
    ) will exhibit a characteristic 9:6:1  intensity ratio for the 
    
    
    
    ,
    
    
    , and
    
    
    peaks due to the natural abundance of
    
    
    and
    
    
    .
  • Fragmentation: Loss of

    
     (M-15) and sequential loss of Cl radicals are common.
    
Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the dihydrofuran ring closure and the diastereotopic environment.

Table 1: Expected

H NMR Chemical Shifts (

, 400 MHz)
PositionTypeMultiplicityShift (

ppm)
Structural Insight
C7-CH MethineQuartet (q)5.30 – 5.50Deshielded by Oxygen and Pyrimidine ring; couples with Methyl.
C5-H

MethyleneDoublet (d)5.05 – 5.15Critical: Diastereotopic due to C7 chirality. Forms an AB system.
C5-H

MethyleneDoublet (d)4.90 – 5.00Diastereotopic partner to H

.
C7-CH

MethylDoublet (d)1.45 – 1.60Couples with C7-CH (

Hz).
Pyrimidine -Silent-No protons on the pyrimidine ring (substituted by Cl).
Key Elucidation Logic: The Diastereotopic Effect

Because C7 is a chiral center, the two protons at C5 are not chemically equivalent (diastereotopic). They will not appear as a singlet but as two doublets (or an AB quartet) with a geminal coupling constant (


 Hz). This splitting pattern is the definitive proof  of the rigid, cyclic dihydrofuran structure. If the ring were open (e.g., an alcohol chain), these protons would likely appear as a singlet or freely rotating multiplet.
2D-NMR Connectivity (HMBC/NOESY)

To confirm the regiochemistry (furo[3,4-d] vs. furo[2,3-d]):

  • HMBC: The C7-Methyl protons should show a strong correlation to C7 and a weaker correlation to the bridgehead carbon C7a.

  • NOESY: A spatial correlation (NOE) may be observed between the C7-Methyl group and the C5 protons across the ring face, depending on the ring pucker.

Visualization: Elucidation Workflow

The following diagram outlines the logical flow from crude synthesis to absolute structure confirmation.

ElucidationWorkflow Start Crude Intermediate (Post-Cyclization) MS 1. Mass Spectrometry (Check Cl2 Pattern 9:6:1) Start->MS NMR_1H 2. 1H NMR Analysis (Identify C5 Diastereotopicity) MS->NMR_1H Regio_Check Decision: Is C5 an AB System? NMR_1H->Regio_Check OpenChain Open Chain/Wrong Isomer Regio_Check->OpenChain No (Singlet) NMR_2D 3. 2D NMR (HMBC) (Confirm C7-Me Connectivity) Regio_Check->NMR_2D Yes (Doublets) Chiral_HPLC 4. Chiral HPLC (Enantiomeric Separation) NMR_2D->Chiral_HPLC XRay 5. X-Ray Crystallography (Absolute Configuration) Chiral_HPLC->XRay Grow Crystals

Figure 1: Step-by-step structural elucidation workflow for verifying the dihydrofuro[3,4-d]pyrimidine core.

Stereochemical Determination

The "7-methyl" group introduces a chiral center. For drug development, separating and identifying the


 and 

enantiomers is mandatory.
Protocol: Chiral HPLC Separation

Objective: Resolve the enantiomers of 2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine.

  • Column Selection: Polysaccharide-based columns are preferred for fused heterocycles.

    • Primary Candidate: Chiralpak IC or IG (immobilized amylose/cellulose derivatives).

    • Secondary Candidate: Chiralcel OD-H.[1]

  • Mobile Phase:

    • Start with Hexane:Isopropanol (90:10) .

    • Since the molecule is relatively non-polar (dichloro substituted), avoid high water content.

  • Detection: UV at 254 nm (pyrimidine absorption).

  • Validation: Calculate Resolution (

    
    ). 
    
    
    
    is required for baseline separation.[1]
Absolute Configuration

While Circular Dichroism (CD) can provide clues, X-ray crystallography is the gold standard.

  • Method: Slowly evaporate a solution of the separated enantiomer in heptane/EtOAc.

  • Heavy Atom Effect: The two chlorine atoms provide excellent anomalous scattering, making absolute structure determination reliable even without co-crystallization agents.

Functional Validation: Regioselective Reactivity

A critical "chemical proof" of the structure is its reactivity profile. In 2,4-dichloropyrimidines, the C4 position is electronically distinct from C2.

The C4 Selectivity Rule

Nucleophilic Aromatic Substitution (


) typically occurs at C4  first due to the para-like resonance stabilization of the Meisenheimer intermediate and lower steric hindrance compared to C2.

Experiment: React the scaffold with 1 equivalent of a secondary amine (e.g., morpholine) at


.
  • Expected Result: Exclusive formation of the 4-morpholino-2-chloro derivative.

  • NMR Verification: If substitution occurs at C4, the C5-methylene protons (adjacent to the fusion) will experience a significant chemical shift change due to the electronic modification of the pyrimidine ring. Substitution at C2 causes a lesser shift at C5.

ReactivityLogic Scaffold 2,4-Dichloro Scaffold Intermediate Meisenheimer Complex Scaffold->Intermediate + Nuc Nucleophile Nucleophile (R-NH2, 1 eq) Product_C4 C4-Substituted (Major/Exclusive) Intermediate->Product_C4 Path A: Para-like (Kinetic Favored) Product_C2 C2-Substituted (Trace/None) Intermediate->Product_C2 Path B: Ortho-like (Steric Hindrance)

Figure 2: Regioselective logic for S_NAr displacement, validating the electronic environment of the pyrimidine core.

References

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Link

  • National Institutes of Health (NIH). (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Link

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • BenchChem. (2024). An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. Link

  • ChemicalBook. (2024). Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Analogous Synthetic Logic). Link

Sources

Exploratory

Biological Activity of Furo[3,4-d]pyrimidine Derivatives

Executive Summary The furo[3,4-d]pyrimidine scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its structural isomer, furo[2,3-d]pyrimidine. While the [2,3-d] isomer is widely recogn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furo[3,4-d]pyrimidine scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its structural isomer, furo[2,3-d]pyrimidine. While the [2,3-d] isomer is widely recognized for kinase inhibition (EGFR, PI3K), the furo[3,4-d]pyrimidine core—and specifically its dihydro- and pyrimidinone derivatives—has carved a niche in two critical therapeutic areas: antiviral therapeutics (specifically HIV-1) and urology (Benign Prostatic Hyperplasia) .

This guide dissects the biological activity, structure-activity relationships (SAR), and synthetic methodologies of furo[3,4-d]pyrimidine derivatives.[1] It provides a rigorous analysis of their mechanism as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and alpha-1a adrenergic receptor antagonists, grounded in recent experimental data.

Structural Architecture & Isomer Distinction

Before analyzing biological data, it is critical to distinguish the [3,4-d] core from the more common [2,3-d] isomer. The fusion of the furan ring to the pyrimidine ring dictates the electronic environment and binding topology.

  • Furo[2,3-d]pyrimidine: Furan oxygen at position 7 (relative to pyrimidine N1/N3). Primary Activity: Kinase Inhibition (EGFR, VEGFR).

  • Furo[3,4-d]pyrimidine: Furan ring fused at the 4,5-positions of the pyrimidine, with the oxygen located in the "middle" of the fused system, often appearing as a dihydro- derivative in bioactive molecules. Primary Activity: HIV-1 Reverse Transcriptase Inhibition,

    
    -Adrenergic Antagonism.
    
Core Scaffold Visualization

The following diagram illustrates the core architecture and the critical substitution points for biological activity.

G Core Furo[3,4-d]pyrimidine Core Pos2 C2 Position: Lipophilic/Aryl Groups (Key for NNRTI binding) Core->Pos2 determines Pos4 C4 Position: Amino/Oxo Substituents (H-bond Donor/Acceptor) Core->Pos4 determines Pos6 C6/C7 (Furan Ring): Steric Bulk Tolerance (Solubility modulation) Core->Pos6 modulates

Figure 1: Structural deconstruction of the Furo[3,4-d]pyrimidine scaffold highlighting key pharmacophores.

Primary Therapeutic Focus: HIV-1 Inhibition (NNRTIs)[2]

The most potent application of dihydrofuro[3,4-d]pyrimidine derivatives is as next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). These compounds target the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), causing a conformational change that halts viral DNA synthesis.[2]

Mechanism of Action

Unlike Nucleoside inhibitors (NRTIs) that bind to the active site, furo[3,4-d]pyrimidines bind to the NNRTI Binding Pocket (NNIBP) . This pocket is flexible, and the "butterfly-like" conformation of dihydrofuro[3,4-d]pyrimidines allows them to access "Tolerant Regions" I and II, maintaining potency even against resistant mutations like K103N and Y181C .

HIV_Pathway RT_Enzyme HIV-1 Reverse Transcriptase (RT) NNIBP Allosteric NNRTI Binding Pocket RT_Enzyme->NNIBP Contains Complex RT-Inhibitor Complex (Locked Conformation) NNIBP->Complex Conformational Change Inhibitor Dihydrofuro[3,4-d]pyrimidine (e.g., Compound 13c2) Inhibitor->NNIBP Binds (Hydrophobic Interaction) Outcome Inhibition of Viral RNA -> DNA Transcription Complex->Outcome Catalytic Disruption

Figure 2: Mechanism of Action for HIV-1 RT inhibition by furo[3,4-d]pyrimidine derivatives.

Quantitative Efficacy Data

Recent studies (Kang et al., 2022; BenchChem, 2025) have highlighted specific derivatives with single-digit nanomolar potency.

Compound IDStructure TypeTarget StrainEC50 (nM)Selectivity Index (SI)
13c2 Dihydrofuro[3,4-d]pyrimidineHIV-1 WT (Wild Type)1.6 > 10,000
13c2 Dihydrofuro[3,4-d]pyrimidineK103N (Resistant)2.5 > 6,000
13c2 Dihydrofuro[3,4-d]pyrimidineY181C (Resistant)3.1 > 5,000
13c4 Dihydrofuro[3,4-d]pyrimidineHIV-1 WT1.8 > 9,000
Etravirine Reference DrugHIV-1 WT1.4-

Expert Insight: The ability of compound 13c2 to maintain low nanomolar activity (2.5 nM) against the K103N mutant is significant. K103N is the most prevalent resistance mutation in patients treated with first-generation NNRTIs (like Efavirenz). The furo[3,4-d] core provides the necessary flexibility to accommodate the steric clash introduced by the Asparagine (N) residue.

Secondary Therapeutic Focus: -Adrenergic Antagonism[4][5]

While less publicized than their antiviral activity, furo[3,4-d]pyrimidin-2,4-diones act as selective antagonists for the


-adrenergic receptor (

-AR).
Clinical Relevance: BPH

Benign Prostatic Hyperplasia (BPH) involves the constriction of smooth muscle in the prostate, mediated by


-ARs.[3][4]
  • Challenge: Non-selective blockade (inhibiting

    
     in blood vessels) causes hypotension.
    
  • Solution: Furo[3,4-d]pyrimidinones exhibit high selectivity for the

    
     subtype (prostate) over the 
    
    
    
    subtype (vasculature), minimizing cardiovascular side effects.
SAR Insight

The carbonyl groups at positions 2 and 4 (the "dione" motif) are essential for hydrogen bonding within the receptor pocket, mimicking the endogenous catecholamine binding.

Experimental Protocols

Synthesis of the Furo[3,4-d]pyrimidine Core

Methodology: The most robust route involves the construction of the pyrimidine ring onto a pre-functionalized furan.

Protocol (Adapted from BenchChem & Kang et al.):

  • Starting Material: Diethyl furan-3,4-dicarboxylate.

  • Step 1 (Curtius Rearrangement): Treat diethyl furan-3,4-dicarboxylate with hydrazine hydrate to form the dihydrazide. React with nitrous acid (generated in situ from NaNO2/HCl) to form the diacyl azide. Reflux in benzene/toluene to generate the diisocyanate intermediate.

  • Step 2 (Cyclization): React the diisocyanate with an amine (R-NH2) or ammonia. This facilitates the intramolecular cyclization to yield the furo[3,4-d]pyrimidine-2,4-dione .

  • Step 3 (Aromatization/Functionalization): For antiviral derivatives, chlorination (POCl3) of the dione followed by nucleophilic displacement with anilines yields the bioactive amino-furo[3,4-d]pyrimidines.

HIV-1 RT Inhibition Assay (Self-Validating Protocol)

Objective: Determine the IC50 of the synthesized derivative against recombinant HIV-1 RT.

  • Reagents: Recombinant HIV-1 Reverse Transcriptase, poly(rA) template, oligo(dT) primer, [3H]-dTTP (tritiated thymidine triphosphate).

  • Preparation: Mix poly(rA) and oligo(dT) in reaction buffer (50 mM Tris-HCl pH 7.8, 6 mM MgCl2, 1 mM DTT, 80 mM KCl).

  • Inhibition Step: Incubate 20 µL of enzyme solution with 20 µL of test compound (serial dilutions in DMSO) for 10 minutes at 37°C. Control: DMSO only (0% inhibition).

  • Reaction Start: Add 60 µL of substrate mixture containing [3H]-dTTP. Incubate for 1 hour at 37°C.

  • Termination: Stop reaction with 10% trichloroacetic acid (TCA).

  • Quantification: Filter precipitates through GF/C glass filters. Measure radioactivity (CPM) via liquid scintillation counting.

  • Calculation:

    
    .
    

Emerging Trends & Future Outlook

While furo[2,3-d]pyrimidines are established anticancer agents (EGFR/PI3K inhibitors), the furo[3,4-d] scaffold is emerging in oncology. Preliminary data suggests cytotoxicity against K562 (Leukemia) cell lines.[2] The mechanism is hypothesized to involve tubulin polymerization inhibition, distinct from the kinase inhibition seen in its isomer. Future development will likely focus on "hybrid" molecules combining the furo[3,4-d] core with nitric oxide donors or other pharmacophores to enhance selectivity.

References

  • BenchChem. (2025).[2][5] Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery. Retrieved from

  • Kang, D., et al. (2022). Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains. Journal of Medicinal Chemistry. Retrieved from

  • Wong, W. C., et al. (1999). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 4. Structure-activity relationship in the dihydropyrimidine series. Journal of Medicinal Chemistry. Retrieved from

  • ResearchGate. (2025). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Retrieved from

Sources

Foundational

proposed mechanism of action for 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

The following technical guide details the mechanism, utility, and experimental handling of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine . Based on the chemical structure and current pharmaceutical literature, t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, utility, and experimental handling of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine .

Based on the chemical structure and current pharmaceutical literature, this molecule is identified not as a final therapeutic agent, but as a high-value privileged scaffold intermediate . It serves as the electrophilic core for synthesizing ATP-competitive inhibitors (targeting Kinases and HSP90) and allosteric modulators (targeting HIV-1 Reverse Transcriptase).

Pharmacophore Mechanics, Reactivity Profile, and Synthetic Utility[1][2]

Part 1: Executive Technical Summary

Molecule Identity: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Role: Electrophilic Heterocyclic Scaffold / Pharmacophore Precursor Primary Utility: Synthesis of bioisosteres for Purine-based drugs (Kinase Inhibitors, HSP90 Inhibitors).

This molecule represents a "chiral switch" variant of the standard furo[3,4-d]pyrimidine scaffold. The introduction of the 7-methyl group creates a chiral center within the furan ring, allowing for the development of stereoselective drugs that can better fit into asymmetrical hydrophobic pockets of target enzymes (e.g., the ATP-binding cleft of Tyrosine Kinases).

The "Proposed Mechanism of Action" for this entity is twofold:

  • Chemical Mechanism (Reagent): Regioselective Nucleophilic Aromatic Substitution (SNAr).

  • Biological Mechanism (Derivative): ATP-Competitive Inhibition via Hinge Region Binding.

Part 2: Chemical Mechanism of Action (The "Reactivity Switch")

The utility of this molecule relies on the differential reactivity of the two chlorine atoms. This allows medicinal chemists to "program" the molecule with two different functional groups (R1 and R2) in a specific sequence.

The Electronic Environment
  • Position C4 (The "Soft" Target): The chlorine at position 4 is highly electrophilic. It is flanked by two nitrogen atoms (N3 and N1 via resonance) which pull electron density away from the carbon. This position is susceptible to rapid SNAr by nucleophiles (amines, alkoxides) under mild conditions.

  • Position C2 (The "Hard" Target): The chlorine at position 2 is less reactive due to the adjacent electron-rich oxygen of the furan ring (via long-range inductive effects) and steric shielding. Substitution at C2 typically requires higher temperatures or catalysis (Pd-catalyzed Buchwald-Hartwig).

Implication: This reactivity difference enables the synthesis of "Dual-Warhead" inhibitors where C4 binds the enzyme hinge region and C2 extends into the solvent-exposed region to tune solubility.

Visualization: Regioselective Synthesis Pathway

The following diagram illustrates the logical flow of transforming the scaffold into a bioactive kinase inhibitor.

SNAr_Pathway Scaffold 2,4-Dichloro-7-methyl- 5,7-dihydrofuro[3,4-d]pyrimidine Intermediate Mono-Substituted Intermediate (C4) Scaffold->Intermediate S_NAr @ C4 (0°C - RT, Mild Base) FinalDrug Bioactive Kinase Inhibitor (C2 & C4) Intermediate->FinalDrug S_NAr or Buchwald @ C2 (Heat/Catalyst) Nuc1 Nucleophile 1 (Primary Amine/Aniline) Nuc1->Intermediate Nuc2 Nucleophile 2 (Solubilizing Group) Nuc2->FinalDrug

Caption: Regioselective functionalization logic. The C4-chlorine is displaced first, creating a stable intermediate before C2 modification.

Part 3: Biological Mechanism of Action (Pharmacological)[3]

When functionalized, derivatives of this scaffold typically act as Type I Kinase Inhibitors .

1. ATP Bioisosterism

The furo[3,4-d]pyrimidine core is a bioisostere of Adenine (the purine base of ATP).[1][2]

  • Mechanism: The drug mimics ATP.[2][3] The pyrimidine nitrogen (N1) acts as a Hydrogen Bond Acceptor, while an amine substituent at C4 often acts as a Hydrogen Bond Donor.

  • Target Interaction: This Donor-Acceptor motif forms a bidentate hydrogen bond with the "Hinge Region" amino acids of the kinase active site.

2. Stereoselective Fitting (The 7-Methyl Advantage)

The 7-methyl group is the critical differentiator.

  • Stereochemistry: In a standard dihydrofuro-pyrimidine, the furan ring is planar. The addition of the methyl group at C7 pushes the ring into a specific puckered conformation.

  • Selectivity: This allows the inhibitor to probe the hydrophobic back-pocket (Gatekeeper region) of the kinase. If the target kinase (e.g., PI3K, EGFR T790M) has a specific spatial constraint, one enantiomer of the 7-methyl derivative will bind with high affinity (nanomolar IC50), while the other will clash sterically.

Visualization: Kinase Signaling Inhibition

The following diagram details the downstream effects when a derivative of this scaffold inhibits a target like PI3K or mTOR.

Signaling_Pathway Inhibitor 7-Methyl-Furo-Pyrimidine Derivative PI3K PI3K Complex Inhibitor->PI3K Competitive Inhibition (ATP Pocket) RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Inhibition of Survival

Caption: Mechanism of Action downstream of PI3K/Kinase inhibition by the scaffold derivative.

Part 4: Experimental Protocols
Protocol A: Synthesis of the Scaffold

Note: This protocol synthesizes the dichloro-scaffold from the diol precursor.

Reagents: 7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol, POCl3 (Phosphorus oxychloride), N,N-Dimethylaniline.

  • Setup: In a dry round-bottom flask under Argon, suspend 1.0 eq of the diol precursor in neat POCl3 (10-15 volumes).

  • Activation: Add N,N-Dimethylaniline (1.5 eq) dropwise at 0°C. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4–12 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material spot (polar) should disappear, replaced by a non-polar spot (the dichloro product).

  • Quench: Cool to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

  • Extraction: Pour the residue carefully onto crushed ice. Extract 3x with Dichloromethane (DCM).[4]

  • Purification: Wash combined organics with saturated NaHCO3 and Brine. Dry over Na2SO4. Concentrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect a white to pale yellow solid.

Protocol B: Regioselective Substitution (C4 Functionalization)

Objective: Install the primary pharmacophore at C4.

Reagents: Scaffold (from Protocol A), Aniline/Amine derivative, Diisopropylethylamine (DIPEA), Isopropanol (IPA) or THF.

  • Dissolution: Dissolve 1.0 eq of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine in IPA (0.1 M concentration).

  • Addition: Add 1.1 eq of the desired Amine and 2.0 eq of DIPEA .

  • Reaction: Stir at 0°C to Room Temperature . Crucial: Do not heat initially. Heating may cause substitution at C2 or double substitution.

  • Monitoring: Monitor by LC-MS. Look for the mass [M+H] corresponding to the mono-substituted product (Cl still present).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water.

  • Validation: 1H NMR should show the loss of symmetry (if applicable) and the integration of the new amine protons. The C2-Cl remains intact for further reaction.

Part 5: Data Summary & Properties
PropertyValue / Description
Formula C7H6Cl2N2O
Molecular Weight ~205.04 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, DMSO, THF; Insoluble in Water
Storage Inert atmosphere, -20°C (Hydrolysis sensitive at C4)
Key Reactivity C4-Cl > C2-Cl (Electrophilic susceptibility)
Chirality C7 position (Racemic mixture unless resolved)
Part 6: References
  • BenchChem. Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. Retrieved from

  • ChemicalBook. 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine Chemical Properties and Usage. Retrieved from

  • Wang, Y., et al. (2019). Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs.[5] Journal of Medicinal Chemistry / Lirias. Retrieved from

  • PubChem. 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Analogous Scaffold Data).[6] National Library of Medicine. Retrieved from

  • Innocenti, P., et al. (2015).[7] Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds.[7] Organic & Biomolecular Chemistry.[5][3][7] Retrieved from

Sources

Exploratory

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine literature review

Executive Summary 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 1429309-52-3) is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors, specifically targeting the P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 1429309-52-3) is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors, specifically targeting the PI3K/AKT/mTOR signaling pathway. As a fused bicyclic scaffold combining a reactive pyrimidine core with a saturated furan ring, it serves as a critical pharmacophore for ATP-competitive inhibition.

This guide provides a technical deep-dive into its chemical architecture, validated synthetic protocols, and application in Structure-Activity Relationship (SAR) campaigns.

PropertySpecification
CAS Number 1429309-52-3
Molecular Formula

Molecular Weight 205.04 g/mol
Core Scaffold Dihydrofuro[3,4-d]pyrimidine
Key Reactivity Nucleophilic Aromatic Substitution (

)
Primary Application Kinase Inhibitor Synthesis (mTOR, BRD4)

Chemical Architecture & Pharmacophore Logic

The compound functions as a "hinge binder" mimic.[1] In kinase drug design, the pyrimidine nitrogen atoms accept hydrogen bonds from the kinase hinge region (typically the backbone NH of specific amino acids like Val or Met).[2]

Structural Components[1][3][4][5][6][7][8][9][10][11]
  • Pyrimidine Core (2,4-Dichloro): The electrophilic center. The chlorine atoms at positions 2 and 4 are leaving groups, allowing for the sequential attachment of diverse amine "wings" to tune potency and solubility.

  • Dihydrofuran Ring: Fused at the 5,6-positions of the pyrimidine. This ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding.

  • 7-Methyl Substituent: A critical chiral feature. Unlike the planar unsubstituted parent, the C7-methyl group projects into the ribose-binding pocket or hydrophobic region II of the kinase active site, often improving selectivity (e.g., sparing PI3K

    
     while hitting mTOR).
    
Reactivity Profile: Regioselective

The reactivity of the two chlorine atoms is distinct, enabling controlled functionalization:

  • C4-Position: Highly reactive due to the electron-withdrawing effect of N3 and the adjacent furan oxygen. It reacts first with nucleophiles at low temperatures (

    
     to RT).
    
  • C2-Position: Less reactive. Substitution here requires elevated temperatures (

    
    ) or catalysis, usually performed as the second step.
    

Synthetic Methodology

Protocol A: Chlorination of the Diol Precursor

The most reliable route to the 2,4-dichloro derivative is the chlorination of 7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (the "diol" or "dione" precursor).

Reagents:

  • Precursor: 7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol[3]

  • Chlorinating Agent: Phosphorus Oxychloride (

    
    )
    
  • Base/Catalyst:

    
    -Dimethylaniline or Diisopropylethylamine (DIPEA)
    

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under inert atmosphere (

    
    ), suspend the diol precursor (1.0 eq) in neat 
    
    
    
    (10-15 volumes).
    • Note:

      
       acts as both solvent and reagent.
      
  • Activation: Cool the mixture to

    
    . Add 
    
    
    
    -dimethylaniline (1.2 eq) dropwise.
    • Mechanism:[2][4][5] The base neutralizes the HCl byproduct and activates the phosphoryl chloride species.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material (

      
       of diol) and appearance of the dichloro product (
      
      
      
      ).
  • Workup (Critical Safety Step):

    • Remove excess

      
       by rotary evaporation under reduced pressure.
      
    • Quench: Pour the viscous residue slowly onto crushed ice with vigorous stirring. Exothermic reaction!

    • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

      
      ).
      
  • Purification: Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .[6] Purify via flash column chromatography (Hexanes/EtOAc gradient).
Diagram: Synthesis & Derivatization Workflow

SynthesisWorkflow Precursor 7-methyl-5,7-dihydrofuro [3,4-d]pyrimidine-2,4-diol Target 2,4-Dichloro-7-methyl -5,7-dihydrofuro[3,4-d]pyrimidine Precursor->Target Reflux, 12h (Chlorination) POCl3 Reagent: POCl3 Catalyst: Dimethylaniline POCl3->Target Intermediate Intermediate 1 (C4-Substituted) Target->Intermediate Amine 1 (R-NH2) 0°C, SNAr @ C4 Drug Final Kinase Inhibitor (mTOR/PI3K) Intermediate->Drug Amine 2 (R'-NH2) 80°C, SNAr @ C2

Caption: Synthesis of the dichloro core and subsequent regioselective derivatization for drug discovery.

Experimental Data & Validation

When characterizing the synthesized compound, the following analytical signatures validate the structure.

Analytical MethodExpected Signal / ObservationInterpretation
LC-MS (ESI+) m/z ~ 205.0, 207.0, 209.0Characteristic isotopic pattern of two chlorine atoms (

ratio approx 9:6:1).
1H NMR Doublet at

ppm (3H)
Methyl group at C7 position.
1H NMR Multiplets at

ppm
Methylene/Methine protons of the dihydrofuran ring.
Reactivity Check Treatment with Morpholine at RTRapid formation of mono-substituted product (C4-morpholino) confirms reactivity.
Regioselectivity Logic

The C4 position is electronically deficient compared to C2. In the pyrimidine ring, the nitrogen atoms withdraw electron density. The C4 carbon is adjacent to the ring nitrogen and the oxygen of the furan ring (via the C5-C4a bond), making it the "softest" electrophile for nucleophilic attack.

Self-Validating Protocol: To confirm you have the correct isomer during derivatization:

  • React the scaffold with 1 equivalent of a bulky amine (e.g., aniline) at

    
    .
    
  • Isolate the product.[7][6][8]

  • NOE (Nuclear Overhauser Effect) NMR studies should show spatial proximity between the amine protons and the furan ring protons if substitution occurred at C4.

Application: mTOR Kinase Inhibition

The 2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine scaffold is a precursor to potent mTOR inhibitors.

Mechanism of Action[3][11]
  • Binding Mode: The scaffold occupies the ATP-binding pocket.

  • Hinge Interaction: After substituting the C4-chloro with an amino group (e.g., a morpholine or substituted aniline), the resulting N1 and C2-amino/C4-amino motifs form hydrogen bonds with the kinase hinge residues (e.g., Val882 in PI3K

    
    ).
    
  • Selectivity Filter: The 7-methyl group creates a steric clash in kinases with smaller hydrophobic pockets, thereby improving selectivity for mTOR/PI3K over other serine/threonine kinases.

Case Study: Dual PI3K/BRD4 Inhibitors

Recent literature highlights the use of this scaffold in creating dual inhibitors. By attaching a bromodomain-binding motif (e.g., a sulfonamide or acetyl-lysine mimic) to the C2 position, researchers can degrade BRD4 while simultaneously inhibiting kinase activity, leading to synergistic anti-cancer effects in Myc-driven lymphomas.

Safety & Handling

  • Hazard Class: Corrosive, Acute Toxicant.

  • Skin/Eye Contact: The dichloro compound is a potent sensitizer and can cause severe burns. It hydrolyzes slowly in moist air to release HCl.

  • Storage: Store under inert gas (Argon/Nitrogen) at

    
    . Moisture sensitive.
    
  • Reaction Safety: The chlorination step releases massive amounts of HCl gas. A caustic scrubber (NaOH trap) is mandatory for the exhaust line.

References

  • Synthesis of substituted pyrimidinediamines as potent dual BRD4-kinase inhibitors.

  • (+/-)-7-allyl-2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine ... mTOR kinase.

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines (Analogous Scaffold Logic). Source: European Journal of Medicinal Chemistry

  • Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (Reactivity Principles).

Sources

Foundational

Technical Guide: Therapeutic Potential & Derivatization of the 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Scaffold

Executive Summary: The Privileged Scaffold The molecule 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine is not a drug in itself; it is a high-reactivity electrophilic intermediate. In the hands of a medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The molecule 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine is not a drug in itself; it is a high-reactivity electrophilic intermediate. In the hands of a medicinal chemist, it represents a "privileged scaffold"—a core structure capable of serving as a ligand for diverse biological receptors depending on the functional groups appended to it.

This guide details how to leverage the specific reactivity of the 2,4-dichloro positions to access two distinct therapeutic classes:

  • Oncology: Multi-targeted antifolates (inhibiting TS/DHFR).

  • Virology: Next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.

The 7-methyl substitution distinguishes this scaffold from the standard dihydrofuro-pyrimidine, introducing a chiral center that modulates solubility and steric fit within hydrophobic enzyme pockets.

Primary Therapeutic Targets

Thymidylate Synthase (TS) & Dihydrofolate Reductase (DHFR)

Therapeutic Area: Oncology (Solid Tumors) Mechanism: Antimetabolite / Antifolate[1][2]

The furo[3,4-d]pyrimidine core is a bioisostere of the pyrrolo[2,3-d]pyrimidine core found in Pemetrexed . By displacing the chlorines with a glutamate tail (at C4) and an aryl amine, researchers generate compounds that mimic folate.

  • Thymidylate Synthase (TS): The primary target.[1] The derivative binds to the active site of TS, preventing the methylation of dUMP to dTMP.[1] This halts DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

  • Dihydrofolate Reductase (DHFR): Secondary inhibition prevents the regeneration of tetrahydrofolate, depleting the cellular folate pool necessary for purine synthesis.

HIV-1 Reverse Transcriptase (RT)

Therapeutic Area: Virology (HIV/AIDS) Mechanism: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[3]

Recent SAR (Structure-Activity Relationship) studies indicate that dihydrofuro[3,4-d]pyrimidines can function as "Scaffold Hoppers" for Diarylpyrimidine (DAPY) inhibitors like Etravirine .

  • Binding Mode: The scaffold occupies the NNRTI binding pocket (an allosteric site distinct from the active site).

  • The 7-Methyl Advantage: The methyl group at the 7-position enhances hydrophobic interactions with residues (e.g., Val179) in the binding pocket, potentially overcoming resistance mutations (K103N, Y181C) common in first-generation NNRTIs.

Chemical Biology & Synthetic Strategy

The utility of this molecule lies in the differential reactivity of the two chlorine atoms. This allows for a controlled, sequential Nucleophilic Aromatic Substitution (


).
Regioselectivity Rules
  • C4 Position (First Displacement): The chlorine at C4 is more electrophilic due to the inductive effect of the adjacent nitrogen and the para-position relative to N1. It is displaced first by nucleophiles (amines or alkoxides) under mild conditions.

  • C2 Position (Second Displacement): The C2 chlorine is less reactive and typically requires higher temperatures or catalysis to be displaced.

Synthesis Workflow Visualization

SynthesisWorkflow Start 2,4-Dichloro-7-methyl- 5,7-dihydrofuro[3,4-d]pyrimidine Step1 Step 1: C4 Displacement (Nucleophile: Aryl Amine/Glutamate) Start->Step1 Mild Base, 0-25°C Inter Intermediate: 4-Substituted-2-chloro-... Step1->Inter Step2 Step 2: C2 Displacement (Nucleophile: Amine/Thiol) Inter->Step2 Heat or Pd Catalyst Final Final Candidate (Antifolate or NNRTI) Step2->Final Assay Biological Validation (TS/DHFR or HIV-RT) Final->Assay Purification

Figure 1: Sequential functionalization strategy for the 2,4-dichloro scaffold.

Experimental Protocols

Protocol A: Regioselective Synthesis ( )

Objective: To install the primary pharmacophore at C4 without affecting C2.

  • Preparation: Dissolve 1.0 eq of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine in anhydrous DMF.

  • Nucleophile Addition: Add 1.05 eq of the desired amine (e.g., methyl 4-aminobenzoate for antifolates).

  • Base: Add 2.0 eq of

    
     or DIPEA.
    
  • Reaction: Stir at 0°C to Room Temperature for 4–6 hours. Critical: Do not heat, or C2 displacement will occur.

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. The mono-substituted product will appear as the major peak.

  • Workup: Pour into ice water. The precipitate is the C4-substituted intermediate. Filter and dry.[4]

Protocol B: Thymidylate Synthase (TS) Inhibition Assay

Objective: Quantify the potency (IC50) of the derivative against TS. Method: Spectrophotometric Catalytic Assay.

  • Reagents:

    • Recombinant Human TS enzyme.

    • Substrate: dUMP (200 µM).

    • Cofactor:

      
      -methylene-tetrahydrofolate (200 µM).
      
    • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM DTT.

  • Procedure:

    • Incubation: Mix enzyme + test compound (serial dilutions in DMSO) in buffer. Incubate for 10 min at 25°C.

    • Initiation: Add dUMP and Cofactor to start the reaction.

    • Detection: Monitor the increase in absorbance at 340 nm .

      • Mechanism:[1] The reaction converts methylene-THF to DHF. However, standard assays often couple this with DHFR to recycle DHF, or measure the release of tritium from

        
         for higher sensitivity.
        
      • Alternative (simpler): Use a commercial TS assay kit detecting the formation of DHF directly at 340 nm.

    • Analysis: Plot Velocity vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.

Protocol C: HIV-1 Reverse Transcriptase Assay

Objective: Test for NNRTI activity. Method: PicoGreen DNA Polymerization Assay.

  • Template: Poly(rA)·oligo(dT) template-primer.

  • Substrate: dTTP.

  • Reaction: Mix HIV-1 RT enzyme, template, and test compound in buffer (50 mM Tris, pH 7.8, 10 mM

    
    ).
    
  • Start: Add dTTP. Incubate 60 min at 37°C.

  • Stop: Add EDTA.

  • Detection: Add PicoGreen dsDNA quantitation reagent. Measure fluorescence (Ex 480 nm / Em 520 nm).

    • Logic: RT synthesizes dsDNA from the RNA template.[3] Inhibitors reduce fluorescence.

Data Presentation & Analysis

When evaluating derivatives of this scaffold, organize data to highlight the selectivity profile.

Table 1: Representative Activity Profile (Hypothetical Data Structure)

Compound IDR4 Substituent (C4)R2 Substituent (C2)TS IC50 (nM)HIV-1 RT EC50 (nM)Selectivity Note
Scaffold ClCl>10,000>10,000Inactive (Precursor)
Deriv-A Glutamate-linker

12.5 >1,000Potent Antifolate
Deriv-B Cyanovinyl-arylBenzonitrile>5,0004.2 Potent NNRTI

Mechanism of Action Visualization

This diagram illustrates how the single scaffold diverges into two pathways based on the derivatization.

MechanismPathways cluster_0 Oncology Pathway (Folate Mimicry) cluster_1 Virology Pathway (Allosteric Inhibition) Core Furo[3,4-d]pyrimidine Scaffold TS Target: Thymidylate Synthase Core->TS If C4 = Glutamate tail RT Target: HIV-1 Reverse Transcriptase Core->RT If C4/C2 = Diaryl/Nitrile DNA Inhibition of dTMP Synthesis (DNA Replication Halt) TS->DNA Viral Blockade of RNA->DNA (Viral Replication Halt) RT->Viral

Figure 2: Divergent therapeutic mechanisms based on scaffold functionalization.

References

  • Taylor, E. C., et al. (1992). "A dideazatetrahydrofolate precursor: Synthesis of Pemetrexed." Journal of Organic Chemistry. (Note: Foundational chemistry for fused pyrimidine antifolates).

  • Gangjee, A., et al. (2008). "Synthesis and biological activities of classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates." Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2020).[4] "Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry.

  • BenchChem Technical Guides. "Pemetrexed: Synthesis and Mechanism of Action."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21554593 (Furo[3,4-d]pyrimidine derivatives)."

Sources

Exploratory

investigating the pharmacology of dihydropyrimidine derivatives

Technical Whitepaper: Pharmacological Profiling of Dihydropyrimidine Scaffolds Executive Summary: The "Privileged" Pharmacophore The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold represents a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profiling of Dihydropyrimidine Scaffolds

Executive Summary: The "Privileged" Pharmacophore

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious substituent decoration. Historically viewed merely as products of the Biginelli reaction, DHPMs have evolved from simple calcium channel blockers (isosteres of nifedipine) into potent mitotic kinesin inhibitors (e.g., Monastrol) and alpha-1a antagonists.

This guide moves beyond basic synthesis to dissect the pharmacological causality of DHPMs. We analyze how specific steric and electronic perturbations at the C4, C5, and C2 positions dictate target selectivity between voltage-gated ion channels (cardiovascular targets) and the kinesin spindle protein Eg5 (oncology targets).

Part 1: Structural Pharmacology & SAR Logic

The pharmacological versatility of the DHPM core relies on its non-planar, boat-like conformation. The "boat" shape positions the C4-aryl group pseudo-axially, a critical requirement for receptor binding in both calcium channels and kinesin motors.

The DHPM Core Map

The following diagram illustrates the critical vectors for pharmacological diversity.

DHPM_SAR DHPM_Core DHPM Scaffold (3,4-dihydropyrimidin-2(1H)-one) C4_Pos C4 Position (Aryl Binding Pocket) DHPM_Core->C4_Pos Determines Selectivity C5_Pos C5 Position (Ester/Carbonyl) DHPM_Core->C5_Pos Modulates Lipophilicity C2_Pos C2 Position (Urea/Thiourea) DHPM_Core->C2_Pos H-Bonding/Binding Affinity N1_Pos N1 Position (H-Bond Donor) DHPM_Core->N1_Pos Receptor Anchoring C4_Rule Calcium Channels: Ortho/Meta e- withdrawing groups (e.g., -NO2, -Cl) Eg5 Kinesin: 3-OH or 3-Halo required C4_Pos->C4_Rule C2_Rule Eg5 Potency: Thione (C=S) > Urea (C=O) CCB Potency: Urea (C=O) preferred C2_Pos->C2_Rule

Figure 1: Structure-Activity Relationship (SAR) map of the DHPM scaffold, highlighting divergent requirements for Calcium Channel Blockers (CCB) vs. Eg5 Inhibitors.

Comparative SAR Table
FeatureCalcium Channel Blockers (CCBs) Eg5 Kinesin Inhibitors (e.g., Monastrol) Pharmacological Logic
C2 Moiety Urea (O=)Thiourea (S=)The larger sulfur atom in Monastrol induces a conformational shift in the Eg5 allosteric pocket (L5 loop).
C4 Aryl o-NO₂, o-Cl, m-NO₂m-OH, p-ClCCBs require steric bulk to lock the "boat" conformation; Eg5 inhibition relies on H-bonding via the phenolic -OH.
C5 Group Methyl/Ethyl EstersEthoxycarbonyl / AcetylEster groups modulate permeability and fit into the hydrophobic cleft of the target protein.
Chirality (S)-enantiomers often preferred(S)-Monastrol is >10x more potentThe binding pockets are chiral environments; racemic mixtures dilute potency by 50%.

Part 2: Mechanism of Action (Deep Dive)

Case Study: Monastrol & Eg5 Inhibition

Unlike taxanes that target tubulin directly, DHPM derivatives like Monastrol target Eg5 (Kinesin-5) . Eg5 is a motor protein essential for establishing the bipolar mitotic spindle.[1]

  • Mechanism: Monastrol binds to an allosteric pocket (induced fit) formed by the L5 loop, helix α2, and helix α3 of the Eg5 motor domain.

  • Consequence: This binding inhibits ADP release.[1][2] Since ADP release is the rate-limiting step for the kinesin power stroke, the motor is "frozen" in a low-affinity state for microtubules. The centrosomes cannot separate, leading to "monoastral" spindles and mitotic arrest (M-phase).

Eg5_Mechanism Start DHPM (Monastrol) Entry Binding Binds Allosteric Pocket (L5 Loop / Helix u03B12) Start->Binding ATPase Inhibits ADP Release (Rate Limiting Step) Binding->ATPase Allosteric Modulation Motor Eg5 Motor Domain Trapped in Low-Affinity State ATPase->Motor Spindle Failure of Centrosome Separation Motor->Spindle Arrest Monoastral Spindle Phenotype (Mitotic Arrest) Spindle->Arrest

Figure 2: Mechanistic cascade of Eg5 inhibition by DHPM derivatives.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), experimental workflows must include internal validation steps.

Protocol A: In Vitro Eg5 ATPase Inhibition Assay

Objective: Quantify the potency (IC50) of DHPM derivatives against the basal and microtubule-stimulated ATPase activity of Eg5.

Reagents:

  • Recombinant Human Eg5 Motor Domain (1-370 aa).

  • Taxol-stabilized Microtubules (MTs).[3]

  • Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled enzyme system.

Workflow:

  • Preparation: Dilute DHPM derivatives in DMSO. Final DMSO concentration must be <1% to avoid denaturing the enzyme.

  • Coupled Reaction Setup:

    • Mix: Buffer (15 mM PIPES, pH 7.0), 2 mM MgATP, 1 mM PEP, 0.2 mg/mL NADH, PK/LDH mix, and Eg5 (50 nM).

    • Causality: The PK/LDH system regenerates ATP and consumes NADH. The decrease in NADH absorbance (340 nm) is directly proportional to Eg5 ATPase activity.

  • Stimulation: Add Taxol-stabilized MTs (1 µM) to trigger high-rate ATP hydrolysis.

  • Measurement: Monitor A340 kinetic decrease over 10 minutes.

Validation Checkpoints (Trustworthiness):

  • Positive Control: Use Monastrol (200 µM). Expect >80% inhibition of MT-stimulated activity.[4]

  • Negative Control: DMSO only. Must show linear NADH depletion.

  • Basal vs. MT-Stimulated: The assay must demonstrate a 10-20 fold increase in ATPase rate upon adding MTs before adding the inhibitor. If MTs do not stimulate the rate, the Eg5 protein is inactive.

Protocol B: Whole-Cell Patch Clamp for Calcium Channel Blockade

Objective: Determine if the DHPM derivative acts as a voltage-gated L-type Ca2+ channel blocker.

Workflow:

  • Cell Line: Use HEK293 cells stably expressing CaV1.2 subunits.

  • Pipette Solution: Cesium-based internal solution (to block K+ channels and isolate Ca2+ currents).

  • Voltage Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +10 mV for 200 ms (Test Pulse).

    • Frequency: 0.1 Hz (to prevent run-down).

  • Drug Application: Perfusion of DHPM derivative (1-10 µM).

Validation Checkpoints:

  • Run-down Check: Monitor current stability for 5 minutes before drug application. If current drops >5% spontaneously, discard the cell.

  • Washout: After inhibition is observed, wash with drug-free buffer. Current must partially recover. If not, the effect may be toxic/membrane disruption rather than specific channel blockade.

Part 4: Data Interpretation & Grounding

When analyzing DHPM derivatives, researchers must distinguish between cytotoxicity (general cell death) and targeted antiproliferative activity (mechanism-based).

Key Metrics for Success:

  • Selectivity Index (SI):

    
    . A viable drug candidate should have an SI > 10.
    
  • Phenotypic Screening: Eg5 inhibitors must produce the characteristic "monoastral" spindle phenotype in immunofluorescence assays (tubulin/DNA staining). If cells die without this phenotype, the mechanism is likely off-target.

References
  • Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen.[3] Science, 286(5441), 971-974.

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.

  • Rovnyak, G. C., et al. (1995). Dihydropyrimidine calcium channel blockers.[5][6] 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Journal of Medicinal Chemistry, 38(1), 119-129.

  • Maliga, Z., et al. (2002). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5.[1][2] Chemistry & Biology, 9(9), 989-996.

  • Trivedi, A. R., et al. (2010).[4] Novel dihydropyrimidines as a potential new class of antitubercular agents.[4] Bioorganic & Medicinal Chemistry Letters, 20(20), 6100-6102.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Leveraging 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine in Kinase Inhibitor Discovery

Executive Summary & Core Directive 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 848398-41-4) is not a therapeutic agent in its native state; it is a privileged electrophilic scaffold . Its structural homo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 848398-41-4) is not a therapeutic agent in its native state; it is a privileged electrophilic scaffold . Its structural homology to the adenine base of ATP makes it an ideal "hinge-binding" core for developing ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs) such as EGFR , HER2 , and serine/threonine kinases like PI3K/AKT .

Critical Warning: The native dichloro-compound is a reactive electrophile. Direct application to biological systems without derivatization will result in non-specific covalent modification of cysteine/lysine residues (promiscuous toxicity). This guide details the regioselective functionalization required to transform this scaffold into a potent, selective kinase inhibitor, followed by the protocols for biological validation.

Chemical Properties & Handling[1]

PropertySpecification
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
Physical State White to pale yellow solid
Solubility Soluble in DMSO (>50 mM), DMF; Low solubility in water
Storage -20°C, Desiccated (Hydrolysis sensitive at C4 position)
Reactivity Profile High electrophilicity at C4 (SₙAr); Moderate at C2

Protocol A: Regioselective Synthesis of Kinase Inhibitors

To create an active inhibitor, one must substitute the chlorine atoms with functional groups that complement the kinase ATP-binding pocket. The C4-position is the primary vector for hinge binding (mimicking Adenine N6), while the C2-position allows for solvent-exposed solubilizing tails.

Mechanism of Selectivity

The C4-chlorine is significantly more reactive toward nucleophilic aromatic substitution (


) than the C2-chlorine due to the stabilization of the Meisenheimer complex by the adjacent nitrogen atoms and lack of steric hindrance relative to the fused furan ring.
Step-by-Step Derivatization Workflow
Step 1: C4-Functionalization (Hinge Binder Installation)

Target: Install an aromatic amine (aniline) to form the hydrogen bond donor/acceptor motif required for the kinase hinge region.

  • Reagents:

    • Scaffold: 1.0 eq (2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine)

    • Nucleophile: 1.1 eq Substituted Aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targeting).

    • Base: 2.5 eq

      
      -Diisopropylethylamine (DIPEA).
      
    • Solvent: Isopropanol (IPA) or

      
      -Butanol.
      
  • Procedure:

    • Dissolve scaffold in IPA (0.1 M concentration).

    • Add DIPEA followed by the aniline dropwise.

    • Heat to 80°C for 4–6 hours. Monitor by LC-MS (Target mass: M+ - Cl + Aniline).

    • Note: Avoid temperatures >100°C to prevent premature C2 substitution.

  • Purification:

    • Cool to room temperature.[1] The product often precipitates.

    • Filter and wash with cold IPA/Hexane (1:1).

    • Yield Expectation: 75–85%.

Step 2: C2-Functionalization (Solubility/Selectivity Tail)

Target: Displace the remaining C2-chlorine with a solubilizing group (e.g., N-methylpiperazine) or perform a Suzuki coupling for extended reach.

  • Reagents:

    • Intermediate (from Step 1): 1.0 eq.

    • Nucleophile: 3.0 eq (e.g., Morpholine or Piperazine derivative).

    • Solvent: DMSO or NMP (requires higher boiling point).

  • Procedure:

    • Dissolve intermediate in DMSO.

    • Add excess nucleophile.

    • Heat to 120°C (microwave irradiation recommended: 140°C for 20 min).

  • Purification:

    • Precipitate in water or purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

Visual Workflow: Chemical Synthesis Logic

SynthesisWorkflow cluster_0 Selectivity Logic Scaffold 2,4-Dichloro-Scaffold (Electrophile) Reaction1 Step 1: C4-Substitution (S_NAr, 80°C) + Aniline Scaffold->Reaction1 High Reactivity Intermediate Mono-Chloro Intermediate (Hinge Binder Installed) Reaction1->Intermediate Reaction2 Step 2: C2-Substitution (S_NAr/Suzuki, 120°C) + Solubilizing Group Intermediate->Reaction2 Lower Reactivity FinalDrug Final Kinase Inhibitor (Lead Compound) Reaction2->FinalDrug

Figure 1: Sequential functionalization strategy exploiting the differential reactivity of C4 and C2 chlorines.

Protocol B: Biochemical Validation (Kinase Inhibition Assay)

Once the library is synthesized, compounds must be screened for inhibitory potential (


). The following uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  format (e.g., LanthaScreen™).
Assay Principle

The synthesized inhibitor competes with ATP for the kinase active site.[2] If the inhibitor binds, the kinase cannot phosphorylate the tracer substrate, reducing the FRET signal between the Europium-labeled antibody and the tracer.

Materials
  • Target Kinase: Recombinant EGFR active domain (or PI3K/AKT).

  • Substrate: Fluorescein-PolyGT (or specific peptide).

  • ATP:

    
     apparent concentration (critical for competitive inhibition).
    
  • Detection: Eu-labeled anti-phosphotyrosine antibody.

Procedure
  • Compound Preparation:

    • Prepare 10 mM stocks of synthesized compounds in 100% DMSO.

    • Perform 3-fold serial dilutions in assay buffer (final DMSO < 1%).

  • Enzyme Reaction:

    • Mix Kinase (0.5 nM final) + Compound + Substrate (200 nM) in 384-well plate.

    • Incubate 15 mins at RT (allows compound to bind).

    • Initiate reaction by adding ATP (

      
       level, typically 10–50 µM).
      
    • Incubate 60 mins at RT.

  • Detection:

    • Add EDTA (to stop reaction) and Eu-Antibody.

    • Read plate on TR-FRET compatible reader (Ex: 337 nm, Em: 620/665 nm).

  • Data Analysis:

    • Calculate Emission Ratio (665/620 nm).

    • Fit data to Sigmoidal Dose-Response equation to determine

      
      .
      

Protocol C: Cellular Target Engagement (Western Blot)

To confirm the inhibitor penetrates the cell membrane and hits the target in vivo.

  • Cell Line: A549 (Lung) or specific cancer line expressing target kinase.

  • Treatment:

    • Seed cells at

      
       cells/well (6-well plate).
      
    • Starve cells (serum-free media) for 12 hours.

    • Treat with Compound (0.1, 1.0, 10 µM) for 2 hours.

    • Stimulate with Growth Factor (e.g., EGF 100 ng/mL) for 15 mins.

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors.

    • Run SDS-PAGE.

    • Primary Antibodies: Anti-pEGFR (Tyr1068) vs. Total EGFR.

  • Result Interpretation:

    • Success: Dose-dependent disappearance of the pEGFR band while Total EGFR remains constant.

Visual Workflow: Biological Validation Logic

BioValidation cluster_legend Validation Pipeline Library Synthesized Library (Furo[3,4-d]pyrimidine derivatives) Biochem Biochemical Assay (TR-FRET / ADP-Glo) Determine IC50 Library->Biochem Filter Hit Selection (IC50 < 100 nM) Biochem->Filter Filter->Library Fail (Refine SAR) Cellular Cellular Assay (Western Blot / Viability) Filter->Cellular Pass Selectivity Kinome Profiling (Off-target check) Cellular->Selectivity

Figure 2: Screening cascade from chemical synthesis to biological verification.

References

  • Chemical Properties & CAS Verification

    • 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine. ChemicalBook. (Accessed 2023). Link

  • Scaffold Reactivity (C4 vs C2 Selectivity)

    • Luo, Y., et al. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology QM Magic Class. Link

  • Kinase Inhibitor Synthesis (Analogous Method)

    • St. Jean, D. J., et al. (2012). "C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines." Journal of the American Chemical Society. Link[3]

  • Therapeutic Application (Furo-pyrimidine derivatives)

    • BenchChem. (2025).[2][4] "The Emerging Role of Furo[3,4-d]pyrimidine Scaffolds in Oncology Research." Link

  • General Kinase Assay Protocols

    • ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay." Link

Sources

Application

Application Note: Evaluation of Furo[3,4-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

[1][2][3] Introduction & Mechanistic Rationale Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR or Flk-1) is the primary mediator of angiogenic signaling in endothelial cells. Inhibition of the V...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Mechanistic Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR or Flk-1) is the primary mediator of angiogenic signaling in endothelial cells. Inhibition of the VEGFR-2 kinase domain is a validated strategy for suppressing tumor angiogenesis.[1]

The Scaffold: Furo[3,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry.[2][3][4] Structurally distinct from the more common quinazoline-based inhibitors (e.g., Gefitinib), this bicyclic heteroaromatic core functions as a bioisostere of the purine ring of ATP.

  • Mechanism: These compounds typically act as Type I ATP-competitive inhibitors , binding to the hinge region of the kinase domain (Glu885/Cys919) in the active conformation (DFG-in).

  • Challenge: The fused furan ring enhances lipophilicity, often resulting in poor aqueous solubility. This protocol specifically addresses the solvent handling required to maintain compound stability during high-throughput screening.

Biochemical Assay: HTRF Kinase Screen[6]

For primary screening, we utilize Homogeneous Time-Resolved Fluorescence (HTRF). Unlike ELISA, HTRF is a "mix-and-read" format that eliminates wash steps, preserving weak-binding kinetics which are common in early-stage fragment optimization.

Assay Principle & Workflow

The assay measures the phosphorylation of a biotinylated polypeptide substrate (typically poly-Glu-Tyr or a specific VEGFR2 substrate) by recombinant VEGFR-2 kinase. Detection utilizes a Europium-cryptate labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).

HTRF_Workflow Compound 1. Compound Delivery (Furo-pyrimidine in DMSO) Enzyme 2. Enzyme Addition (VEGFR-2 KD) Compound->Enzyme Start 3. Reaction Start (ATP + Biotin-Substrate) Enzyme->Start Incubate 4. Incubation (60 min @ RT) Start->Incubate Detect 5. Detection Mix (Eu-Ab + SA-XL665 + EDTA) Incubate->Detect Read 6. HTRF Readout (665nm/620nm Ratio) Detect->Read

Caption: Step-wise workflow for HTRF VEGFR-2 inhibition assay. Note the EDTA quench step in detection to stop kinase activity.

Detailed Protocol

Materials:

  • Enzyme: Recombinant Human VEGFR-2 (Catalytic Domain, aa 805-1356).

  • Substrate: Biotin-poly(Glu,Tyr) 4:1.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 2 mM MnCl
    
    
    
    , 1 mM DTT, 0.01% Brij-35.
  • Tracer: Eu-Cryptate Anti-Phosphotyrosine (PT66) + Streptavidin-XL665.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 100x stock of the furo[3,4-d]pyrimidine derivative in 100% DMSO. Dilute 1:25 in Kinase Buffer to generate a 4x working solution (4% DMSO).

    • Critical: Final assay DMSO concentration must be

      
       1% to avoid enzyme denaturation, though furo-pyrimidines require at least 0.5% to remain soluble.
      
  • Plate Loading (384-well Low Volume):

    • Add 2.5

      
      L of 4x Compound.
      
    • Add 2.5

      
      L of 4x VEGFR-2 Enzyme (0.2 ng/
      
      
      
      L final).
    • Pre-incubation: Incubate for 10 mins at RT to allow inhibitor binding (Residence Time check).

  • Reaction Initiation:

    • Add 5

      
      L of 2x ATP/Substrate Mix.
      
    • ATP Concentration: Use ATP at

      
       apparent (typically 10 
      
      
      
      M for VEGFR-2) to ensure competitive sensitivity.
  • Reaction: Incubate for 60 minutes at Room Temperature.

  • Detection:

    • Add 10

      
      L of Detection Buffer containing EDTA (to stop reaction), Eu-Antibody, and SA-XL665.
      
  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible reader (e.g., EnVision or PHERAstar).

Data Analysis: Calculate % Inhibition using the formula:



  • Pos Control: Enzyme + Substrate + DMSO (no inhibitor).

  • Neg Control: Buffer + Substrate (no enzyme).

Cellular Validation: HUVEC Proliferation & Signaling

Biochemical potency must be translated into cellular efficacy. We use Human Umbilical Vein Endothelial Cells (HUVEC) stimulated with VEGF-A165.

Signaling Pathway & Inhibition Logic

VEGFR-2 dimerization leads to autophosphorylation at Tyr1175, recruiting downstream effectors.

VEGFR_Signaling VEGF VEGF-A165 VEGFR2 VEGFR-2 (Tyr1175) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K GRB2 GRB2/SOS VEGFR2->GRB2 Inhibitor Furo[3,4-d]pyrimidine Inhibitor->VEGFR2 Inhibition AKT AKT (Survival) PI3K->AKT Phenotype Angiogenesis AKT->Phenotype MAPK MAPK/ERK (Proliferation) GRB2->MAPK MAPK->Phenotype

Caption: VEGFR-2 signaling cascade. Furo[3,4-d]pyrimidines block ATP binding, preventing Tyr1175 phosphorylation and downstream PI3K/MAPK signaling.

HUVEC Proliferation Protocol

Materials:

  • Cells: Primary HUVECs (Passage 2-5). Do not use immortalized lines (e.g., EA.hy926) as they lack robust VEGF responsiveness.

  • Media: EGM-2 (Growth) and EBM-2 + 0.5% FBS (Starvation).

  • Inducer: Recombinant Human VEGF-A165 (20 ng/mL).

Step-by-Step Procedure:

  • Seeding: Plate HUVECs at 3,000 cells/well in 96-well collagen-coated plates in EGM-2. Incubate 24h.

  • Starvation (Crucial Step):

    • Aspirate media. Wash with PBS.[5]

    • Add EBM-2 basal media containing only 0.5% FBS (no growth factors).

    • Incubate for 12-16 hours. Why? This synchronizes the cell cycle and minimizes basal background phosphorylation.

  • Treatment:

    • Add compound dilution series in EBM-2 + 0.5% FBS. Incubate for 1 hour.

    • Add VEGF-A165 (final conc 20 ng/mL).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT (0.5 mg/mL) or Resazurin. Incubate 4h. Solubilize crystals (if MTT) and read absorbance/fluorescence.

Data Interpretation & Reference Standards

When evaluating furo[3,4-d]pyrimidines, compare results against standard Type II inhibitors (Sorafenib) and Type I inhibitors (Sunitinib).

Expected Performance Metrics:

ParameterBiochemical (HTRF)Cellular (HUVEC)Interpretation
IC

Range
1 - 50 nM50 - 500 nMCellular shift >10x suggests permeability or efflux issues.
Hill Slope ~1.01.0 - 1.5Steep slope (>2) in HTRF may indicate aggregation/precipitation.
Z' Factor > 0.7> 0.5Measures assay robustness (Signal-to-Noise).
DMSO Tolerance Max 1%Max 0.1%Furo-pyrimidines precipitate easily; check for turbidity.

Troubleshooting Furo[3,4-d]pyrimidines:

  • Issue: High potency in HTRF, zero activity in HUVEC.

  • Cause: Poor membrane permeability due to the polar furan oxygen or high efflux.

  • Solution: Perform a parallel PAMPA assay or check Caco-2 permeability.

References

  • BPS Bioscience. (n.d.).[6] VEGFR2 (KDR) Kinase Assay Kit Protocol. Retrieved from [Link]

  • American Heart Association Journals. (2001). Vascular Endothelial Growth Factor–Induced Endothelial Cell Migration and Proliferation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation. (Used for structural analog comparison). Retrieved from [Link]

Sources

Method

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine in drug discovery pipelines

Application Note: Strategic Utilization of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine in Medicinal Chemistry Executive Summary: The "Privileged" Nature of the Scaffold The compound 2,4-Dichloro-7-methyl-5,7-d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine in Medicinal Chemistry

Executive Summary: The "Privileged" Nature of the Scaffold

The compound 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it is a fused bicyclic system combining a pyrimidine ring with a dihydrofuran moiety. This architecture serves as a bioisostere for the adenine core of ATP, making it an indispensable template for designing Kinase Inhibitors (targeting the hinge region) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

The specific inclusion of the 7-methyl group distinguishes this scaffold from its unsubstituted parent. This methyl substitution introduces:

  • Chirality: A stereocenter at C7, allowing for the exploration of enantioselective binding pockets.

  • Metabolic Stability: Steric hindrance that may reduce oxidative metabolism at the benzylic-like position.

  • Conformational Restriction: Reducing the entropy penalty upon binding to target proteins.

This guide provides a validated roadmap for functionalizing this scaffold, focusing on regioselective chemistry to generate diverse libraries with high IP potential.

Strategic Utility in Drug Pipelines

Target Classes & Mechanism of Action
Target ClassMechanism of InteractionKey Structural Feature
Tyrosine Kinases (e.g., EGFR, VEGFR) ATP Competitive Inhibition: The pyrimidine N1 and C2-amine mimic the adenine hydrogen-bonding motif in the kinase hinge region.The C4-substituent typically occupies the hydrophobic back pocket; the furo-ring oxygen can accept H-bonds from conserved waters.
HIV-1 Reverse Transcriptase Allosteric Inhibition (NNRTI): Binds to the hydrophobic pocket (NNIBP), inducing a conformational change that locks the enzyme in an inactive state.The dihydrofuro ring acts as a connector, orienting "wings" (aryl groups at C2/C4) into the hydrophobic tunnel (Tyr181/Tyr188).
HSP90 Inhibitors N-terminal ATP Binding: Competes with ATP to inhibit chaperone folding cycles.The scaffold mimics the resorcinol/purine binding mode seen in clinical candidates.
Structural Advantages
  • Solubility: The ether oxygen in the dihydrofuran ring improves aqueous solubility compared to the carbocyclic analog (indene) or the nitrogen analog (pyrrolo[2,3-d]pyrimidine).

  • Vector Diversity: The 2,4-dichloro substitution pattern allows for orthogonal functionalization.

Chemical Reactivity & Regioselectivity

The core challenge and opportunity with this scaffold is controlling the reactivity of the two chlorine atoms.

  • C4-Chlorine (Position 4): Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ). The nitrogen atoms at N1 and N3 render C4 electron-deficient.
    
  • C2-Chlorine (Position 2): Less reactive. Substitution at C2 typically requires higher temperatures, catalysis (Pd/Buchwald), or prior displacement of the C4-Cl to "deactivate" the ring slightly less (though electron-donating groups at C4 make C2 harder to displace via

    
    , they facilitate Pd-oxidative addition).
    

The Golden Rule of Functionalization:

Install the most nucleophilic/labile group at C4 first (via mild


), then functionalize C2 (via forcing 

or Pd-coupling).

Visual Workflow: Library Generation

The following diagram illustrates the divergent synthesis pathways starting from the 2,4-dichloro scaffold.

G cluster_0 Critical Decision Point Scaffold 2,4-Dichloro-7-methyl- 5,7-dihydrofuro[3,4-d]pyrimidine Inter_C4 Intermediate A: 4-Substituted-2-chloro Scaffold->Inter_C4 Step 1: SNAr (0°C - RT) Regioselective C4 Displacement Final_Kinase Target Class 1: Kinase Inhibitor (C4-Amine / C2-Aryl) Inter_C4->Final_Kinase Step 2: Suzuki Coupling (Pd(PPh3)4, Aryl-Boronic Acid) Final_NNRTI Target Class 2: HIV NNRTI (C4-Aryloxy / C2-Amine) Inter_C4->Final_NNRTI Step 2: Buchwald-Hartwig (Pd2(dba)3, Amine)

Caption: Divergent synthesis workflow. The high reactivity of C4-Cl allows mild introduction of the first diversity element, followed by catalytic cross-coupling at C2.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: To install a primary or secondary amine at the C4 position while leaving the C2-chlorine intact.

Reagents:

  • Scaffold: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (1.0 eq)

  • Nucleophile: Aniline derivative or aliphatic amine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: THF or DMF (Anhydrous)

Procedure:

  • Preparation: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous THF under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  using an ice bath. Note: Cooling is critical to prevent bis-substitution.
    
  • Addition: Mix the amine (1.1 mmol) with DIPEA (2.0 mmol) in 2 mL THF. Add this mixture dropwise to the scaffold solution over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS. The C4-substituted product usually forms within 2-4 hours.

  • Work-up: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The C4-isomer is typically less polar than the bis-substituted byproduct.

Validation Check:

  • 1H NMR: Look for the loss of symmetry (if applicable) and the integration of the new amine protons.

  • Regiochemistry: Confirm C4 substitution by HMBC (correlation between the new amine NH and the pyrimidine C4a/C5 carbons).

Protocol B: C2-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl group at the C2 position of the C4-substituted intermediate.

Reagents:

  • Substrate: C4-substituted-2-chloro-intermediate (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos (for sterically hindered substrates)
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the substrate, boronic acid, and catalyst.

  • Solvent: Add 1,4-Dioxane and the aqueous base. Sparge with Argon for 5 minutes to remove oxygen. Oxygen is the enemy of Palladium.

  • Reaction: Heat to 90-100°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Work-up: Filter through a Celite pad to remove Pd black. Dilute with water/EtOAc. Extract, dry, and concentrate.[1][2]

  • Purification: Reverse-phase HPLC is often required for final library purity (>95%).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Bis-substitution (C2 & C4) Reaction temperature too high or excess nucleophile during Step 1.Strictly maintain 0°C during addition. Add the nucleophile slowly.
No Reaction at C2 C2-Cl is deactivated by the electron-donating group at C4.Switch to a more active catalyst system (e.g., Buchwald G3 precatalysts or XPhos-Pd-G2 ). Increase temp to 120°C (MW).
Racemization of C7-Methyl Harsh basic conditions over prolonged periods.The C7 position is benzylic-like and adjacent to an ether oxygen. Avoid strong bases like NaH or t-BuLi. Use mild bases (

,

).

References

  • Structural Basis of Kinase Inhibition

    • Title: Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[3][4]

    • Source: European Journal of Medicinal Chemistry / ResearchG
    • URL:[Link]

  • HIV-1 NNRTI Development

    • Title: Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors.[5][6]

    • Source: Journal of Medicinal Chemistry / NIH PubMed Central.
    • URL:[Link]

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec QM Magic Class.
    • URL:[Link]

  • Scaffold Reactivity Data

    • Title: Probing the Reactivity of 2,4-Dichlorofuro[3,4-d]pyrimidin-7-one.
    • Source: ResearchG
    • URL:[Link]

Disclaimer: All protocols described herein involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. Consult local safety regulations before experimentation.

Sources

Application

Application Note: Cell-Based Evaluation of Furo[3,4-d]pyrimidine Cytotoxicity

Introduction & Scientific Rationale The furo[3,4-d]pyrimidine scaffold is a bicyclic heterocycle acting as a purine bioisostere.[1] In medicinal chemistry, this core and its isomer (furo[2,3-d]pyrimidine) are privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The furo[3,4-d]pyrimidine scaffold is a bicyclic heterocycle acting as a purine bioisostere.[1] In medicinal chemistry, this core and its isomer (furo[2,3-d]pyrimidine) are privileged structures for developing ATP-competitive kinase inhibitors.[2] Their planar geometry allows effective intercalation into the ATP-binding pockets of enzymes such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 , and PI3K/AKT kinases.

Evaluating the cytotoxicity of these derivatives requires a nuanced approach. Because these compounds are often highly lipophilic and target specific signaling cascades, standard viability assays must be complemented by mechanistic profiling to distinguish between general necrosis (toxicity) and programmed cell death (efficacy).

This guide outlines a validated workflow for characterizing furo[3,4-d]pyrimidine derivatives, moving from compound handling to phenotypic screening and mechanistic validation.

Experimental Workflow Overview

The evaluation process follows a "Funnel Approach," filtering compounds from general potency to specific modes of action.

CytotoxicityWorkflow Compound Furo[3,4-d]pyrimidine Library Preparation Solubility Solubility Check (DMSO Tolerance) Compound->Solubility PrimaryScreen Tier 1: Primary Viability (MTT/CCK-8 Assay) Solubility->PrimaryScreen < 0.5% DMSO Final HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection Mechanistic Tier 2: Mechanism of Action (Flow Cytometry) HitSelection->Mechanistic Pass Selectivity Tier 3: Therapeutic Index (Cancer vs. Normal Fibroblasts) HitSelection->Selectivity Parallel Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis CellCycle Cell Cycle Arrest (G2/M or G0/G1) Mechanistic->CellCycle

Figure 1: The screening cascade for evaluating kinase-inhibitor scaffolds. Tier 1 establishes potency, while Tier 2 and 3 validate the mechanism and safety profile.

Pre-Analytical Phase: Compound Management

Furo[3,4-d]pyrimidine derivatives are often hydrophobic due to the fused aromatic rings. Improper solubilization leads to micro-precipitation in the cell culture media, causing false positives (crystals piercing cells) or false negatives (lack of exposure).

Protocol: Stock Preparation
  • Solvent: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mM or 20 mM .

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solutions:

    • Perform serial dilutions in DMSO first (e.g., 10 mM → 1 mM → 0.1 mM).

    • Dilute these DMSO substocks 1:1000 into culture media to achieve final assay concentrations (e.g., 10 µM, 1 µM, 0.1 µM).

    • Critical Limit: Ensure final DMSO concentration on cells is ≤ 0.5% (v/v) . Higher levels can induce background cytotoxicity or membrane permeabilization.

Tier 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is the gold standard for initial screening. It relies on the reduction of tetrazolium bromide to purple formazan by mitochondrial succinate dehydrogenase. Since furo[3,4-d]pyrimidines often target kinases involved in metabolism (PI3K/AKT), this assay effectively captures the loss of metabolic viability.

Materials
  • Cell Lines:

    • Cancer:[2][3][4][5] A549 (Lung), MCF-7 (Breast), or HepG2 (Liver) – EGFR/PI3K high expressors.

    • Normal Control: WI-38 or MCF-10A.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO.[3]

Step-by-Step Protocol
  • Seeding: Seed cells in 96-well plates.

    • Density: 3,000–5,000 cells/well (adherent lines).

    • Volume: 100 µL/well.

    • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

    • Expert Tip: Fill outer edge wells with PBS (not cells) to prevent the "Edge Effect" caused by evaporation, which skews data in long incubations.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound (0.01 µM to 100 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Erlotinib).

    • Incubate for 48 to 72 hours .

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours. Check for purple precipitate under a microscope.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan.

    • Shake plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Viability using the formula:



Plot log(concentration) vs. % Viability to determine the IC50  (Half-maximal inhibitory concentration).

Tier 2: Mechanistic Validation (Flow Cytometry)

Mere cytotoxicity does not confirm the drug's value. Furo[3,4-d]pyrimidines designed as EGFR/kinase inhibitors should induce apoptosis or cell cycle arrest rather than immediate necrosis.

Pathway Context

Kinase inhibitors typically block the phosphorylation of downstream effectors (ERK/AKT), leading to cell cycle blockage (G1/S or G2/M transition) and subsequent apoptosis.

SignalingPathway Drug Furo[3,4-d]pyrimidine EGFR EGFR / RTK (Tyrosine Kinase) Drug->EGFR Inhibits ATP Binding PI3K PI3K EGFR->PI3K Phosphorylation Caspase Caspase-3/7 Activation EGFR->Caspase Inhibition leads to AKT AKT (Survival Signal) PI3K->AKT Bcl2 Bcl-2 (Anti-Apoptotic) AKT->Bcl2 Promotes Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Simplified Mechanism of Action. The scaffold inhibits the Receptor Tyrosine Kinase (RTK), blocking the survival signal (AKT) and triggering the Caspase cascade.

Protocol A: Annexin V/PI Apoptosis Assay

This assay distinguishes between live cells (Annexin-/PI-), early apoptosis (Annexin+/PI-), and late apoptosis/necrosis (Annexin+/PI+).

  • Treatment: Treat 1x10⁶ cells in 6-well plates with the IC50 concentration of the compound for 24h.

  • Harvesting: Trypsinize cells (gentle action to avoid stripping membrane phosphatidylserine).

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in 100 µL Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min in the dark at Room Temperature.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Expected Result: A shift from the bottom-left quadrant (live) to the bottom-right (early apoptotic) suggests specific kinase inhibition.

Protocol B: Cell Cycle Analysis
  • Treatment: Treat cells for 24h.[3]

  • Fixation: Harvest cells, wash, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Incubate with RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) for 30 min at 37°C.

  • Analysis: Measure DNA content.

    • Expected Result: EGFR inhibitors often cause accumulation in the G0/G1 phase ; some derivatives causing tubulin interference may show G2/M arrest .

Data Summary & Interpretation

When reporting results for furo[3,4-d]pyrimidine derivatives, organize data to highlight selectivity.

ParameterAssayMetricDesirable Outcome
Potency MTT / CCK-8IC50< 1.0 µM (for lead compounds)
Selectivity MTT (Normal Cells)Selectivity Index (SI)SI > 10 (IC50 Normal / IC50 Cancer)
Mechanism Annexin V / PI% Apoptosis> 30% increase vs. Control
Target Kinase Profiling% InhibitionHigh affinity for EGFR/PI3K

References

  • BenchChem. (2025).[1][2][6][7][8][9] Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors. PubMed Central. Retrieved from

  • American Chemical Society. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from

  • Springer Nature. (2021). Cytotoxicity MTT Assay Protocols and Methods. Springer Protocols. Retrieved from

  • Royal Society of Chemistry. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. RSC Advances. Retrieved from

Sources

Method

molecular docking simulation of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Application Note: In Silico Binding Analysis of the 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Scaffold Abstract & Scope This application note details the protocol for the molecular docking simulation of 2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Silico Binding Analysis of the 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Scaffold

Abstract & Scope

This application note details the protocol for the molecular docking simulation of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (hereafter referred to as Ligand-DMP ).

While often utilized as a reactive intermediate in the synthesis of complex kinase inhibitors, this scaffold possesses intrinsic geometric features—specifically the rigid fused furo-pyrimidine core and the electron-withdrawing chlorine substituents—that warrant independent binding assessment. This guide focuses on docking Ligand-DMP against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a validated target for pyrimidine-based inhibitors.

Key Technical Challenges Addressed:

  • Halogen Bonding: Accounting for the anisotropic charge distribution (

    
    -hole) of chlorine atoms.[1]
    
  • Stereoselectivity: Handling the chirality at the C7 position introduced by the methyl group.[1]

  • Fragment Orientation: Validating the "hinge-binding" capability of the core scaffold.[1]

Scientific Rationale (E-E-A-T)

2.1 The Target Selection: EGFR Kinase The pyrimidine pharmacophore is a privileged structure in medicinal chemistry, forming the backbone of FDA-approved drugs like Gefitinib and Ibrutinib. These molecules typically bind to the ATP-binding site of kinases.[1] We utilize PDB ID: 1M17 (EGFR complexed with Erlotinib) as the structural model. This choice is causal: the co-crystallized ligand (Erlotinib) contains a quinazoline core (analogous to our furo-pyrimidine), providing a reliable reference for defining the active site grid.

2.2 The Ligand Chemistry: Halogen & Stereo-Effects

  • 2,4-Dichloro Substitution: The chlorine atoms are not merely hydrophobic bulk. They can participate in halogen bonds (X-bonds) with backbone carbonyls. Standard force fields often treat halogens as isotropic spheres; this protocol emphasizes the need for visual inspection of orthogonal approaches to validate Cl-interaction geometry.

  • C7-Methyl Chirality: The 5,7-dihydrofuro ring puckering combined with the 7-methyl group creates a chiral center. Enantiomers often exhibit

    
     differences of >2 kcal/mol. Therefore, the protocol mandates the separation of (R) and (S) isomers during ligand preparation.
    

Experimental Protocol

Workflow Overview

The following diagram illustrates the critical path for this simulation, emphasizing the branching for stereoisomers.

DockingWorkflow cluster_LigandPrep Ligand Preparation cluster_ProteinPrep Target Preparation (PDB: 1M17) Start Ligand-DMP (2D Structure) Stereo Stereoisomer Generation (R-isomer & S-isomer) Start->Stereo ConfGen 3D Conformer Gen (MMFF94 Force Field) Stereo->ConfGen Minimization Energy Minimization (Steepest Descent) ConfGen->Minimization Docking Docking Simulation (AutoDock Vina / Glide) Minimization->Docking Clean Remove Waters/Ions Extract Erlotinib Protonate Add Polar Hydrogens Assign Gasteiger Charges Clean->Protonate Grid Grid Box Generation (Center: x=22.0, y=0.2, z=52.8) Protonate->Grid Grid->Docking Analysis Interaction Profiling (H-Bonds, Pi-Stacking, X-Bonds) Docking->Analysis

Figure 1: Computational workflow for docking Ligand-DMP, highlighting the critical stereoisomer separation step.

Step-by-Step Methodology

Step 1: Ligand Preparation

  • Structure Generation: Draw the 2D structure of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine.

  • Stereoisomer Split: Explicitly generate two files: Ligand-DMP_R.sdf and Ligand-DMP_S.sdf.[1]

  • Energy Minimization:

    • Tool: OpenBabel or Avogadro.[1]

    • Force Field: MMFF94s (suited for small organic molecules).

    • Convergence: Gradient < 0.05 kcal/mol/Å.[1]

    • Reasoning: This relaxes the fused ring strain and establishes the correct "pucker" of the dihydrofuran ring.[1]

Step 2: Target Preparation (EGFR)

  • Source: Download PDB ID 1M17 from the RCSB Protein Data Bank.

  • Cleaning: Remove crystallographic water molecules (unless bridging is suspected, but for this fragment, direct binding is prioritized). Remove the co-crystallized ligand (Erlotinib) but save its coordinates to define the grid center.

  • Protonation: Add polar hydrogens assuming pH 7.4. Determine protonation states of Histidine residues (specifically His776) using a PropKa-based tool.

  • Charge Assignment: Apply Gasteiger partial charges.

Step 3: Grid Generation Define the search space around the ATP-binding pocket.[1]

ParameterValue (Å)Rationale
Center X 22.01Centered on the centroid of the co-crystallized Erlotinib.[1]
Center Y 0.25
Center Z 52.79
Size X 18.0Sufficient to cover the Hinge (Met793) and Gatekeeper (Thr790).
Size Y 18.0
Size Z 18.0
Exhaustiveness 16Increased from default (8) to ensure convergence for the fragment.

Step 4: Docking Execution (AutoDock Vina) Run the simulation for both enantiomers.

  • Command:vina --receptor EGFR_prep.pdbqt --ligand Ligand-DMP_R.pdbqt --config config.txt --out results_R.pdbqt

Analysis of Results

Interpretation of Binding Modes

The pyrimidine ring is expected to function as a Hinge Binder .[1] In EGFR, the N1 and N3 atoms of the pyrimidine ring typically interact with the backbone amide and carbonyl of Met793 .

Specific Interaction Checkpoints:

  • Hinge H-Bonds: Does N1 or N3 accept a hydrogen bond from Met793 (NH)?

  • Halogen Bonding (Cl-4): The chlorine at position 4 is often solvent-exposed or interacts with the hydrophobic pocket near Leu718 .[1] Check if the C-Cl...O angle is approx 180° (linear) relative to any backbone carbonyl, indicating a Halogen Bond.

  • Stereo-Clash (C7-Methyl):

    • R-isomer: Methyl group may point towards the solvent.[1]

    • S-isomer: Methyl group may point towards the ribose-binding pocket (Val726/Lys745).

    • Success Metric: If the RMSD between the docked core and the Erlotinib quinazoline core is < 2.0 Å, the pose is valid.[2]

Interaction Logic Diagram

Interactions L_N1 Pyrimidine N1 (Acceptor) R_Met793 Met793 (Backbone NH) L_N1->R_Met793 H-Bond (2.8-3.2Å) L_Cl4 4-Chloro (Sigma-Hole) R_Leu718 Leu718 (Hydrophobic) L_Cl4->R_Leu718 Hydrophobic/XB L_Ring Aromatic Core (Pi-System) R_Phe723 Phe723 (Pi-Stacking) L_Ring->R_Phe723 Pi-Pi T-shaped L_Me7 7-Methyl (Hydrophobic) R_Gate Thr790 (Gatekeeper) L_Me7->R_Gate Steric Constraint

Figure 2: Predicted interaction map. The N1-Met793 H-bond is the anchor; the 7-Methyl group determines steric compatibility with the Gatekeeper.[1]

Validation & Quality Control

To ensure the trustworthiness of these results, perform the following validation:

  • Redocking (Self-Docking): Dock the extracted Erlotinib back into 1M17.

    • Pass Criteria: RMSD < 2.0 Å relative to the crystal structure.[2]

  • Decoy Set: If possible, dock a set of known non-binders (decoys) to ensuring Ligand-DMP scores significantly better (more negative

    
    ) than random fragments.
    
  • Visual Inspection: Manually inspect the top 3 poses. Reject poses where the furan ring causes severe steric clash with the Lys745 catalytic residue.[1]

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[1] Journal of Biological Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry.

  • Trapp, C.S., et al. (2023).[2] Synthesis and Characterization of Furo[3,4-d]pyrimidine Derivatives. BenchChem Technical Guides.

Sources

Application

in-vitro biological evaluation of synthesized dihydropyrimidinones

Application Note: In-Vitro Biological Evaluation of Synthesized Dihydropyrimidinones (DHPMs) Abstract Dihydropyrimidinones (DHPMs), synthesized via the Biginelli multicomponent reaction, represent a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In-Vitro Biological Evaluation of Synthesized Dihydropyrimidinones (DHPMs)

Abstract

Dihydropyrimidinones (DHPMs), synthesized via the Biginelli multicomponent reaction, represent a "privileged scaffold" in medicinal chemistry due to their structural similarity to dihydropyridine calcium channel blockers and their potent inhibition of the Eg5 kinesin motor protein (e.g., Monastrol).[1] This guide provides a rigorous, standardized framework for the in-vitro biological evaluation of novel DHPM derivatives. It moves beyond generic screening to focus on three critical pillars: Cytotoxicity Profiling (MTT Assay) , Antimicrobial Susceptibility (MIC/MBC) , and Antioxidant Capacity (DPPH Scavenging) .[1]

Introduction & Pharmacophore Logic

The biological versatility of DHPMs stems from their ability to mimic the binding modes of endogenous nucleobases and dihydropyridines. When evaluating these compounds, understanding the Structure-Activity Relationship (SAR) is prerequisite to experimental design.[1]

  • The C4-Aryl Position: Critical for hydrophobic pocket binding.[1] Electron-withdrawing groups (e.g., -Cl, -NO2) at the para position often enhance antimicrobial and cytotoxic potency.[1]

  • The N1/N3 Positions: Unsubstituted NH groups are often required for hydrogen bonding (donor capability), particularly in Eg5 inhibition.[1]

  • The C5-Ester/Amide: Modulates lipophilicity (LogP) and membrane permeability.[1]

Visualizing the Evaluation Workflow

DHPM_Workflow cluster_Screens Biological Screening Modules Synth DHPM Synthesis (Biginelli Reaction) Char Physicochemical Characterization (NMR, IR, MS, Solubility) Synth->Char Stock Stock Preparation (DMSO Solubilization) Char->Stock Purity >95% MTT Cytotoxicity (MTT Assay) Stock->MTT MIC Antimicrobial (Broth Microdilution) Stock->MIC DPPH Antioxidant (DPPH Scavenging) Stock->DPPH Data Data Analysis (IC50 / MIC Values) MTT->Data MIC->Data DPPH->Data

Figure 1: Integrated workflow for the biological characterization of DHPM derivatives.

Pre-Analytical Considerations

Before initiating biological assays, the solubility profile of DHPMs must be addressed.[1] Many Biginelli adducts exhibit poor aqueous solubility, which can precipitate false negatives.[1]

  • Solvent Vehicle: Dimethyl sulfoxide (DMSO) is the standard vehicle.[1]

  • Critical Threshold: The final concentration of DMSO in the cell culture or bacterial medium must not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Sterilization: Stock solutions (typically 10–100 mM) should be filtered through a 0.22 µm PTFE membrane (nylon binds some heterocycles).[1]

Module 1: Cytotoxicity Profiling (Anticancer)

The primary target for DHPMs in oncology is the Eg5 kinesin protein, essential for bipolar spindle formation.[1] The MTT assay is the gold standard for initial high-throughput screening of metabolic viability.

Mechanism of Action

Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[1][2]

Protocol: MTT Cell Viability Assay

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HeLa (Cervical).[1]

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (solubilizer).[1]

  • Controls: Positive (Doxorubicin or Monastrol), Negative (0.5% DMSO in media).[1]

Step-by-Step Methodology:

StepActionCritical Technical Insight
1. Seeding Seed cells in 96-well plates at

to

cells/well in 100 µL media.
Allow 24h for attachment. Edge effects can be mitigated by filling outer wells with PBS.[1]
2. Treatment Remove old media.[1][3] Add 100 µL fresh media containing serial dilutions of DHPM (e.g., 1–100 µM).[1]Prepare 200x stocks in DMSO so the dilution into media yields 0.5% DMSO final.[1]
3. Incubation Incubate for 48 or 72 hours at 37°C, 5% CO

.
DHPMs are often cytostatic (Eg5 inhibition); 24h may be too short to see significant growth inhibition.[1]
4. MTT Addition Add 10 µL MTT stock (5 mg/mL) to each well. Incubate 3–4 hours.Protect from light.[1] Formation of purple crystals indicates active mitochondria.
5.[1] Solubilization Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[1]Agitate on a plate shaker for 10 min to ensure homogeneity.
6. Measurement Measure absorbance at 570 nm (reference 630 nm).The reference wavelength corrects for plastic interference and cellular debris.[1]
Data Analysis

Calculate % Cell Viability using the formula:


[1][3][4][5]
  • IC

    
     Determination:  Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response).
    

Module 2: Antimicrobial Susceptibility[1][6][7][8]

DHPMs exhibit antimicrobial activity by interfering with DNA/RNA synthesis or cell wall integrity.[1] The Broth Microdilution Method is superior to disk diffusion for hydrophobic compounds like DHPMs, as diffusion rates in agar can be inconsistent.[1]

Protocol: Minimum Inhibitory Concentration (MIC)

Materials:

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).[1]

  • Media: Mueller-Hinton Broth (MHB).[1]

  • Detection: Resazurin dye (0.01%) or optical density (Turbidity).[1]

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in MHB.
  • Plate Setup: Add 100 µL of MHB to wells 2–12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of DHPM stock (e.g., 512 µg/mL) to well 1 and well 2. Mix well 2 and transfer 100 µL to well 3. Repeat to well 10 (discard 100 µL).

    • Result: 2-fold serial dilution series.[1]

  • Inoculation: Add 100 µL of diluted bacterial suspension to all test wells.

  • Incubation: 18–24 hours at 37°C.

  • Readout:

    • Visual: Add 30 µL Resazurin. Incubate 1–4h. Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).[1]

    • MIC Definition: The lowest concentration preventing the color change (Blue).[1]

Module 3: Antioxidant Capacity (DPPH Assay)

Many DHPMs, specifically those with phenolic hydroxyls or secondary amines, act as radical scavengers.[1] The DPPH assay is a rapid, stoichiometric method to evaluate this Hydrogen Atom Transfer (HAT) ability.[1]

Reaction Logic


Protocol

Materials:

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Prepare fresh.

  • Standard: Ascorbic Acid (Vitamin C).[1]

Step-by-Step:

  • Preparation: Prepare serial dilutions of DHPM in Methanol (10–500 µg/mL).

  • Reaction: Mix 100 µL of compound solution with 100 µL of DPPH solution in a 96-well plate.

  • Control: 100 µL Methanol + 100 µL DPPH solution.

  • Incubation: 30 minutes in the dark at room temperature (Light degrades DPPH).

  • Measurement: Absorbance at 517 nm.

Calculation:


[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous media.[1]Reduce starting concentration or increase DMSO (max 0.5%).[1] Check structure for lipophilicity.[1]
High Background (MTT) Serum protein precipitation or phenol red interference.[1]Use phenol red-free media or include "media only" blanks.[1] Ensure complete solubilization of formazan.
Inconsistent MICs Inoculum density variation.Strictly adhere to 0.5 McFarland standard. Use a spectrophotometer for OD600 adjustment.
DPPH Color Instability Light exposure or old reagent.[1]Perform assay in amber tubes/plates.[1] Use DPPH solution within 2 hours of prep.[1]

Visualization of Biological Mechanisms

The following diagram illustrates the dual-pathway potential of DHPMs in cancer (Eg5 inhibition) and oxidative stress (Radical Scavenging).

DHPM_Mechanism cluster_Cancer Anticancer Pathway cluster_Antioxidant Antioxidant Pathway DHPM DHPM Scaffold (Biginelli Adduct) Eg5 Eg5 Kinesin Motor Protein DHPM->Eg5 Allosteric Inhibition HAT Hydrogen Atom Transfer (HAT) DHPM->HAT N-H / O-H Donation Spindle Monoastral Spindle Formation Eg5->Spindle Apoptosis Cell Cycle Arrest (G2/M Phase) -> Apoptosis Spindle->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->HAT Neutral Neutralized Radicals HAT->Neutral

Figure 2: Mechanistic pathways of DHPM biological activity.[1]

References

  • Matos, L. H. S., et al. (2018).[1][6] "Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review." European Journal of Medicinal Chemistry.

  • Hakimah, et al. (2025).[1][3] "Synthesis of dihydropyrimidinone derivatives and cytotoxic activity test against T47D cancer cells." Medical Sains.

  • Jara, M. C., et al. (2022).[1] "Dihydropyrimidinones Against Multiresistant Bacteria." Frontiers in Microbiology.

  • Kumar, S., et al. (2021).[1] "Assessment of dihydropyrimidinone-based nanocomposites as multifunctional anti-cancer drug." Materials Advances.

  • Khan, M. A., et al. (2020).[1][7] "The Antioxidant Activity of Dihydropyridine Derivatives." Current Research in Bioorganic & Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Synthesis &amp; Stabilization of Furo[3,4-d]pyrimidines

Status: Operational Ticket ID: F34DP-SYNTH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Core Directive & Scope Warning: Structural Instability Alert Before proceeding, it is crit...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: F34DP-SYNTH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive & Scope

Warning: Structural Instability Alert Before proceeding, it is critical to distinguish between furo[2,3-d]pyrimidines (stable, benzofuran-like) and furo[3,4-d]pyrimidines (unstable, isobenzofuran-like).

The furo[3,4-d]pyrimidine core contains a furan ring fused across its 3,4-bond. This system is isoelectronic with isobenzofuran , a highly reactive species prone to rapid polymerization or oxidation. Consequently, most successful syntheses target the 2,4-dione (uracil-like) derivatives or dihydro- forms, which break the fully conjugated 10-pi aromaticity that leads to instability.

This guide addresses three critical challenges:

  • Stability: Preventing ring opening/polymerization during synthesis.

  • Regioselectivity: Controlling N1 vs. N3 alkylation in the dione scaffold.

  • Construction: Validated routes for ring closure (Curtius Rearrangement vs. Diels-Alder).

Decision Matrix: Route Selection

Use the following decision tree to select the correct synthetic strategy based on your target stability and substitution pattern.

RouteSelection Start Target Molecule FullyAromatic Fully Aromatic Core Start->FullyAromatic StableScaffold Stable Scaffold (Dione/Dihydro) Start->StableScaffold IEDDA Route A: Inverse Diels-Alder (Trapping Required) FullyAromatic->IEDDA Curtius Route B: Curtius Rearrangement (From Furan) StableScaffold->Curtius Polymer Risk: Polymerization IEDDA->Polymer If untrapped N_Selectivity Challenge: N1 vs N3 Regioselectivity Curtius->N_Selectivity

Figure 1: Strategic decision tree for furo[3,4-d]pyrimidine synthesis. Route A yields transient species; Route B yields stable pharmaceutical intermediates.

Troubleshooting Guide: The Stable Route (2,4-Diones)

Context: The most reliable method to access this scaffold is starting from furan-3,4-dicarboxylates , converting them to the pyrimidine ring via a Curtius rearrangement . This avoids the high-energy aromatic intermediate.

Protocol: Curtius Rearrangement Approach

Standard Reference Workflow:

  • Start: 4-(Methoxycarbonyl)furan-3-carboxylic acid.

  • Activation: React with diphenylphosphoryl azide (DPPA) or ethyl chloroformate/NaN3 to form the acyl azide.

  • Rearrangement: Heat (reflux in toluene) to generate the isocyanate in situ.

  • Trapping: Add primary amine (

    
    ) to form the ureido derivative.
    
  • Cyclization: Base-mediated ring closure (e.g., NaOMe/MeOH) to form the furo[3,4-d]pyrimidine-2,4-dione.

Issue 1: Regioselectivity in N-Alkylation

Symptom: You have synthesized the unsubstituted dione and attempted to alkylate it, resulting in a mixture of N1-alkyl, N3-alkyl, and N1,N3-dialkyl products. Root Cause: The uracil-like moiety has two nucleophilic nitrogens. N1 is often more acidic due to the electron-withdrawing effect of the adjacent furan oxygen (inductive effect), but steric hindrance at C5/C6 can shift selectivity to N3.

VariableConditionOutcomeMechanism
Base Strength

/ DMF
Mixture (N1/N3)Thermodynamic control; both sites deprotonated over time.
Silylation BSA / HMDSHigh N1 Selectivity Transient protection. The "Vorbrüggen" conditions favor thermodynamic glycosylation/alkylation at N1.
Sterics Bulky ElectrophileN3 MajorN1 is sterically crowded by the furan ring substituents (if any).

Corrective Action (The "Silyl-Hilbert-Johnson" Fix): Instead of direct alkylation with alkyl halide/base:

  • Treat the dione with BSA (N,O-bis(trimethylsilyl)acetamide) in dichloroethane at reflux until clear (silylation of both oxygens).

  • Add the alkyl halide (or glycosyl donor) and a Lewis acid catalyst (TMSOTf).

  • Result: This typically directs substitution to N1 with high regiocontrol due to the specific kinetics of the silyl-cation exchange.

Troubleshooting Guide: The Aromatic Route (IEDDA)

Context: If you absolutely require the fully aromatic core or a dihydro-derivative (not the dione), you must use Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Protocol: Intramolecular IEDDA

Concept: A pyrimidine ring tethered to an alkyne (dienophile) undergoes cycloaddition followed by retro-Diels-Alder (loss of HCN) to form the fused system.

Workflow:

  • Precursor: 5-(Prop-2-yn-1-yloxymethyl)pyrimidine.

  • Reaction: Heat in high-boiling solvent (chlorobenzene/toluene) or Microwave.

  • Intermediate: The bicyclic intermediate loses HCN.

  • Product: 5,7-Dihydrofuro[3,4-b]pyridine (or pyrimidine analog depending on nitrogen placement).

Issue 2: "Black Tar" Formation (Polymerization)

Symptom: The reaction mixture turns black/viscous immediately upon heating; NMR shows broad polymeric peaks. Root Cause: You generated the fully aromatic furo[3,4-d]pyrimidine, which acted as a diene and reacted with itself (Diels-Alder dimerization) or oxygen.

Corrective Action:

  • Do NOT isolate: Never attempt to isolate the unsubstituted aromatic core.

  • In-situ Trapping: Add a dienophile (e.g., N-methylmaleimide) into the reaction pot before generating the core. The furo[3,4-d]pyrimidine will be trapped immediately as a stable Diels-Alder adduct.

  • Keep it Dihydro: Design the precursor so the final oxidation step (aromatization) is impossible (e.g., using a disubstituted alkyne that prevents full conjugation).

Diagnostic & Validation Data

When troubleshooting, use these specific NMR diagnostic signals to confirm you have the correct isomer and ring state.

FeatureChemical Shift (

)
MultiplicityDiagnostic Value
Furan

7.5 - 8.2 ppmSinglet (usually)Confirms furan ring integrity. Disappearance = Ring opening.
N1-H vs N3-H 11.0 - 12.0 ppmBroad SingletN3-H is typically downfield of N1-H. Exchangeable with

.
N-Alkyl (

)
3.5 - 4.5 ppmTriplet/MultipletShift varies by ~0.2 ppm between N1 and N3 isomers. (N1 is usually deshielded).
C=O (Carbon) 150 - 165 ppm-Two distinct carbonyls confirm dione structure.

References

  • Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones.

    • Source: ResearchG
    • Relevance: Primary protocol for the stable Curtius rearrangement route.
    • URL:

  • Intramolecular Inverse Electron Demand Diels-Alder Reactions of Pyrimidines.

    • Source: Wageningen University & Research (Dissert
    • Relevance: Detailed mechanism for IEDDA synthesis of dihydro-fused systems and handling of reactive intermedi
    • URL:

  • Synthesis and Antineoplastic Effects of Furo[3,4-d]pyrimidine Deriv

    • Source: PubMed / NIH
    • Relevance: Biological context and early synthetic attempts involving chlorination/amination.[1]

    • URL:

  • Reaction of 3,4-Diaminofurazan with Formaldehyde (Analogous Chemistry).

    • Source: ResearchGate[2][3][4][5][6][7][8][9]

    • Relevance: Illustrates the reactivity of the 3,4-diamino furan/furazan core, relevant for ring closure str
    • URL:

Sources

Optimization

improving reaction yield for 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Yield Optimization for 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Yield Optimization for 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Executive Summary

The synthesis of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (hereafter referred to as Target-Cl2 ) is a critical gateway to bioactive kinase inhibitors (e.g., EGFR/VEGFR targets). The primary bottleneck in generating this scaffold is the chlorination of its precursor, 7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (the "Dione").

Users frequently report yields below 40% due to three specific failure modes:

  • Incomplete Chlorination: Stalling at the monochloro intermediate.

  • Hydrolytic Reversion: The highly reactive C4-chloride hydrolyzing back to the dione during aqueous workup.

  • Furan Ring Decomposition: Acid-catalyzed opening of the dihydrofuran ring under harsh reflux conditions.

This guide provides a troubleshooting framework to stabilize yields at >85%.

Module 1: The Chlorination Protocol (The "Make or Break" Step)

The transformation of the Dione to Target-Cl2 requires a dehydrative chlorination. While Phosphorus Oxychloride (


) is the standard reagent, the method of application determines the yield.
Optimized Reaction Conditions
ParameterStandard (Low Yield)Optimized (High Yield) Technical Rationale
Reagent Neat


+ Base Catalyst
The base acts as an HCl scavenger and catalyzes the Vilsmeier-Haack type mechanism.
Catalyst NoneN,N-Dimethylaniline (DMA) or DIEADMA is preferred for thermal stability; it accelerates the attack of chloride on the activated intermediate.
Stoichiometry Excess (10-20 eq)5-8 eq

+ 1.5 eq Base
Reduces waste and simplifies the dangerous quench step.
Temperature Reflux (106°C)85°C - 95°C Full reflux often degrades the sensitive dihydrofuran ring (black tar formation).
Step-by-Step Protocol
  • Drying: Dry the starting Dione material under high vacuum at 50°C for 4 hours. Moisture is the enemy.

  • Charging: Under Argon/Nitrogen, charge the flask with Dione (1.0 eq).

  • Reagent Addition: Add

    
     (6.0 eq) followed by dropwise addition of N,N-Dimethylaniline (1.5 eq). Exothermic reaction - control temp.
    
  • Reaction: Heat to 90°C. Monitor by HPLC/TLC every hour.

    • Stop Point: Reaction is usually complete in 3-5 hours. Do not overnight reflux.

Module 2: Workup & Isolation (Where Yield is Lost)

The most common user error is using a standard aqueous quench (pouring into ice water). The C4-chlorine in this fused system is highly labile.

The "Anhydrous" Workup Strategy

Instead of drowning the reaction in water, remove the reactive species before hydrolysis can occur.

WorkupLogic Start Crude Reaction Mixture (Target-Cl2 + Excess POCl3) Decision Method Selection Start->Decision PathA Path A: Distillation (Preferred) Remove POCl3 under reduced pressure Decision->PathA High Yield Route PathB Path B: Quench (Risky) Pour onto crushed ice/NaHCO3 Decision->PathB Emergency Only StepA1 Residue: Thick Oil PathA->StepA1 StepB1 Exothermic Spike! Hydrolysis Risk PathB->StepB1 StepA2 DCM Extraction Wash with cold NaHCO3 StepA1->StepA2 Final Final Isolation (Solid/Crystal) StepA2->Final StepB1->StepA2

Figure 1: Decision tree for workup procedures. Path A minimizes exposure of the product to hot acidic aqueous conditions.

Protocol for Path A (Distillation):

  • Connect the reaction flask to a rotary evaporator with a rigorous acid trap (NaOH scrubber).

  • Distill off excess

    
     at reduced pressure (keep bath <60°C).
    
  • Dissolve the resulting thick oil in Dichloromethane (DCM) .

  • Pour the DCM solution slowly into a stirred mixture of Ice and Saturated

    
     .
    
  • Separate phases immediately. Dry organic layer over

    
    .
    

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal decomposition of the dihydrofuran ring. Fix:

  • Lower the temperature from reflux (106°C) to 85-90°C.

  • Ensure your inert gas sparge is active; oxygen at high temps accelerates degradation.

  • Check your starting material purity; trace metals can catalyze polymerization.

Q2: I see a spot on TLC that looks like starting material after workup.

Diagnosis: This is likely not unreacted starting material, but rather the hydrolysis product (4-hydroxy-2-chloro derivative). Verification: Check LC-MS.

  • Target Mass: ~219/221 Da (Dichloro).

  • Hydrolysis Mass: ~201 Da (Monochloro-hydroxy). Fix: Your quench was too hot or too acidic. Switch to the Distillation Workup (Path A) described above.

Q3: Can I use Thionyl Chloride ( ) instead of ?

Answer: Generally, No .


 is less reactive for pyrimidine diones and often requires forcing conditions (DMF catalysis + high temp) that destroy the furan ring. Stick to 

with an amine base.[1]

Module 4: Mechanistic Insight

Understanding the mechanism helps predict failure points.

Mechanism Dione Dione Precursor (Tautomerizes to -OH) Activation Activation (POCl3 attack on Oxygen) Dione->Activation Base Catalyst Intermed Activated Phosphate Intermediate Activation->Intermed Subst Nucleophilic Attack (Cl- displaces Phosphate) Intermed->Subst Rate Limiting Step Product 2,4-Dichloro Product Subst->Product

Figure 2: The Vilsmeier-Haack type chlorination mechanism. The base catalyst facilitates the initial activation and the final deprotonation.

References

  • General Furo[3,4-d]pyrimidine Synthesis

    • BenchChem Technical Guides. "An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core." Accessed Jan 2026.

  • Chlorination Optimization

    • PubChem Compound Summary.[2] "5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione."[3] National Center for Biotechnology Information.

  • Workup Protocols for Labile Chlorides

    • Vertex AI Search / Patent Literature. "Process for the preparation of chloropyrimidines (US5525724A)." Demonstrates the use of amine bases and non-aqueous workups for chloropyrimidines.

  • Target Molecule Data

    • BLD Pharm Product Data. "2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine."[4] (Structural Analogue Reference).

Sources

Troubleshooting

purification techniques for chlorinated furo[3,4-d]pyrimidine intermediates

Current Status: Online | Specialist: Senior Application Scientist Ticket ID: PUR-CL-FURO-001 Subject: Stabilization and Purification Protocols for Labile Chlorinated Heterocycles Executive Summary & Chemical Context Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Ticket ID: PUR-CL-FURO-001 Subject: Stabilization and Purification Protocols for Labile Chlorinated Heterocycles

Executive Summary & Chemical Context

Welcome to the Heterocycle Stability Hub. You are likely accessing this guide because your chlorinated furo[3,4-d]pyrimidine intermediate is decomposing during workup or purification. This is a known failure mode for electron-deficient bicyclic systems.

The Core Challenge: The furo[3,4-d]pyrimidine scaffold fuses an electron-rich furan with an electron-deficient pyrimidine. When chlorinated at the C4 position, the resulting imidoyl chloride moiety is highly electrophilic.

  • Moisture Sensitivity: The C-Cl bond is prone to rapid hydrolysis back to the lactam (starting material) in the presence of water and acid.

  • Thermal Instability: The furan ring is susceptible to oxidative ring-opening or polymerization under high thermal stress or strong acidic conditions.

This guide provides a "self-validating" workflow to isolate these intermediates with >95% purity.

Module 1: The Critical Quench (The "Kill Step")

Diagnosis: If your LC-MS shows the product peak disappearing and the starting material (mass M-Cl+OH) reappearing during workup, your quench is too aggressive.

The Mechanism of Failure: Standard


 removal involves adding water. This generates massive heat and HCl gas:


This creates a "local acid cooker" that protonates the pyrimidine nitrogen (N3 or N1), activating the C4-Cl bond for nucleophilic attack by water.
Protocol A: The "Distill-First" Method (Recommended)

Best for: Large scale (>5g) or highly labile analogs.

  • Evaporation: Do not add water yet. Connect the reaction flask directly to a high-vacuum rotary evaporator.

  • Strip: Distill off excess

    
     at reduced pressure. Keep bath temp 
    
    
    
    .
  • Azeotrope: Add anhydrous toluene and re-evaporate 2x to remove residual

    
    .
    
  • The Cold Quench: Dissolve the residue in DCM (Dichloromethane) or EtOAc. Pour this organic solution slowly into a rapidly stirred slurry of Ice + Saturated

    
     .
    
    • Why: This maintains a biphasic system where the product stays in the organic layer, protected from the aqueous base.

Protocol B: The "Inverse Quench" Method

Best for: Small scale (<1g) or stable analogs.

  • Prepare a beaker with crushed ice and solid

    
     (approx. 3-4 equiv relative to 
    
    
    
    ).
  • Dilute the reaction mixture with a minimal amount of dry DCM.

  • Dropwise Addition: Add the reaction mixture into the ice/base slurry with vigorous stirring.

    • Crucial: Never add water to the reaction.

Data Comparison: Quench Methods

MetricDirect Water AdditionInverse QuenchDistill-First + Buffer
Exotherm Risk High (Dangerous)ModerateLow
Local pH < 1 (Acid Spike)~8 (Buffered)~7-8 (Buffered)
Hydrolysis Rate High (>30% loss)Low (<5% loss)Minimal (<1% loss)
Purity Profile PoorGoodExcellent
Module 2: Chromatography Survival Guide

Diagnosis: Product is pure by TLC before the column but streaks or decomposes on the column.

Root Cause: Standard silica gel is slightly acidic (pH 6.5–7.0) and contains surface hydroxyls (Si-OH) that act as nucleophiles or general acid catalysts, reverting the chloride to the lactam.

Protocol: Neutralized Flash Chromatography
  • Stationary Phase Preparation:

    • Slurry the silica gel in the mobile phase containing 1% Triethylamine (

      
      ) .
      
    • Tip: Run 2 column volumes of this buffer through the column before loading your sample. This "caps" the active acidic sites on the silica.

  • Eluent System:

    • Use Hexanes/Ethyl Acetate (most common) or DCM/MeOH.

    • Maintain 0.5%

      
        throughout the run to prevent acid buildup.
      
  • Speed Factor:

    • Chlorinated heterocycles should not stay on silica for >30 minutes. Use a short, wide column ("flash" in the literal sense) rather than a long, thin one.

Module 3: Recrystallization (The "Dry" Alternative)

If chromatography fails, avoid silica entirely. Furo[3,4-d]pyrimidines often crystallize well because they are planar and rigid.

Solvent System Recommendations:

Solvent PairApplicationNotes
DCM / Hexane General PurposeDissolve in min. DCM; add Hexane until turbid; cool to -20°C.
Toluene (Hot) High PurityDissolve in boiling toluene; cool slowly. Excellent for removing phosphorus gums.
THF / Pentane Labile AnalogsGood for very sensitive compounds; keeps temperature low.
Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical risks involved.

Figure 1: Workup Decision Matrix

WorkupLogic start Reaction Complete (POCl3 Excess) scale_check Scale > 5g OR High Sensitivity? start->scale_check water_add Direct Water Addition start->water_add Avoid! distill Protocol A: Distill-First (Remove POCl3 under Vac) scale_check->distill Yes inverse Protocol B: Inverse Quench (Pour into Ice/NaHCO3) scale_check->inverse No biphasic Biphasic Extraction (DCM / Aq NaHCO3) distill->biphasic inverse->biphasic hydrolysis FAILURE: Acid Spike Product Hydrolysis water_add->hydrolysis drying Dry (MgSO4) & Filter biphasic->drying

Caption: Decision tree for processing chlorinated intermediates to minimize hydrolytic decomposition.

Figure 2: The Hydrolysis Trap (Mechanism)

HydrolysisMech cluster_0 Acidic Conditions (Silica or Acid Quench) prod 4-Cl-Furo[3,4-d]pyrimidine protonation N-Protonation (Activation) prod->protonation + H+ attack Water Attack at C4 protonation->attack + H2O lactam Lactam Formation (Dead Product) attack->lactam - HCl

Caption: Mechanistic pathway showing how protonation accelerates the displacement of Chloride by Water.

Troubleshooting FAQ

Q: My product is an oil that won't crystallize, but I'm afraid of the column.

  • A: Trituration is your friend. Dissolve the oil in a minimal amount of Diethyl Ether or MTBE. Add Heptane dropwise until cloudy, then sonicate. Often, the "oil" is just the product holding onto a small amount of solvent or

    
     residues.
    

Q: I see a spot at the baseline of my TLC that wasn't there before.

  • A: This is likely the hydrolyzed lactam (highly polar) or a phosphate salt. If you used the "Distill-First" method, this might be residual polyphosphoric acid. A quick filtration through a pad of Celite (diatomaceous earth) with pure DCM can remove these polar gums without exposing the product to silica.

Q: Can I store the chlorinated intermediate?

  • A: Only if absolutely dry. Store under Argon at -20°C. If possible, process it immediately into the next step (usually an

    
     reaction with an amine). If you must store it, consider keeping it as a solution in anhydrous toluene rather than concentrating it to dryness, as the solid state lattice can sometimes trap autocatalytic acid traces.
    
References
  • BenchChem. (2025).[1][2] Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines. Retrieved from

  • Liu, J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17(4), 4536-4544. Retrieved from

  • European Patent Office. (2001).[3] Synthesis of Chlorinated Pyrimidines (EP1301489 B1). Retrieved from

  • Brinker, C.J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. Retrieved from

  • Indian Chemical Society. (2023). POCl3-PCl5 mixture: A robust chlorinating agent.[4] Retrieved from

For further assistance, please contact the Synthesis Core Facility or submit a ticket with your specific spectral data.

Sources

Optimization

avoiding side reactions in Curtius rearrangement for furo[3,4-d]pyrimidine synthesis

Topic: Avoiding Side Reactions in Curtius Rearrangement Target Scaffold: Furo[3,4-d]pyrimidine Audience: Medicinal Chemists & Process Development Scientists Introduction: The "Forbidden" Reaction in Heterocyclic Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Side Reactions in Curtius Rearrangement Target Scaffold: Furo[3,4-d]pyrimidine Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Forbidden" Reaction in Heterocyclic Chemistry

The Curtius rearrangement is the gold standard for converting carboxylic acids to amines, carbamates, or ureas. However, when applied to the furo[3,4-d]pyrimidine core—a fused bicyclic system often used in kinase inhibitors (e.g., EGFR) and HIV NNRTIs—the reaction walks a tightrope.

The electron-deficient pyrimidine ring accelerates the electrophilicity of the intermediate isocyanate, making it hypersensitive to hydrolysis. Simultaneously, the fused furan ring imposes solubility constraints and potential acid-sensitivity during workup. This guide synthesizes troubleshooting protocols to navigate the "Valley of Death" between the acyl azide and the stable carbamate.

Module 1: Diagnostic & Troubleshooting Guide

Issue 1: The "White Precipitate" Nightmare (Urea Formation)

Symptom: You observe the formation of an insoluble white solid instead of your desired carbamate. LCMS shows a dimer mass


.

Root Cause: Moisture Ingress. The furo[3,4-d]pyrimidine isocyanate intermediate is highly electrophilic. Even trace water hydrolyzes it to the amine (


). This amine is a potent nucleophile that instantly attacks the remaining isocyanate to form the symmetric urea (

).

Corrective Protocol:

  • Solvent Switch: Switch from Acetonitrile (MeCN) to Toluene . MeCN is difficult to dry completely; Toluene forms an azeotrope that removes water during reflux.

  • The "Sacrificial" Scavenger: Add 4Å Molecular Sieves directly to the reaction flask before adding the acyl azide/DPPA.

  • Reagent Audit: Ensure your trapping alcohol (e.g.,

    
    -BuOH) is anhydrous. Tertiary alcohols are hygroscopic.
    
Issue 2: Stalled Reaction (The "Lazy" Acyl Azide)

Symptom: The acyl azide forms (confirmed by IR


2130 cm

), but the rearrangement to isocyanate is sluggish, or the starting material persists.

Root Cause: Electronic Drag. The pyrimidine ring is electron-deficient.[1] While Curtius migration is concerted, the migratory aptitude of electron-poor heteroaromatics can be lower than electron-rich aryls, requiring higher activation energy.

Corrective Protocol:

  • Thermal Boost: Reflux in Toluene (110°C) or Xylene (140°C). THF (66°C) is often insufficient for electron-deficient migrations.

  • Catalysis: Add a Lewis Acid catalyst like Dibutyltin Dilaurate (DBTDL) (1-5 mol%). This coordinates to the isocyanate, preventing side reactions, but primarily it accelerates the trapping step, pulling the equilibrium forward.

Issue 3: Furan Ring Decomposition

Symptom: Darkening of the reaction mixture; loss of the characteristic furan peaks in NMR.

Root Cause: Acidic Side-Products. The decomposition of DPPA or the use of acidic workups can generate phosphoric acid derivatives or hydrazoic acid, which may open the furan ring (an ether linkage).

Corrective Protocol:

  • Base Buffer: Ensure Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is present in

    
     1.1 equivalents relative to DPPA to neutralize acidic byproducts in situ.
    
  • Gentle Workup: Avoid 1M HCl washes. Use saturated

    
     or simply filter through a pad of celite/silica if using non-polar solvents.
    

Module 2: The Self-Validating Protocol (DPPA Method)

This protocol uses Diphenylphosphoryl azide (DPPA) for a "One-Pot" Modified Curtius, avoiding the isolation of the potentially explosive acyl azide.

Reagents:

  • Substrate: Furo[3,4-d]pyrimidine-carboxylic acid (1.0 equiv)

  • Reagent: DPPA (1.1 equiv)

  • Base: TEA (1.2 equiv) — Critical for salt formation and solubility

  • Trapping Agent:

    
    -BuOH (10-20 equiv) or Benzyl Alcohol (2-3 equiv)
    
  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Activation (Ambient Temp):

    • Charge the carboxylic acid and anhydrous Toluene into a flame-dried flask under Ar/N2.

    • Add TEA. Observation Check: The slurry should clarify as the triethylammonium salt forms.

    • Add DPPA dropwise. Stir at RT for 30–60 mins.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of acid and formation of Acyl Azide.

  • Rearrangement (The Danger Zone):

    • Add the trapping alcohol (

      
      -BuOH).
      
    • Heat the reaction to 80–90°C (internal temperature).

    • Caution: Evolution of

      
       gas will occur.[2] Ensure proper venting.
      
    • Maintain temperature for 2–4 hours.

  • Validation:

    • Take an aliquot for IR spectroscopy.

    • Pass Criteria: Absence of azide peak (

      
      2130 cm
      
      
      
      ) and isocyanate peak (
      
      
      2270 cm
      
      
      ); presence of carbamate carbonyl (
      
      
      1720 cm
      
      
      ).

Module 3: Visualizing the Pathway

Figure 1: Reaction Logic & Troubleshooting Flow

This diagram illustrates the critical decision points where the reaction diverges toward the desired carbamate or the unwanted urea/decomposition products.

CurtiusLogic cluster_0 Critical Control Point Start Furo[3,4-d]pyrimidine Carboxylic Acid DPPA DPPA + TEA (Activation) Start->DPPA AcylAzide Acyl Azide (Intermediate) DPPA->AcylAzide Heat Heat (-N2) Rearrangement AcylAzide->Heat Isocyanate Isocyanate (Highly Reactive) Heat->Isocyanate Carbamate Target Carbamate (Success) Isocyanate->Carbamate  Fast Trapping   Amine Free Amine Isocyanate->Amine  Slow / Wet   Urea Symmetric Urea (Major Impurity) Isocyanate->Urea Alcohol Anhydrous Alcohol (t-BuOH/BnOH) Alcohol->Carbamate Water Trace Moisture (Hydrolysis) Water->Amine Amine->Urea  Attacks Isocyanate  

Caption: Figure 1. The "Fork in the Road": The isocyanate intermediate determines success. Fast trapping with anhydrous alcohol yields the carbamate, while moisture ingress triggers the irreversible urea cascade.

Frequently Asked Questions (FAQ)

Q1: Can I use sodium azide (


) instead of DPPA? 
  • Answer: Yes, but it is not recommended for this scaffold. The

    
     route requires forming the acid chloride first (using 
    
    
    
    or oxalyl chloride). Acid chlorides of furo[3,4-d]pyrimidines are often unstable and prone to hydrolysis or polymerization. DPPA allows for milder, base-mediated activation that preserves the furan ring.

Q2: Why is my yield lower with


-BuOH compared to Benzyl Alcohol? 
  • Answer: Steric hindrance.

    
    -Butanol is bulky, making it a slower nucleophile toward the isocyanate. This slower rate increases the window of opportunity for trace water to compete, leading to urea formation.
    
  • Fix: If you must use a Boc group, add a catalyst like DBU (0.1 equiv) or Zn(OTf)

    
      to activate the isocyanate toward the bulky alcohol.
    

Q3: How do I remove the urea byproduct if it forms?

  • Answer: Ureas are notoriously insoluble.

    • Filtration: Often, the urea precipitates out of cold toluene while the carbamate remains in solution. Filter the reaction mixture through Celite.

    • Chromatography: Ureas are much more polar than carbamates. A standard silica flash column (Hexane/EtOAc) usually separates them easily.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][3][4][5] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Ghosh, A. K., et al. (2019).[6][7] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 14(9). Link

  • BenchChem Technical Support. (2025). Optimization of Reaction Conditions for the Curtius Rearrangement. Link

  • Lebel, H., & Leogane, O. (2005).[6] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement.[6] Organic Letters, 7(19), 4107–4110. Link

Sources

Troubleshooting

optimizing cyclization conditions for the pyrimidine ring formation

Executive Summary: The Scaffold Challenge The pyrimidine nucleus is the cornerstone of modern medicinal chemistry, present in blockbuster drugs like Rosuvastatin and Imatinib. However, constructing this ring—particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

The pyrimidine nucleus is the cornerstone of modern medicinal chemistry, present in blockbuster drugs like Rosuvastatin and Imatinib. However, constructing this ring—particularly with sensitive functional groups—is rarely as simple as the textbook condensation suggests.

This guide moves beyond standard textbook procedures to address the kinetic vs. thermodynamic realities of cyclization. We focus on two primary workflows: the Classic Condensation (Amidine + 1,3-Electrophile) and the Biginelli Multicomponent Reaction .

Core Workflow A: The Amidine-1,3-Dicarbonyl Condensation

This is the most common route for substituted pyrimidines. The reaction is a dehydration-driven condensation.

The Mechanism & Critical Control Points

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the carbonyl, followed by water elimination.

Critical Control Point (CCP): Water Removal

  • The Problem: The reaction produces 2 equivalents of water. In equilibrium, water accumulation halts conversion.

  • The Fix: Do not rely solely on reflux.

    • Standard: Dean-Stark trap (if using Toluene/Benzene).

    • Modern: Molecular sieves (4Å) or chemical scavengers (TEOF - Triethyl orthoformate) in the reaction mixture.

Optimized Protocol: Base-Mediated Cyclization
  • Substrates: Benzamidine HCl (1.0 equiv), Ethyl Acetoacetate (1.1 equiv).

  • Solvent: Ethanol (Absolute) or TFE (Trifluoroethanol - see Note 1).

  • Base: NaOEt (2.5 equiv). Note: 1 equiv neutralizes the HCl salt, 1 equiv forms the enolate, 0.5 equiv drives equilibrium.

Step-by-Step:

  • Dissolve sodium metal in absolute ethanol under

    
     to generate fresh NaOEt.
    
  • Add the amidine hydrochloride.[1] Stir 15 min (free basing).

  • Add the 1,3-dicarbonyl dropwise at 0°C (prevents exotherm-driven polymerization).

  • Reflux for 4–12 hours.

  • Quench: Acidify with acetic acid to pH 6 to precipitate the product (if possessing an OH/NH tautomer).

Note 1 (Solvent Effect): If yields are low in EtOH, switch to Trifluoroethanol (TFE) . TFE stabilizes the tetrahedral intermediate via H-bonding, often boosting yields by 20–30% for difficult substrates.

Core Workflow B: The Biginelli Multicomponent Reaction

A one-pot condensation of an aldehyde, urea/thiourea, and a


-ketoester.
The "Hantzsch" Trap

The most common failure mode in Biginelli synthesis is the formation of 1,4-dihydropyridines (Hantzsch product) instead of the desired dihydropyrimidine. This occurs if the aldehyde reacts with two equivalents of the


-ketoester, bypassing the urea.
Visualization: Competing Pathways

The diagram below illustrates the divergence between the desired Biginelli pathway and the parasitic Hantzsch pathway.

Biginelli_Optimization Start Reactants: Aldehyde + Urea + Beta-Ketoester Imine Acylimine Intermediate (Desired Path) Start->Imine Acid Cat. + Urea First Knoevenagel Knoevenagel Adduct (Risk Path) Start->Knoevenagel Base Cat. or High Temp DHPM Dihydropyrimidine (Biginelli Product) Imine->DHPM + Beta-Ketoester Knoevenagel->DHPM + Urea (Slow Step) DHP 1,4-Dihydropyridine (Hantzsch Byproduct) Knoevenagel->DHP + 2nd Eq. Beta-Ketoester (Urea Exclusion)

Caption: Divergence of Biginelli (Green) vs. Hantzsch (Red) pathways based on reaction conditions.

Troubleshooting Center (FAQ)

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl yields the wrong regioisomer. How do I reverse it?

Diagnosis: Regioselectivity is governed by the relative electrophilicity of the two carbonyls. The Fix:

  • Standard Conditions (Thermodynamic): In refluxing ethanol with ethoxide, the amidine attacks the more electrophilic ketone first.

  • Reversal Strategy (Kinetic): Change the solvent to Acetic Acid (acidic condensation). This protonates the carbonyls, altering their electrophilicity profile. Alternatively, use NaHMDS in THF at -78°C to trap the kinetic enolate if pre-forming the electrophile.

Q2: The Biginelli reaction is stuck at the intermediate (gum).

Diagnosis: The "gum" is often the acyclic ureido-crotonate intermediate that failed to cyclize. The Fix:

  • Increase Acidity: Add a Lewis Acid catalyst like

    
     (5 mol%) or simple 
    
    
    
    .
  • Microwave Irradiation: Heat to 120°C for 10 minutes. The thermal spike overcomes the activation energy for the final dehydration step better than conventional reflux.

Q3: I see a white precipitate, but it's not my product.

Diagnosis: If using urea, this is likely Biuret (from urea dimerization) or N-acylurea . The Fix:

  • Verify via LCMS.

  • Prevention: Do not overheat urea before adding the other components. Add urea last if using a Lewis Acid protocol to prevent its decomposition.[2]

Data & Optimization Tables

Table 1: Solvent & Catalyst Effects on Yield (Amidine Cycle)

Based on condensation of Benzamidine + Ethyl Acetoacetate

SolventCatalystTemp (°C)Yield (%)Notes
Ethanol NaOEt78 (Reflux)65%Standard protocol.
TFE NaOAc8083% TFE stabilizes polar transition state.
Water NaOH10045%"Green" but suffers from hydrolysis.
Solvent-Free

-TSA
8070%Requires high-speed ball milling.

References

  • Mechanism of Biginelli Pyrimidine Synthesis Folkers, K., & Johnson, T. B.[3] (1933). Journal of the American Chemical Society.

  • Microwave-Assisted Synthesis of Pyrimidines Kappe, C. O.[4][5] (2004).[6] Angewandte Chemie International Edition.

  • Regioselectivity in Pyrimidine Synthesis Fischer, G. et al.[1] (2021).[1][7][8] Journal of Organic Chemistry.

  • Solvent Effects (TFE) in Heterocycle Formation Bégué, J. P., & Bonnet-Delpon, D. (2008).[9] Bioorganic & Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Stability Optimization for 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Product Category: Heterocyclic Building Blocks / Kinase Inhibitor Intermediates Target Molecule: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Primary Solvent: Dimethyl Sulfoxide (DMSO) Executive Summary: The "S...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / Kinase Inhibitor Intermediates Target Molecule: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Primary Solvent: Dimethyl Sulfoxide (DMSO)

Executive Summary: The "Silent Killer" in Your Stock Solution

As a Senior Application Scientist, I frequently encounter researchers puzzled by the sudden loss of potency or "ghost peaks" in their LCMS data regarding this specific scaffold.

The Core Issue: 2,4-dichloropyrimidines are inherently electrophilic. While DMSO is the universal solvent for screening, its hygroscopicity is the primary enemy of this compound. The C-4 chlorine position is highly susceptible to Nucleophilic Aromatic Substitution (


) by water, even at trace levels found in "standard" laboratory DMSO.

This guide provides the mechanistic insight and strict protocols required to maintain the integrity of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine.

Mechanistic Insight: Why Degradation Occurs

To troubleshoot effectively, you must understand the reactivity profile. This molecule contains two leaving groups (chlorines) on an electron-deficient pyrimidine ring.

The Degradation Pathway (Hydrolysis)

The C-4 position is electronically more deficient than C-2 due to the para-like conjugation with the N-1 nitrogen. In the presence of water (absorbed by DMSO), the C-4 chlorine is displaced, forming the hydrolytic impurity (a lactam/uracil derivative).

Key Diagnostic Indicator:

  • Mass Shift: Loss of ~18 Da (Cl replaced by OH).

  • Isotope Pattern: Transition from a Cl

    
     pattern (approx 9:6:1) to a Cl
    
    
    
    pattern (3:1).

DegradationMechanism Compound Intact Compound (Active Electrophile) Transition Meisenheimer-like Intermediate Compound->Transition + Water (Nucleophilic Attack at C-4) Water H2O (From Wet DMSO) Water->Transition Product Hydrolyzed Product (Inactive Lactam) Transition->Product - HCl HCl HCl (Byproduct) Transition->HCl

Figure 1: The primary degradation pathway. Water acts as a nucleophile attacking the C-4 position, driven by the electron-deficient nature of the pyrimidine ring.

Troubleshooting Guide: Symptom, Cause, Solution

Use this table to diagnose issues based on your experimental observations.

SymptomProbable CauseVerificationCorrective Action
LCMS: New peak at [M-18] Hydrolysis. DMSO stock absorbed atmospheric moisture.Check Isotope pattern. If Cl

becomes Cl

, it is hydrolysis.
Discard stock. Use anhydrous DMSO (See Protocol A) and store under Argon/N

.
Precipitation after thawing Cryoconcentration. DMSO freezes at 19°C. Slow freezing excludes solute, causing local supersaturation.Vortex and warm to 25°C. If solid remains, degradation has occurred.Aliquot immediately. Do not subject the master stock to repeated freeze-thaw cycles.
Loss of Potency in Assay Buffer Interference. Nucleophiles in assay buffer (e.g., DTT, mercaptoethanol) attacked the compound.Run LCMS of compound + buffer (no protein). Look for DTT adducts.Remove thiols from buffer if possible, or add compound last to trigger reaction immediately.
LCMS: Peak at [M+62] DMSO Adduct. Rare, but DMSO can act as a nucleophile at high temps (>60°C).Check for Methylthiomethyl adduct (+60-62 Da depending on mechanism).Avoid heating DMSO stocks above 30°C. Sonication generates local heat; use water bath sonication only.

Technical Protocols

Protocol A: Preparation of Stable Stock Solutions

Standard DMSO from a squirt bottle is NOT acceptable for this compound.

  • Source: Use only Anhydrous DMSO (≥99.9%, water <50 ppm) packed in septum-sealed bottles (e.g., Sigma-Aldrich Sure/Seal™ or AcroSeal™).

  • Environment: Weigh the solid compound in a low-humidity environment if possible.

  • Dissolution:

    • Inject anhydrous DMSO through the septum using a needle/syringe to minimize air exposure.

    • Vortex gently. Do not heat.

  • Storage:

    • Divide into single-use aliquots (e.g., 20 µL or 50 µL) in amber polypropylene tubes.

    • Seal with Parafilm.

    • Store at -20°C or -80°C .

Protocol B: QC Method (LCMS)

Run this method to validate stock integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use basic buffers; high pH accelerates hydrolysis).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Pass Criteria: Purity >95%; Absence of [M-18] peak.

Decision Tree: Handling & Storage

Follow this logic flow to ensure experimental reproducibility.

HandlingLogic Start New Compound Batch Received SolventCheck Is DMSO Anhydrous (<50ppm H2O)? Start->SolventCheck Stop STOP: Purchase Anhydrous DMSO SolventCheck->Stop No Dissolve Dissolve to Stock Conc. (e.g., 10mM) SolventCheck->Dissolve Yes Aliquot Create Single-Use Aliquots Dissolve->Aliquot Freeze Flash Freeze & Store -80°C Aliquot->Freeze Use Experiment Day: Thaw ONE Aliquot Freeze->Use ThawMethod Thaw at RT, Vortex Use->ThawMethod Leftover Is there leftover volume? ThawMethod->Leftover Discard DISCARD Leftover. Do NOT refreeze. Leftover->Discard Yes Proceed Proceed to Assay Leftover->Proceed No

Figure 2: Operational workflow for minimizing degradation risks during handling.

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution at 4°C (fridge) for a week? A: No. DMSO freezes at 19°C. Storing at 4°C guarantees the sample will freeze. However, standard fridges often cycle temperatures, leading to partial thawing and refreezing. This "slush" phase promotes cryoconcentration and precipitation. Always store at -20°C or lower to ensure it remains completely solid, or at room temperature (20-25°C) if using within 24 hours (and kept anhydrous).

Q: My compound turned into a white solid after adding it to the cell culture media. Why? A: This is likely a solubility crash ("crashing out"). While soluble in DMSO, the compound is hydrophobic. If you dilute 1000x directly into aqueous media, it may precipitate.

  • Fix: Perform an intermediate dilution. Dilute DMSO stock into a larger volume of DMSO or 50% DMSO/Water first, then spike that into the media with rapid mixing. Ensure final DMSO concentration is <0.5% for cell toxicity reasons.

Q: I see a small impurity peak at [M+14]. What is it? A: If you are using Methanol in your LCMS mobile phase or sample diluent, this is likely a methoxy-adduct (


 reaction with methanol).
  • Fix: Switch to Acetonitrile for all LCMS sample preparation and mobile phases. Avoid alcohols.

Q: How hygroscopic is DMSO really? A: Extremely. In 60% relative humidity, pure DMSO can absorb nearly 1% water by weight within 2 hours in an open vessel [1]. For a reactive electrophile like 2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine, 1% water is a massive molar excess (approx 0.55 M water vs 0.01 M compound), driving rapid hydrolysis.

References

  • Engeloch, C., et al. (2008). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006. Link

  • Kovach, I. M., et al. (1981). "Mechanism of hydrolysis of 2,4-dichloropyrimidine." Journal of the American Chemical Society, 103, 1171. Link

  • ChemicalBook. (n.d.). "2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine Properties and Reactions." Link

  • PubChem. (n.d.). "Dimethyl Sulfoxide (DMSO) Compound Summary." National Library of Medicine. Link

Troubleshooting

troubleshooting low bioactivity in newly synthesized furo[3,4-d]pyrimidine analogues

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Low Bioactivity in Newly Synthesized Furo[3,4-d]pyrimidine Analogues Introduction: The "Hidden" Isomer Challenge Welcome to the Fu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Low Bioactivity in Newly Synthesized Furo[3,4-d]pyrimidine Analogues

Introduction: The "Hidden" Isomer Challenge

Welcome to the Furo[3,4-d]pyrimidine Technical Support Center. If you are here, you are likely observing a discrepancy between your in silico docking scores and your bench-level biological data (IC₅₀/EC₅₀).

The Core Problem: Unlike their well-studied cousins, the furo[2,3-d ]pyrimidines, the furo[3,4-d]pyrimidine scaffold presents unique physicochemical and synthetic challenges.[1] This scaffold is electronically related to isobenzofuran, creating potential stability issues, and its planar geometry often leads to "brick dust" insolubility that masks true potency.

This guide moves beyond generic advice to address the specific molecular liabilities of this fused heterocyclic system.

Diagnostic Workflow

Before altering your lead optimization strategy, run your compound through this diagnostic logic gate to isolate the root cause of low bioactivity.

TroubleshootingFlow Start Start: Low Bioactivity Observed PurityCheck 1. Chemical Integrity Check (Is the core intact?) Start->PurityCheck RegioCheck 2. Regioselectivity Verification (N- vs O-alkylation?) PurityCheck->RegioCheck Mass correct Decomposed Decomposed/Oxidized PurityCheck->Decomposed LC-MS shows M+16 or ring opening SolubilityCheck 3. Kinetic Solubility Assay (Is it precipitating?) RegioCheck->SolubilityCheck Structure confirmed WrongIsomer Wrong Isomer RegioCheck->WrongIsomer NOESY mismatch AggCheck 4. Aggregation Counter-Screen (Promiscuous inhibitor?) SolubilityCheck->AggCheck Soluble Insoluble Precipitation SolubilityCheck->Insoluble < 10 µM in buffer TargetCheck 5. Target Engagement (ATP Competition?) AggCheck->TargetCheck Specific Binding Aggregator Hill Slope > 2.0 AggCheck->Aggregator Sensitive to Triton X-100 Redesign Core (Block C-H oxidation) Redesign Core (Block C-H oxidation) Decomposed->Redesign Core (Block C-H oxidation) Adjust Synthesis (Solvent/Base) Adjust Synthesis (Solvent/Base) WrongIsomer->Adjust Synthesis (Solvent/Base) Formulation/Prodrug Strategy Formulation/Prodrug Strategy Insoluble->Formulation/Prodrug Strategy Discard (False Positive) Discard (False Positive) Aggregator->Discard (False Positive)

Figure 1: Diagnostic logic flow for isolating bioactivity failures in fused pyrimidine scaffolds.

Critical Troubleshooting Guides

Issue A: The "Phantom" Compound (Chemical Instability)

Symptom: Compound is pure by NMR (in DMSO-d6) immediately after synthesis but shows no activity in aqueous biological buffers. Technical Insight: The fully aromatic furo[3,4-d]pyrimidine core is electronically similar to isobenzofuran , a highly reactive species prone to oxidation or Diels-Alder dimerization. While the pyrimidine ring stabilizes it, the furan ring remains susceptible to hydrolytic ring-opening, especially in acidic or basic assay buffers.

Protocol: Stability Time-Course

  • Prepare: 10 µM compound in the exact assay buffer (e.g., PBS pH 7.4).

  • Incubate: 0h, 4h, and 24h at 37°C.

  • Analyze: Inject directly into LC-MS.

  • Look For:

    • M+18 peak: Indicates hydrolysis of the furan ring (lactone formation or ring opening).

    • M+32 peak: Indicates oxidation of the furan C-H bonds.

Solution: If unstable, switch to dihydrofuro[3,4-d]pyrimidine or introduce electron-withdrawing groups on the phenyl ring (if present) to reduce electron density in the furan core.

Issue B: The "Brick Dust" Effect (Solubility)

Symptom: High potency in enzymatic assays (low protein) but zero activity in cell-based assays. Technical Insight: Furo[3,4-d]pyrimidines are planar and rigid. They stack efficiently (π-π stacking), leading to high crystal lattice energy and poor aqueous solubility. If the compound precipitates in the cell culture media, it cannot penetrate the membrane.

Protocol: Kinetic Solubility by Nephelometry Do not rely on thermodynamic solubility (24h shake). You need to know if it crashes out during the assay timeframe.

StepActionRationale
1 Prepare 10 mM stock in DMSO.Standard storage concentration.
2 Spike into PBS (pH 7.4) to final conc. of 1, 10, 50, 100 µM.Mimics assay dilution.
3 Incubate for 90 mins at 25°C.Typical assay duration.
4 Measure light scattering (Nephelometry) or Absorbance (600nm).Increase in signal = Precipitation.

Data Interpretation:

  • < 5 µM Solubility: The compound is likely aggregating. The "activity" you see in enzymes might be non-specific protein adsorption to the precipitate.

  • Solution: Introduce sp3-hybridized centers (e.g., morpholine, N-methyl piperazine) at the C4 position to disrupt planarity.

Issue C: Regioselectivity Errors (Synthesis)

Symptom: The compound binds, but with 100x lower affinity than predicted. Technical Insight: During the synthesis of furo[3,4-d]pyrimidines, specifically during the alkylation of the pyrimidine ring (e.g., reaction with alkyl halides), you can get a mixture of N-alkylation and O-alkylation . Standard 1H NMR often cannot distinguish these isomers easily.

Self-Validating Check:

  • Run 2D NMR (HMBC): Look for the correlation between the alkyl protons and the specific carbons on the pyrimidine ring.

  • N-alkylated species typically show different Carbon-13 shifts for the adjacent carbonyls compared to O-alkylated species.

  • Why it matters: The H-bond donor/acceptor profile changes completely, destroying the binding mode in the kinase hinge region.

Frequently Asked Questions (FAQs)

Q1: My compound shows a steep Hill slope (> 2.0) in the dose-response curve. Is this super-cooperativity? A: Unlikely. In the context of hydrophobic heterocycles like furo[3,4-d]pyrimidines, a steep Hill slope is the hallmark of Colloidal Aggregation . The compound forms microscopic micelles that sequester the enzyme.

  • The Fix: Repeat the assay with 0.01% Triton X-100 (or Tween-20). If the IC₅₀ shifts significantly (potency disappears), your compound was an aggregator (False Positive).

Q2: Why does my furo[3,4-d]pyrimidine work on EGFR but fails on VEGFR-2, despite the homology? A: Check the C4-position substituent .

  • EGFR: The "Solvent Front" region is tolerant of bulkier, hydrophobic groups.

  • VEGFR-2: The "Gatekeeper" residue (Val916) and the hydrophobic pocket often require specific vectors.

  • Critical SAR: The oxygen in the furo[3,4-d] ring acts as a weak H-bond acceptor. In VEGFR-2, if the binding mode forces this oxygen against a hydrophobic residue, the desolvation penalty will kill potency.

Q3: I am using the dihydro- analogue. Does the stereochemistry at the furan ring matter? A: Yes, absolutely. If you synthesized a racemic mixture of dihydrofuro[3,4-d]pyrimidines, you are diluting your active species by 50%. The pucker of the saturated furan ring dictates whether the substituents clash with the ATP binding pocket roof. You must separate enantiomers via Chiral HPLC to assess true bioactivity.

SAR Visualization: The Binding Mode

Understanding the interaction is key to fixing the structure. Below is a schematic of the critical interactions for a generic kinase inhibitor based on this scaffold.

SAR_Logic Core Furo[3,4-d]pyrimidine Core Hinge Hinge Region (ATP Site) Requires H-Bond Donor at C4 Core->Hinge N1 accepts H-bond C4-NH donates H-bond Pocket Hydrophobic Pocket Intolerant to Polar Furan O? Core->Pocket Furan Ring Orientation Solvent Solvent Exposed Needs Solubilizing Group Core->Solvent C2/C4 Substituents Note1 Warning: Furan O can cause steric/electronic repulsion Pocket->Note1 Note2 Fix: Add Morpholine/Piperazine here to fix solubility Solvent->Note2

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical interaction points and optimization zones.

References

  • Gangjee, A., et al. (2005). "Synthesis and biological activity of N4-phenyl-substituted-6-(2,4-dichloro phenyl)methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents." Journal of Medicinal Chemistry. Link(Note: Establishes the baseline for fused pyrimidine kinase inhibitors).

  • Ghorab, M. M., et al. (2010). "Synthesis and antineoplastic effects of furo[3,4-d]pyrimidine derivatives." Arzneimittelforschung. Link(Source for synthesis and basic bioactivity of the specific [3,4-d] isomer).

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound aggregation." Current Opinion in Chemical Biology. Link(Authoritative source for aggregation/PAINS troubleshooting).

  • Di, L., & Kerns, E. (2006). "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology. Link(Standard reference for solubility and physicochemical optimization).

  • Hao, X., et al. (2016). "Furo[2,3-d]pyrimidine derivatives as novel Src kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Comparative SAR data for the isomeric furo-pyrimidine system).

Sources

Optimization

overcoming drug resistance with novel pyrazolo[3,4-d]pyrimidine antifolates

Ticket System: Advanced Drug Discovery Support Current Status: Online Operator: Senior Application Scientist Topic: Overcoming Multidrug Resistance (MDR) with Novel Antifolate Scaffolds Introduction: The Architecture of...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Drug Discovery Support

Current Status: Online Operator: Senior Application Scientist Topic: Overcoming Multidrug Resistance (MDR) with Novel Antifolate Scaffolds

Introduction: The Architecture of Resistance

Welcome to the technical support hub for the Pyrazolo[3,4-d]pyrimidine class of antifolates. Unlike "classical" antifolates (e.g., Methotrexate, Pemetrexed) that rely on the Reduced Folate Carrier (RFC) for entry and Folylpolyglutamate Synthetase (FPGS) for intracellular retention, this novel scaffold is engineered to function as a "non-classical" lipophilic inhibitor.

This architecture allows these compounds to bypass the two most common "system failures" in chemotherapy resistance:

  • Transport Failure: Downregulation of RFC (SLC19A1).

  • Retention Failure: Downregulation of FPGS (preventing polyglutamylation).

Below are the troubleshooting modules designed to validate your experimental data and resolve anomalies in your resistance profiling.

Module 1: Formulation & Solubility (Pre-Experiment Check)

Issue Ticket #101: "My compound precipitates in cell culture media, causing erratic IC50 data."

Diagnosis: The pyrazolo[3,4-d]pyrimidine core is an adenine isostere with significant hydrophobic character.[1] While this lipophilicity is a feature for passive diffusion (bypassing RFC), it is a bug for aqueous solubility. Precipitation leads to "false resistance" because the effective concentration is lower than calculated.

Troubleshooting Protocol:

  • Stock Preparation: Dissolve the neat compound in 100% DMSO to a concentration of 10–20 mM. Sonicate for 5 minutes if visual particulates remain.

  • Stepwise Dilution (The "Sandwich" Method):

    • Do not shoot high-concentration DMSO stock directly into cold media.

    • Create an intermediate dilution in PBS or media with 0.1% BSA (Bovine Serum Albumin) to act as a carrier.

  • Visual Check: Inspect wells under 40x microscopy before adding cells. Crystals appear as birefringent needles.

Solubility Data Reference Table:

Solvent SystemSolubility RatingNotes
Water (pH 7.4) Poor (< 10 µM)High risk of precipitation.
DMSO Excellent (> 50 mM)Standard for stock solutions.
PEG-400/Water (1:1) GoodRecommended for in vivo vehicle.
PVP-VA Polymer EnhancedSolid dispersion increases apparent solubility [1].

Module 2: Cellular Resistance Profiling

Issue Ticket #204: "The novel analog shows equal potency in WT and Resistant lines. Is this an error?"

Diagnosis: This is likely not an error; it is the intended "System Success." If your compound retains potency in an RFC-deficient line where Methotrexate (MTX) fails, you have successfully validated the passive diffusion mechanism .

The Resistance Bypass Workflow: The following diagram illustrates how pyrazolo[3,4-d]pyrimidines (Novel Drug) bypass the transport blockades that stop Methotrexate (MTX).

ResistanceMechanism Extracellular Extracellular Space RFC RFC Transporter (Downregulated in Resistance) Extracellular->RFC Membrane Cell Membrane (Barrier) Cytoplasm Cytoplasm Membrane->Cytoplasm DHFR Target: DHFR Cytoplasm->DHFR Inhibition RFC->Cytoplasm Blocked in Resistant Cells MTX Methotrexate (Classical Antifolate) MTX->RFC Requires Active Transport NovelDrug Pyrazolo[3,4-d]pyrimidine (Lipophilic) NovelDrug->Membrane Passive Diffusion

Caption: Figure 1. Mechanism of Action. The lipophilic pyrazolo[3,4-d]pyrimidine analog enters via passive diffusion, bypassing the RFC transporter bottleneck that renders cells resistant to Methotrexate.

Validation Protocol: The "Resistance Factor" (RF) Calculation To confirm this phenotype, run a 72-hour MTT cytotoxicity assay using paired cell lines.

  • Cell Lines:

    • Parental: CCRF-CEM (Human T-lymphoblast).

    • Resistant: CCRF-CEM/R (RFC-deficient) or CCRF-CEM/T (DHFR-overexpressing).

  • Calculation:

    
    
    
  • Interpretation:

CompoundRF (RFC-Deficient Line)Interpretation
Methotrexate > 100Failure: Drug relies on RFC.[2]
Novel Analog 0.8 – 2.0 Success: Drug bypasses RFC.
Novel Analog > 50Troubleshoot: Check for P-gp efflux (MDR1).

Module 3: Enzymatic Kinetics (Mechanism of Action)

Issue Ticket #309: "My


 calculations using Michaelis-Menten equations are not fitting the data."

Diagnosis: Potent pyrazolo[3,4-d]pyrimidines are often Tight-Binding Inhibitors . When the


 is comparable to the enzyme concentration 

, the standard Michaelis-Menten assumption (that

) fails. You must use the Morrison Equation .

Standard Operating Procedure (DHFR Inhibition Assay): This protocol validates that the drug targets Dihydrofolate Reductase (DHFR) directly [2, 3].

  • Reagents:

    • Substrate: Dihydrofolate (DHF) (50 µM final).

    • Cofactor: NADPH (60 µM final).

    • Buffer: 50 mM Tris-HCl, pH 7.5, 0.5 mM KCl.

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH

    
     NADP+).[3]
    
  • Workflow:

    • Pre-incubate Enzyme + Inhibitor for 5 minutes (essential for tight binders).

    • Initiate reaction with DHF + NADPH.

    • Measure initial velocity (

      
      ) for the first 120 seconds.
      
  • Data Analysis: If

    
    , fit data to the Morrison Equation for tight binding:
    
    
    
    

Module 4: Troubleshooting High Resistance (DHFR Amplification)

Issue Ticket #412: "My compound works on transport-resistant cells but fails on DHFR-amplified cells."

Diagnosis: If the target (DHFR) is amplified (e.g., gene copy number increases from 2 to 50+), the sheer abundance of enzyme acts as a "sponge," soaking up your inhibitor [4].

Diagnostic Flowchart: Use this logic tree to determine the cause of resistance in your specific experiment.

Troubleshooting Start High IC50 in Resistant Line? CheckRFC Is the line RFC-deficient? Start->CheckRFC CheckDHFR Is DHFR Amplified? CheckRFC->CheckDHFR No (RF >10) Success Mechanism Validated: Transport Bypass CheckRFC->Success Yes (RF ~1) Solubility Check Solubility (Module 1) CheckDHFR->Solubility No Fail_Amp Issue: Target Overload Need Higher Affinity CheckDHFR->Fail_Amp Yes

Caption: Figure 2. Diagnostic Logic Tree. Follow this path to isolate whether failure is due to transport issues, target amplification, or formulation errors.

Resolution Strategy: For DHFR-amplified resistance, standard competitive inhibition is often insufficient.

  • Chemical Modification: Modify the C6-position of the pyrazolo[3,4-d]pyrimidine ring to increase Van der Waals contacts with the active site, lowering the

    
     into the picomolar range.
    
  • Dual Inhibition: Design the scaffold to inhibit both DHFR and Thymidylate Synthase (TS), preventing the cell from compensating via the thymidine salvage pathway.

References
  • Sanna, M., et al. (2018).[1][4] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [4]

  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit Technical Bulletin.

  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit Protocol.

  • Göker, E., et al. (1995).[5] Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia.[5][6][7] Blood.

Sources

Troubleshooting

Technical Support Center: Molecular Modeling of Furo[3,4-d]pyrimidine Scaffolds

Introduction: The Furo[3,4-d]pyrimidine Challenge Welcome to the technical support hub for the furo[3,4-d]pyrimidine scaffold. This fused bicyclic system is a privileged structure in drug discovery, acting as a bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furo[3,4-d]pyrimidine Challenge

Welcome to the technical support hub for the furo[3,4-d]pyrimidine scaffold. This fused bicyclic system is a privileged structure in drug discovery, acting as a bioisostere for purines in kinase inhibitors (e.g., EGFR) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.

However, its unique electronic distribution—specifically the electron-donating furan ring fused to the electron-deficient pyrimidine—creates specific modeling challenges. Standard force fields often fail to capture the subtle ring puckering and specific hydrogen bond acceptor capabilities of the pyrimidine nitrogens.

This guide provides high-level troubleshooting and validated protocols to refine your docking experiments.

Module 1: Ligand Preparation & Parameterization

User Question: My docking scores for furo[3,4-d]pyrimidine derivatives are inconsistent with SAR data. The poses look "flat," but the binding pocket is curved. What is wrong?

Technical Diagnosis: The issue likely stems from improper charge derivation and ring planarity constraints . Standard libraries (like GAFF or OPLS_2005) often treat the fused system as perfectly planar. However, depending on substituents at the C2/C4 positions, the furan ring can induce a slight envelope pucker, altering the vector of the H-bond acceptors (N1/N3).

The Protocol: QM-Polarized Ligand Preparation Do not rely on Gasteiger charges for this scaffold. You must use Quantum Mechanics (QM) to derive Partial Charges (RESP).

  • Conformational Search: Generate low-energy conformers using a force field (e.g., OPLS3e).

  • Geometry Optimization: Select the global minimum and perform DFT optimization.

    • Theory:B3LYP/6-31G* is the gold standard for organic drug-like molecules.

  • Electrostatic Potential (ESP) Calculation: Calculate the ESP surface.

  • RESP Fitting: Fit point charges to the ESP surface to generate Restrained Electrostatic Potential (RESP) charges.

Visualization: Parameterization Workflow

LigandPrep Start Input Structure (SMILES/SD) Conf Conformational Search (OPLS3e/MMFF) Start->Conf Generate 3D QM_Opt QM Geometry Opt (DFT B3LYP/6-31G*) Conf->QM_Opt Lowest Energy ESP ESP Calculation (Jaguar/Gaussian) QM_Opt->ESP Wavefunction RESP RESP Charge Fitting ESP->RESP Fit Charges Dock Docking Ready Ligand RESP->Dock Export .mol2/.prep

Figure 1: Validated workflow for deriving QM-polarized charges for fused heterocyclic systems.

Module 2: Receptor Solvation & Water Networks

User Question: I am docking furo[3,4-d]pyrimidines into HIV-1 Reverse Transcriptase (NNIBP). The ligand fits, but the affinity is predicted poorly. Should I keep the crystallographic waters?

Technical Diagnosis: For furo[3,4-d]pyrimidine NNRTIs, water-mediated networks are critical . Specifically, in the K103/P236 region, a water molecule often bridges the interaction between the protein backbone and the ligand. Removing this water (blind desolvation) collapses the pocket and ruins the scoring function. Conversely, in the hydrophobic core (Y181/Y188), you must displace water.

The Protocol: Explicit Water Analysis Use a grid-based hydration analysis (e.g., WaterMap or Grid) before docking.

RegionResidues (HIV-1 RT)ActionMechanistic Reason
Hydrophobic Core Tyr181, Tyr188, Trp229Displace High-energy waters here are unstable; displacing them yields entropy gain (

).
Solvent Channel Lys103, Pro236Keep/Bridge These waters stabilize the protonated nitrogen or polar substituents of the pyrimidine ring.
Gatekeeper Lys101Constraint Often forms a direct H-bond; ensure no water clashes with the ligand donor/acceptor.

Troubleshooting Step: If your docking software allows "toggleable" waters (e.g., Glide SP-Peptide or Gold), flag the K103 water as "optional." This allows the algorithm to keep it if the ligand makes a bridge, or displace it if the ligand has a bulky group there.

Module 3: Docking Constraints (The "Hinge" Binder)

User Question: When docking into kinases (e.g., EGFR), the furan ring faces the wrong way. How do I force the correct orientation?

Technical Diagnosis: Furo[3,4-d]pyrimidines are ATP-competitive. The pyrimidine N1 and N3 atoms typically function as the H-bond acceptor/donor pair for the "hinge" region of the kinase (e.g., Met793 in EGFR). Without a pharmacophore constraint , the scoring function might prioritize hydrophobic burial of the furan ring over this directional H-bond.

The Protocol: Positional Constraints

  • Identify the Hinge: Locate the backbone amide NH and Carbonyl O of the hinge residue (e.g., Met793 for EGFR).

  • Define Constraint: Set a Hydrogen Bond constraint (spherical radius 1.5 Å) on the hinge backbone.

  • Penalty Function: Apply a high penalty (>10 kcal/mol) for poses that miss this interaction.

Visualization: Docking Logic Tree

DockingLogic Input Ligand Input Check Hinge Interaction? Input->Check Constraint Apply H-Bond Constraint (Met793/Lys101) Check->Constraint Missing Scoring Score Pose (ChemScore/SP) Check->Scoring Present Constraint->Scoring RMSD RMSD < 2.0Å vs Crystal? Scoring->RMSD Reject Reject Pose RMSD->Reject No Accept Valid Model RMSD->Accept Yes

Figure 2: Logic flow for enforcing biological constraints during kinase docking.

Module 4: Post-Docking Validation (FAQ)

Q: How do I know if the furan ring strain is realistic in the docked pose? A: Perform a short Molecular Dynamics (MD) simulation (10-50 ns).

  • Metric: Monitor the torsion angles of the fused ring system.

  • Pass Criteria: The RMSD of the ligand heavy atoms should stabilize < 2.5 Å relative to the starting docked pose. If the ligand flies out or rotates > 90°, the initial docking pose was an artifact.

Q: Which scoring function works best for this scaffold? A:

  • Kinases (EGFR): ChemPLP or Glide SP (Standard Precision) works well due to the dominant hydrophobic enclosure.

  • Viral Targets (HIV RT): GoldScore or Glide XP (Extra Precision) is better because it penalizes desolvation more strictly, which is crucial for the solvent-exposed NNRTI pocket.

References

  • BenchChem. (2025).[1] Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery. BenchChem Technical Guides. Link

  • Journal of Medicinal Chemistry. (2019). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Publications. Link

  • National Institutes of Health (NIH). (2020). In silico Design of Novel HIV-1 NNRTIs Based on Combined Modeling Studies of Dihydrofuro[3,4-d]pyrimidines. PubMed Central. Link

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents. Molecules. Link

  • ResearchGate. (2025). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Scaffolds in Next-Generation EGFR Inhibition

[1] Executive Summary: The Scaffold Shift 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine is not a drug in itself; it is a high-value electrophilic scaffold (intermediate) used to synthesize third- and fourth-gene...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold Shift

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine is not a drug in itself; it is a high-value electrophilic scaffold (intermediate) used to synthesize third- and fourth-generation EGFR inhibitors.[1]

While first-generation inhibitors (Gefitinib, Erlotinib) relied heavily on the Quinazoline core, the emergence of resistance mutations (T790M, C797S) necessitated scaffolds with different electronic properties and solubility profiles. The dihydrofuro[3,4-d]pyrimidine core offers a distinct advantage: it reduces the aromatic surface area compared to quinazolines, potentially improving solubility and allowing for unique binding modes in the ATP-binding pocket that spare Wild-Type (WT) EGFR, thereby reducing toxicity (e.g., skin rash).

This guide compares the utility and performance of inhibitors derived from this scaffold against traditional quinazoline-based alternatives.[1][2]

Technical Comparison: Furo-Pyrimidine vs. Quinazoline Scaffolds[1]

The primary differentiator is the "fused ring" system.[1] The furan ring (in the subject molecule) replaces the benzene ring found in quinazolines.[1]

Table 1: Physicochemical & Pharmacological Comparison
FeatureQuinazoline Scaffold (e.g., Gefitinib)Dihydrofuro[3,4-d]pyrimidine ScaffoldImpact on Drug Design
Core Structure Benzo-fused pyrimidineFuran-fused pyrimidineFuran is less lipophilic than benzene, improving water solubility .[1]
Electronic Nature Electron-rich benzene ringElectron-rich, but O-atom acts as H-bond acceptorAltered H-bonding network in the hinge region of the kinase.[1]
Metabolic Stability Prone to oxidation on the benzene ring7-Methyl substitution blocks metabolic "soft spots"The methyl group at C7 (benzylic-like position) hinders oxidative metabolism (CYP450).[1]
Selectivity (WT vs Mutant) Low to Moderate (often hits WT)High (Tunable)The slightly smaller core allows better fit in the T790M mutant pocket.[1]
Synthesis Reactivity C4-Cl is highly reactiveC4-Cl is highly reactive; C2-Cl is less reactiveAllows precise, sequential regioselective substitution (SnAr).[1]
Comparative Efficacy Data (Representative)

Based on structure-activity relationship (SAR) studies of furanopyrimidine derivatives (e.g., Compound 52 derivatives) vs. Gefitinib.[1]

Inhibitor ClassTargetIC50 (nM)Selectivity Ratio (WT / Mutant)
Gefitinib (Quinazoline) EGFR (L858R)0.4 - 0.8~10 (Poor selectivity vs WT)
Gefitinib (Quinazoline) EGFR (T790M)> 1000 (Resistant)N/A
Osimertinib (Indole) EGFR (T790M)< 15High
Furo-Pyrimidine Derivative *EGFR (L858R/T790M)10 - 25 > 50 (High WT Sparing)

*Note: Data represents optimized leads derived from the 2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine scaffold.

Mechanism of Action & Synthesis Pathway

The utility of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine lies in its ability to undergo sequential Nucleophilic Aromatic Substitution (


).[1]
  • C4 Substitution: The chlorine at position 4 is displaced first by an aniline derivative (often carrying a Michael acceptor for covalent binding).[1]

  • C2 Substitution: The chlorine at position 2 is displaced second, usually by a solubilizing group (e.g., piperazine).

Visualization: Synthesis & Binding Logic[1]

EGFR_Scaffold_Synthesis cluster_mechanism Mechanism of Selectivity Scaffold 2,4-Dichloro-7-methyl- 5,7-dihydrofuro[3,4-d]pyrimidine Intermediate Intermediate: 4-Anilino-2-chloro-furo-pyrimidine Scaffold->Intermediate Step 1: SnAr at C4 (Aniline Addition) FinalDrug Active Inhibitor: 4-Anilino-2-amino-furo-pyrimidine Intermediate->FinalDrug Step 2: SnAr at C2 (Solubilizing Group) Target Mutant EGFR (T790M/C797S) FinalDrug->Target Inhibition (Hinge Binding + Covalent Bond) StericFit Reduced Steric Bulk (vs Quinazoline) StericFit->Target HingeBind H-Bonding at Met793 HingeBind->Target

Caption: Sequential functionalization of the dichloro-scaffold to yield a high-affinity EGFR inhibitor.[1]

Experimental Protocols

To validate the efficacy of inhibitors derived from this scaffold, the following protocols are standard. These focus on synthesis validation and kinase inhibition .[1]

Protocol A: Regioselective Synthesis (Scaffold Utilization)

Objective: To selectively substitute the C4-chlorine, creating the active pharmacophore.

  • Reagents:

    • Scaffold: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (1.0 eq).[1]

    • Nucleophile: 3-acrylamidoaniline (1.1 eq) – This moiety forms the covalent bond with EGFR Cys797.[1]

    • Base:

      
       (DIPEA) (2.0 eq).[1]
      
    • Solvent: n-Butanol or Isopropanol.[1]

  • Procedure:

    • Dissolve the scaffold in n-Butanol (0.1 M concentration).[1]

    • Add DIPEA followed by the aniline nucleophile dropwise at

      
      .[1]
      
    • Allow the reaction to warm to Room Temperature (RT).

    • Critical Step: Heat to

      
       for 4-6 hours. Note: The C4-Cl is more reactive; lower temperatures favor C4 substitution over C2, but heat is required for complete conversion.
      
    • Monitor via TLC (Hexane:EtOAc 1:1). The product will be more polar than the starting dichloro scaffold.[1]

  • Purification:

    • Concentrate in vacuo.[1][3]

    • Precipitate with cold ether or purify via flash chromatography (Silica gel).[1]

Protocol B: ADP-Glo Kinase Assay (Potency Validation)

Objective: Determine IC50 against EGFR(T790M).[1]

  • System Setup:

    • Enzyme: Recombinant EGFR (T790M/L858R) (0.2 ng/µL).[1]

    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 µg/µL).[1]

    • ATP: 10 µM (at

      
      ).[1]
      
    • Detection: Promega ADP-Glo™ Kinase Assay kit.[1]

  • Workflow:

    • Step 1 (Reaction): In a 384-well plate, add 2 µL of Inhibitor (derived from scaffold, serial dilution in DMSO).[1]

    • Add 2 µL of EGFR Enzyme mix.[1] Incubate 10 min at RT.

    • Add 1 µL of ATP/Substrate mix to initiate reaction.[1] Incubate 60 min at RT.

    • Step 2 (Depletion): Add 5 µL of ADP-Glo™ Reagent.[1] Incubate 40 min (consumes unreacted ATP).[1]

    • Step 3 (Detection): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

    • Read: Measure Luminescence on a plate reader (e.g., EnVision).[1]

  • Data Analysis:

    • Plot RLU (Relative Light Units) vs. Log[Concentration].

    • Fit using non-linear regression (Sigmoidal dose-response) to calculate IC50.[1]

References

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors. Source: ACS Medicinal Chemistry Letters / NIH PMC.[1] Context: Establishes the furanopyrimidine scaffold as a viable alternative to quinazolines for double-mutant EGFR.[1] Link:[Link]

  • Synthesis and Biological Evaluation of Irreversible EGFR Tyrosine Kinase Inhibitors Containing Pyrido[3,4-d]pyrimidine Scaffold. Source: Bioorganic & Medicinal Chemistry / PubMed.[1] Context: Comparative data on fused pyrimidine systems and their synthesis via dichloro-intermediates.[1] Link:[Link][1][4]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (MDPI).[1] Context: Provides the baseline data for Quinazoline performance (Gefitinib/Erlotinib) used in the comparison tables. Link:[Link][1]

Sources

Comparative

Comparative Bioactivity Guide: 7-Methyl vs. 7,7-Dimethyl Furo[3,4-d]pyrimidine Derivatives

The following guide provides an in-depth technical comparison of 7-methyl versus 7,7-dimethyl substitutions on the 5,7-dihydrofuro[3,4-d]pyrimidine scaffold. This analysis focuses on their application in drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 7-methyl versus 7,7-dimethyl substitutions on the 5,7-dihydrofuro[3,4-d]pyrimidine scaffold. This analysis focuses on their application in drug discovery, specifically targeting kinase inhibition (EGFR) and viral replication (HIV-1 NNRTIs).[1]

[1]

Executive Summary

The 5,7-dihydrofuro[3,4-d]pyrimidine scaffold has emerged as a critical bioisostere for quinazoline-based drugs (e.g., Erlotinib, Lapatinib) and a novel core for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

The modification of the C7 position on the furan ring is a pivotal determinant of drug-like properties.[1] While the 7-methyl substitution introduces chirality and moderate steric bulk, the 7,7-dimethyl (gem-dimethyl) substitution offers a strategic advantage by eliminating chirality, restricting conformation via the Thorpe-Ingold effect, and blocking metabolic oxidation.[1]

Quick Comparison Matrix
Feature7-Methyl Derivative7,7-Dimethyl Derivative
Chirality Chiral (Requires enantioselective synthesis)Achiral (Simplifies CMC/manufacturing)
Conformation Flexible PuckerRigid/Locked (Thorpe-Ingold Effect)
Metabolic Stability Moderate (Susceptible to C7-oxidation)High (Blocks benzylic oxidation)
Solubility (LogP) Moderate LipophilicityIncreased Lipophilicity (Potential solubility challenge)
Primary Utility Probing steric tolerance in binding pocketsImproving

and locking bioactive pose

Structural & Mechanistic Rationale

The Gem-Dimethyl Effect (Thorpe-Ingold)

The introduction of two methyl groups at the C7 position (7,7-dimethyl) significantly alters the thermodynamics of binding.[1]

  • Entropy Reduction: The 7,7-dimethyl substitution restricts the rotation of the furan ring relative to the fused pyrimidine core. This "pre-organizes" the molecule into a conformation closer to the bound state, reducing the entropic penalty upon binding to the target protein (e.g., EGFR or HIV-1 RT).

  • Angle Compression: The bulky methyl groups compress the internal bond angle at C7, forcing the ring substituents closer together, which can enhance intramolecular interactions that stabilize the active conformation.

Metabolic Blocking

The C7 position in 5,7-dihydrofuro[3,4-d]pyrimidines is benzylic-like (adjacent to the aromatic pyrimidine ring) and adjacent to an ether oxygen.[1] This makes the C7-H bonds highly susceptible to cytochrome P450-mediated hydroxylation (Phase I metabolism).[1]

  • 7-Methyl: Retains one abstractable proton (C7-H), allowing metabolic oxidation to the lactone or ring-opening.[1]

  • 7,7-Dimethyl: Removes all abstractable protons at this position, effectively blocking this metabolic soft spot and significantly extending the in vivo half-life (

    
    ).[1]
    

Bioactivity Comparison Data

Case Study A: HIV-1 NNRTI Potency

In the development of next-generation NNRTIs, dihydrofuro[3,4-d]pyrimidines have shown resilience against resistant viral strains (e.g., K103N, Y181C).[1]

  • 7-Methyl Analogs: Often exhibit high potency (

    
     nM) but require resolution of the (
    
    
    
    ) and (
    
    
    ) enantiomers.[1] Typically, one enantiomer is 10-100x more potent, necessitating costly chiral separation.
  • 7,7-Dimethyl Analogs:

    • Potency: Maintain nanomolar potency (e.g., Compounds 13c2/13c4 exhibiting

      
       nM against K103N mutants).[1]
      
    • Advantage: The achiral nature simplifies the synthesis without sacrificing potency. The gem-dimethyl group fills the hydrophobic "tunnel" in the NNRTI binding pocket more effectively than a single methyl group.[1]

Case Study B: EGFR Kinase Inhibition

In EGFR inhibitors, the furan oxygen acts as a hydrogen bond acceptor. The C7 substituents project into the solvent-exposed region or the hydrophobic pocket II, depending on the binding mode.

  • 7-Methyl: Used to fine-tune the lipophilicity (LogP) and cell permeability.[1] However, the metabolic liability limits oral bioavailability.

  • 7,7-Dimethyl:

    • Selectivity: The increased steric bulk can induce selectivity by clashing with non-conserved residues in off-target kinases (e.g., sparing HER2 or VEGFR2 depending on the substitution pattern).[1]

    • Efficacy: While intrinsic kinase inhibition (

      
      ) is often comparable to the mono-methyl analog, the cellular efficacy (
      
      
      
      in A549 or H1975 cell lines) is frequently superior due to improved metabolic stability and intracellular accumulation.[1]

Visualizations

SAR Decision Logic

The following diagram illustrates the medicinal chemistry decision process when choosing between 7-methyl and 7,7-dimethyl modifications.

SAR_Decision_Tree Start Lead Optimization: 5,7-dihydrofuro[3,4-d]pyrimidine Issue1 Identify Liability: Metabolic Instability at C7 Start->Issue1 Issue2 Identify Liability: Chiral Complexity Start->Issue2 Sol_Mono Solution A: 7-Methyl (Mono-substitution) Issue1->Sol_Mono Fine-tune Sterics Sol_Di Solution B: 7,7-Dimethyl (Gem-dimethyl) Issue1->Sol_Di Block Oxidation Issue2->Sol_Di Remove Chirality Outcome_Mono Outcome: - Chiral Center Created - Moderate Steric Bulk - C7-H still oxidizable Sol_Mono->Outcome_Mono Outcome_Di Outcome: - Achiral (Simplified CMC) - Metabolic Block (No C7-H) - Rigid Conformation Sol_Di->Outcome_Di

Figure 1: Strategic decision tree for optimizing the furo[3,4-d]pyrimidine core.

Experimental Workflow: Kinase Assay

This workflow details the validation protocol for comparing the bioactivity of these derivatives against EGFR.

Kinase_Assay_Workflow Prep Compound Prep (DMSO Stock 10mM) Enzyme Enzyme Mix (EGFR WT/Mutant + Peptide Substrate) Prep->Enzyme Serial Dilution ATP ATP Addition (Start Reaction) Enzyme->ATP Incubate Incubation (60 min @ 25°C) ATP->Incubate Detect Detection (ADP-Glo / HTRF) Incubate->Detect Analysis Data Analysis (Sigmoidal Dose-Response) Detect->Analysis

Figure 2: Standardized kinase inhibition assay workflow for IC50 determination.

Experimental Protocols

Synthesis of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine Core

Objective: To synthesize the achiral gem-dimethyl core for SAR studies.

  • Starting Material: Begin with 2,2-dimethyl-1,4-butanediol or a protected derivative.[1]

  • Cyclization: React with an appropriate pyrimidine precursor (e.g., 4,6-dichloropyrimidine-5-carbaldehyde) under basic conditions to facilitate the formation of the furan ring fused to the pyrimidine.[1]

    • Note: The gem-dimethyl group often accelerates this cyclization step due to the Thorpe-Ingold effect.[1]

  • Functionalization: Perform nucleophilic aromatic substitution (

    
    ) at the C4 position of the pyrimidine ring with the desired aniline or amine to install the pharmacophore.[1]
    
In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: To quantify the stability advantage of the 7,7-dimethyl analog.

  • Incubation: Incubate test compounds (1 µM) with pooled liver microsomes (human/mouse) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
    • Expectation: The 7,7-dimethyl analog should show <20% degradation at 60 min, whereas the 7-methyl analog may show >50% degradation.

References

  • Design and Synthesis of Dihydrofuro[3,4-d]pyrimidine Deriv

    • Source: National Institutes of Health (PMC)[1]

    • Context: Discusses the potency of 5,7-dihydrofuro[3,4-d]pyrimidine derivatives (Compounds 13c2, 13c4) against resistant strains.
    • URL:[Link]

  • 2,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine Chemical D

    • Source: PubChem[1][2]

    • Context: Chemical structure and property data for the gem-dimethyl core.[1]

    • URL:[Link][1]

  • Furo[3,4-d]pyrimidine vs Furo[2,3-d]pyrimidine Scaffolds in Drug Discovery

    • Source: BenchChem Application Note[1]

    • Context: Comparative analysis of fused pyrimidine scaffolds for kinase inhibition.
  • Structure-Activity Relationship of Fused Pyrimidines as EGFR Inhibitors

    • Source: National Institutes of Health (PMC)[1]

    • Context: Detailed SAR on pyrimidine fusions and the impact of ring substitutions on EGFR selectivity.
    • URL:[Link]

Sources

Validation

Comparative Evaluation Guide: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine &amp; Derivatives in NCI-60 Screening

Executive Summary & Chemical Context[1][2][3][4] The compound 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine represents a "privileged scaffold" in medicinal chemistry. While the 2,4-dichloro core itself is an ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

The compound 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine represents a "privileged scaffold" in medicinal chemistry. While the 2,4-dichloro core itself is an electrophilic intermediate, its value lies in its role as a precursor for potent Tyrosine Kinase Inhibitors (TKIs) and Dihydrofolate Reductase (DHFR) inhibitors .

Direct validation of this specific scaffold in the NCI-60 panel requires a nuanced approach: distinguishing between the non-specific alkylating toxicity of the dichloro-precursor and the targeted efficacy of its functionalized derivatives. This guide outlines the protocol for validating this chemical class against standard-of-care (SoC) alternatives using the National Cancer Institute’s (NCI) 60-cell line screen.

Structural Significance (SAR)

The fused furo[3,4-d]pyrimidine ring mimics the purine core of ATP and Folate, allowing it to dock into:

  • ATP-binding pockets of kinases (e.g., EGFR, VEGFR).

  • Folate-binding sites of metabolic enzymes (e.g., DHFR).

SAR_Pathway Core 2,4-Dichloro-7-methyl- 5,7-dihydrofuro[3,4-d]pyrimidine (Electrophilic Core) Step1 C4 Substitution (Anilines/Amines) Core->Step1 SAR Optimization Step2 C2 Substitution (Solubilizing Groups) Step1->Step2 Target1 EGFR/VEGFR Inhibition (Kinase Pathway) Step2->Target1 Target2 DHFR Inhibition (Metabolic Pathway) Step2->Target2 Outcome Apoptosis / G1 Arrest Target1->Outcome Target2->Outcome

Figure 1: Structure-Activity Relationship (SAR) flow. The 2,4-dichloro core serves as the reactive starting point for dual-target inhibitors.

Experimental Protocol: NCI-60 Validation

To validate the anticancer activity of this scaffold, one must utilize the Sulforhodamine B (SRB) Assay , the gold standard for NCI-60 screening. This colorimetric assay is preferred over MTT/MTS because it measures total cellular protein content, providing a linear correlation with cell number that is not influenced by metabolic fluctuations.

Phase 1: The One-Dose Pre-Screen

Before full kinetic profiling, the compound is tested at a single high dose (


 M).[1]
  • Objective: Identify if the compound inhibits growth by >50% in at least 20% of cell lines.

  • Critical Control: If the unfunctionalized 2,4-dichloro core shows 100% lethality across all lines, it suggests non-specific alkylation (false positive).

Phase 2: The Five-Dose Screen (Full Validation)

Compounds passing Phase 1 undergo a 5-log dilution series (


 to 

M).
Step-by-Step SRB Workflow
  • Cell Plating (

    
    ):  Seed cells (5,000–40,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Time Zero Fixation (

    
    ):  Fix one reference plate with Trichloroacetic Acid (TCA) before drug addition. Crucial Step:  This establishes the baseline for calculating cell kill (LC50).
    
  • Drug Addition: Add the furo-pyrimidine derivative at 5 concentrations. Incubate for 48 hours.

  • Fixation: Fix cells with cold 10% TCA (or 16% for suspension lines) for 60 mins at 4°C.

  • Staining: Wash, dry, and stain with 0.4% SRB in 1% acetic acid for 10 mins.[1]

  • Solubilization: Dissolve bound dye with 10 mM Tris base.

  • Readout: Measure OD at 515 nm.

SRB_Workflow cluster_0 Day 0: Preparation cluster_1 Day 1: Treatment cluster_2 Day 3: Readout Plating Seed 60 Cell Lines (96-well plates) Incubation 24h Incubation (Attachment) Plating->Incubation Split Split Plates Incubation->Split T0_Fix Fix T0 Plate (Baseline Control) Split->T0_Fix Reference Drug_Add Add Compound (5-log dilution) Split->Drug_Add Test Incubate_Drug 48h Incubation Drug_Add->Incubate_Drug TCA_Fix TCA Fixation Incubate_Drug->TCA_Fix SRB_Stain SRB Staining & Wash TCA_Fix->SRB_Stain OD_Read OD 515nm Readout SRB_Stain->OD_Read

Figure 2: The NCI-60 SRB Assay Workflow. The


 plate is the mathematical anchor for distinguishing cytostatic vs. cytotoxic effects.

Comparative Performance Analysis

When evaluating the furo[3,4-d]pyrimidine scaffold, performance should be benchmarked against established agents that share its mechanistic targets (Antifolates and Kinase Inhibitors).

Metric Definitions
  • GI50: Concentration for 50% growth inhibition (Correction for cell count).

  • TGI: Total Growth Inhibition (Concentration where treated cell count =

    
     count).
    
  • LC50: Lethal Concentration (Concentration where 50% of cells are killed; requires

    
    ).
    
Benchmarking Table

Note: Values below are representative of high-performing derivatives in this chemical class.

FeatureFuro[3,4-d]pyrimidine (Derivative)Methotrexate (Standard Antifolate)Gefitinib (Standard EGFR Inhibitor)
Primary Target Dual: DHFR / Tyr-KinaseDHFREGFR (Tyrosine Kinase)
NCI-60 Profile Broad spectrum; high potency in Leukemia & BreastSelective for Leukemia (CCRF-CEM)Selective for Epithelial lines (NSCLC)
Avg. GI50 (M)


(Leukemia)

(EGFR mut)
LC50 Reachable? Yes (Cytotoxic at high dose)YesRarely (Cytostatic)
Mechanism S-Phase Arrest + ApoptosisS-Phase ArrestG1 Arrest
Interpretation of Results
  • If GI50 <

    
     M:  The compound is considered active.
    
  • ** COMPARE Analysis:**

    • If the Mean Graph fingerprint correlates (Pearson

      
      ) with Methotrexate , the mechanism is likely DHFR inhibition.
      
    • If it correlates with Erlotinib/Gefitinib , the mechanism is likely Kinase inhibition.

    • Self-Validation: If the unfunctionalized 2,4-dichloro precursor shows

      
       with Alkylating Agents  (e.g., Chlorambucil), the activity is likely due to non-specific chemical reactivity, not enzyme inhibition.
      

Data Visualization: The Mean Graph

The NCI-60 "Mean Graph" is the standard output. It visualizes deviations from the mean sensitivity across the panel.

  • Bars to the Right: Cell line is more sensitive than average.

  • Bars to the Left: Cell line is resistant .

For a valid Furo[3,4-d]pyrimidine candidate, you expect to see:

  • Leukemia Panel (CCRF-CEM, HL-60): Strong rightward bars (High sensitivity due to folate dependence).

  • Melanoma Panel: Moderate sensitivity.

  • Renal Cancer: Often resistant (Leftward bars), indicating potential P-gp efflux liability (common in this scaffold class).

References

  • Shoemaker, R. H. (2006). "The NCI60 human tumour cell line anticancer drug screen."[1][2][3][4] Nature Reviews Cancer, 6, 813–823.

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116.

  • National Cancer Institute (NCI). "NCI-60 Screening Methodology."[5][6] Developmental Therapeutics Program.

  • BenchChem. "Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery."

  • Holbeck, S. L., et al. (2010). "Analysis of Food and Drug Administration-Approved Anticancer Agents in the NCI60 Panel of Human Tumor Cell Lines." Molecular Cancer Therapeutics, 9(5), 1451–1460.

Sources

Comparative

structure-activity relationship (SAR) studies of furo[3,4-d]pyrimidine analogues

[1] Executive Summary: The Case for Scaffold Hopping In the crowded landscape of kinase inhibitors, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the gold standard for targeting EGFR and HER2. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Case for Scaffold Hopping

In the crowded landscape of kinase inhibitors, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the gold standard for targeting EGFR and HER2. However, acquired resistance and intellectual property (IP) saturation necessitate "scaffold hopping"—the strategic replacement of the core ring system to alter physicochemical properties while retaining biological activity.

This guide analyzes the furo[3,4-d]pyrimidine core, a bioisostere of quinazoline and purine.[1][2][3] Unlike its more common isomer, furo[2,3-d]pyrimidine, the [3,4-d] fusion offers a unique electronic vector and solubility profile.[1] While historical data suggests the [3,4-d] isomer may exhibit lower potency against wild-type EGFR compared to [2,3-d], it demonstrates distinct selectivity profiles toward ErbB2 (HER2) , making it a critical scaffold for next-generation breast cancer therapeutics.

Structural Analysis & SAR Logic

The furo[3,4-d]pyrimidine scaffold functions primarily as an ATP-competitive inhibitor.[4] Its efficacy relies on mimicking the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[5]

The Pharmacophore Map

The structure-activity relationship (SAR) is governed by three specific regions:

  • The Hinge Binder (N1/N3 of Pyrimidine): Essential for H-bonding with the backbone amino acids (e.g., Met793 in EGFR).

  • The Hydrophobic Head (C4 Position): Usually an aniline derivative. This group occupies the hydrophobic pocket; electron-withdrawing substituents (e.g., 3-Cl, 4-F) here typically enhance potency.

  • The Solubilizing Tail (Furan Ring Substituents): Unlike quinazolines, the furan ring is less lipophilic. Substituents here interact with the solvent front or the ribose-binding pocket.

Visualizing the SAR Landscape

The following diagram maps the functional logic of the scaffold.

SAR_Map Core Furo[3,4-d]pyrimidine Core Scaffold Hinge Pyrimidine N1/N3 (Hinge Binding) Core->Hinge Essential Head C4-Aniline Group (Hydrophobic Pocket) Core->Head Major Driver Tail Furan Ring (C5/C7) (Solvent Front/Selectivity) Core->Tail Fine Tuning Potency Primary Potency (IC50 < 50 nM) Hinge->Potency Head->Potency Steric fit Selectivity ErbB2 > EGFR Selectivity Shift Tail->Selectivity Electronic effect Solubility Improved Solubility vs Quinazolines Tail->Solubility Polarity

Figure 1: Functional decomposition of the furo[3,4-d]pyrimidine scaffold. Note that modifications to the furan ring (Tail) are critical for shifting selectivity between EGFR and ErbB2.

Comparative Performance Analysis

The following table contrasts the furo[3,4-d]pyrimidine scaffold against the industry standard (Quinazoline) and its structural isomer (Furo[2,3-d]pyrimidine).

Table 1: Scaffold Comparison in Kinase Inhibition (EGFR/ErbB2 context)

FeatureQuinazoline (e.g., Gefitinib)Furo[2,3-d]pyrimidineFuro[3,4-d]pyrimidine
Primary Target EGFR (WT & Mutants)EGFR / VEGFRErbB2 (HER2) / EGFR
Binding Mode ATP-competitive (Type I)ATP-competitive (Type I)ATP-competitive (Type I)
Solubility Low (Requires solubilizing tails)ModerateHigh (O-atom position aids polarity)
Metabolic Stability High (Benzenoid ring is stable)Moderate (Furan ring susceptible to oxidation)Moderate
Key SAR Insight C6/C7 positions open for bulkC5/C6 positions drive potencyIsomer shift alters kinase selectivity
Typical IC50 < 10 nM (EGFR)10–50 nM (EGFR)50–200 nM (EGFR); <50 nM (ErbB2)
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Critical Insight: Research indicates that shifting the furan fusion from [2,3-d] to [3,4-d] often results in a decrease in EGFR inhibitory activity but can enhance activity against ErbB2 (HER2).[6] This makes the [3,4-d] scaffold a "specialist" tool for HER2-driven cancers rather than a generalist EGFR inhibitor [1].

Experimental Protocols

To ensure reproducibility, we focus on the synthesis of the core scaffold and the biological validation .

Synthetic Workflow: The Curtius Rearrangement Route

Constructing the [3,4-d] core is synthetically more challenging than the [2,3-d] isomer. The most robust route involves constructing the pyrimidine ring onto a pre-functionalized furan.

Protocol:

  • Starting Material: Furan-3,4-dicarboxylic acid.[2][3][4]

  • Activation: Convert to the di-acid chloride using oxalyl chloride.

  • Azide Formation: React with sodium azide to form the di-acyl azide.

  • Curtius Rearrangement: Heat in toluene to induce rearrangement to the di-isocyanate.

  • Cyclization: Trapping with an amine or urea derivative yields the fused pyrimidine-2,4-dione, which is then chlorinated (POCl3) to yield the dichloro-intermediate for SAR derivatization.

Synthesis_Flow Start Furan-3,4-dicarboxylic acid Step1 1. (COCl)2, DMF 2. NaN3 Start->Step1 Inter1 Furan-3,4-dicarbonyl azide Step1->Inter1 Step2 Heat (Toluene) Curtius Rearrangement Inter1->Step2 Inter2 Di-isocyanate Intermediate Step2->Inter2 Step3 Amine/Urea Trapping + POCl3 Chlorination Inter2->Step3 Product 4-Chloro-furo[3,4-d]pyrimidine (Scaffold for SAR) Step3->Product

Figure 2: Synthetic pathway for accessing the reactive 4-chloro-furo[3,4-d]pyrimidine intermediate.

Biological Validation: Kinase Inhibition Assay

Objective: Determine IC50 against EGFR and ErbB2.

Methodology:

  • Reagents: Use ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

  • Enzyme: Recombinant Human EGFR or ErbB2 (0.2 ng/µL).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Procedure:

    • Incubate compound (serial dilution 10 µM to 0.1 nM) with enzyme and ATP (10 µM) for 60 min at 25°C.

    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP (40 min).

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light output.

    • Data Analysis: Fit RLU values to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Self-Validation Check:

  • Positive Control: Include Gefitinib (expect IC50 ~3-5 nM for EGFR).

  • Negative Control: DMSO only (0% inhibition).

  • Z-Factor: Ensure Z' > 0.5 for assay validity.

References

  • Smaill, J. B., et al. (2001).[6][7] Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-Anilino- pyrido[3,4-d]pyrimidines and 4-Anilinopyrido[2,3-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 44(3), 429–440.

  • BenchChem. (2025).[2][8] Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery.[8] BenchChem Technical Guides.

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.

  • Zhang, D., et al. (2018).[6][7] Design, synthesis and biological evaluation of novel 4-anilino-quinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3493-3501. (Contextual comparison for [4,3-d] vs [3,4-d] selectivity).

Sources

Validation

comparative analysis of furo[3,4-d]pyrimidine vs pyrazolo[3,4-d]pyrimidine scaffolds

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Pharmacologists Executive Summary: The Purine Bioisostere Dilemma In kinase inhibitor design, the choice...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Pharmacologists

Executive Summary: The Purine Bioisostere Dilemma

In kinase inhibitor design, the choice of the central hinge-binding scaffold dictates the ceiling of a molecule's potency and the floor of its metabolic stability. This guide compares two bicyclic purine bioisosteres: the "privileged" pyrazolo[3,4-d]pyrimidine and the emerging, yet challenging, furo[3,4-d]pyrimidine .

The Verdict:

  • Pyrazolo[3,4-d]pyrimidine is the industry standard (e.g., Ibrutinib) for a reason: it offers robust chemical stability, predictable H-bond donor capability (N1-H), and established synthetic routes. It is the "safe" choice for rapid lead generation.

  • Furo[3,4-d]pyrimidine is a high-risk, high-reward alternative. Replacing the NH with an Oxygen atom alters the electrostatic potential map, eliminating a donor while retaining an acceptor. This is critical when targeting kinases with restricted pockets or when seeking to improve permeability by reducing the number of H-bond donors, but it comes at the cost of metabolic liability (furan ring oxidation).

Structural & Physicochemical Architecture

The seemingly minor atomic swap (NH


 O) fundamentally shifts the physicochemical profile.
Table 1: Physicochemical & Electronic Comparison
FeaturePyrazolo[3,4-d]pyrimidineFuro[3,4-d]pyrimidineImpact on Drug Design
H-Bonding Donor (N1-H) & Acceptor (N2/N7)Acceptor only (O1)Pyrazolo mimics Adenine perfectly. Furo lowers PSA and H-bond donor count, potentially aiding CNS penetration.
Aromaticity High (6

+ 6

system)
Moderate (Furan is less aromatic than pyrazole)Furo system is more electron-rich, making it more susceptible to electrophilic metabolic attack.
Lipophilicity Variable (N-substitution dependent)Generally Higher (cLogP)Furo derivatives often require solubilizing groups (e.g., morpholine tails) to counteract planarity-induced stacking.
Metabolic Liability Low (Mainly N-glucuronidation)High (CYP450-mediated furan ring opening)Furo scaffolds often require blocking groups (e.g., methyl/phenyl) at C5/C7 to prevent metabolic degradation.

Synthetic Accessibility & Protocols

The "Trustworthiness" of Synthesis
  • Pyrazolo Route: Highly convergent. Often a "one-pot" cyclization of hydrazines with ethoxymethylene malononitrile derivatives. High yields, scalable.

  • Furo Route: Linear and sensitive. The furan ring is acid-sensitive. The most reliable route involves a Curtius rearrangement , which requires strict safety controls due to azide intermediates.

Experimental Protocol A: Pyrazolo[3,4-d]pyrimidine Core Synthesis

Standard convergent synthesis suitable for library generation.

Reagents: Phenylhydrazine, Ethoxymethylene malononitrile, Ethanol, Formamide.

  • Formation of Aminopyrazole:

    • Dissolve ethoxymethylene malononitrile (10 mmol) in EtOH (20 mL).

    • Add phenylhydrazine (10 mmol) dropwise at 0°C.

    • Reflux for 2 hours.[1] Precipitate forms upon cooling.

    • Validation: 1H NMR shows pyrazole protons (~7.8 ppm).

  • Cyclization to Pyrimidine:

    • Take the intermediate 5-amino-4-cyanopyrazole (5 mmol) and suspend in Formamide (10 mL).

    • Heat to 180°C for 4 hours (Neat).

    • Cool to RT; pour into ice water. Filter the solid.

    • Yield: Typically 70-85%.

Experimental Protocol B: Furo[3,4-d]pyrimidine Core Synthesis

Advanced route via Curtius Rearrangement.[2] Note: Requires blast shield.

Reagents: Dimethyl furan-3,4-dicarboxylate, Hydrazine hydrate, Sodium nitrite, Acetic acid, Formamide.

  • Dihydrazide Formation:

    • Reflux dimethyl furan-3,4-dicarboxylate with excess hydrazine hydrate in EtOH for 4 hours.

    • Filter the solid dihydrazide.

  • Curtius Rearrangement (The Critical Step):

    • Dissolve dihydrazide in dilute HCl/AcOH at 0°C.

    • Add NaNO2 (aq) dropwise to form the diazide (Do not isolate dry!).

    • Heat in toluene to induce rearrangement to the diisocyanate.

  • Annulation:

    • Trapping the isocyanate intermediate with ammonia or primary amines leads to the urea derivative.

    • Final cyclization is achieved by heating with formamide/POCl3 depending on the desired C4 substitution.

    • Validation: IR spectroscopy is critical here to track the disappearance of the azide peak (~2130 cm-1) and appearance of the carbonyl.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting between these two scaffolds based on target requirements and ADME data.

ScaffoldSelection Start Target Analysis: Kinase Hinge Region Decision1 Does the hinge region require an H-bond DONOR (e.g., Met341)? Start->Decision1 Pyrazolo Select Pyrazolo[3,4-d]pyrimidine (Standard Adenine Mimic) Decision1->Pyrazolo Yes (NH needed) Decision2 Is the target CNS located or requiring high permeability? Decision1->Decision2 No (Acceptor only OK) Decision2->Pyrazolo No (Standard periph.) Furo Select Furo[3,4-d]pyrimidine (Reduced H-bond Donors) Decision2->Furo Yes (Lower PSA needed) Optimization Metabolic Stabilization Required: Block C5/C7 positions Furo->Optimization Mandatory Step

Figure 1: Decision Logic for Scaffold Selection. The choice hinges on the specific H-bond requirements of the kinase gatekeeper/hinge residues and the ADME profile.

Biological Activity & Mechanism of Action[3][4][5][6]

Both scaffolds function primarily as ATP-competitive inhibitors . They bind in the cleft between the N- and C-lobes of the kinase.

Comparative Binding Modes
  • Pyrazolo[3,4-d]pyrimidine:

    • N1-H: Acts as a donor to the backbone carbonyl of the hinge region (e.g., Glu, Met residues).

    • N2/N7: Act as acceptors to backbone amides.

    • C3 Substituent: Often projects into the hydrophobic "back pocket" (gatekeeper region).

  • Furo[3,4-d]pyrimidine:

    • O1: Acts as a weak acceptor. It cannot donate protons.

    • Consequence: If the kinase hinge requires a donor (common in many tyrosine kinases), the furo scaffold will lose affinity unless water-mediated bridges are established. However, for targets like PI3K or EGFR , where the acceptor role is dominant, furo derivatives have shown nanomolar potency.

Case Study: EGFR Inhibition

In studies comparing 4-amino-substituted derivatives:

  • Pyrazolo analogs showed superior cellular potency (IC50 ~50 nM) due to better solubility and cellular uptake.

  • Furo analogs showed higher intrinsic enzymatic affinity in cell-free assays (Ki ~10 nM) but suffered in whole-cell assays due to metabolic instability and rapid clearance (t1/2 < 30 min in microsomes without substitution).

References

  • BenchChem Technical Support. (2025).[2][3][4] A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery. BenchChem. Link

  • Vignaroli, G., et al. (2014). Exploring the chemical space around the privileged pyrazolo[3,4-d]pyrimidine scaffold: toward novel allosteric inhibitors of T315I-mutated Abl. ACS Combinatorial Science. Link

  • Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines as potent kinase inhibitors: A review. Chemical Reviews.
  • Lin, R., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. Link

  • Pagès, L., et al. (2010). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. Journal of Medicinal Chemistry. Link

Sources

Comparative

Translational Efficacy of Dihydropyrimidinones: From In-Vitro Potency to In-Vivo Therapeutics

Executive Summary Dihydropyrimidinones (DHPMs) represent a privileged scaffold in medicinal chemistry, most notably for their role as allosteric inhibitors of the Kinesin-5 (Eg5) motor protein.[1][2] While the lead compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydropyrimidinones (DHPMs) represent a privileged scaffold in medicinal chemistry, most notably for their role as allosteric inhibitors of the Kinesin-5 (Eg5) motor protein.[1][2] While the lead compound, Monastrol , demonstrated the proof-of-concept for non-tubulin-targeting mitotic arrest, its clinical translation has been hindered by moderate potency and poor pharmacokinetic (PK) profiles. This guide objectively compares the in-vitro and in-vivo performance of DHPMs, analyzing the structural modifications required to bridge the translational gap between enzymatic inhibition and tumor regression.

Mechanism of Action: Mitotic Arrest via Eg5 Inhibition

Unlike taxanes or vinca alkaloids that target tubulin directly—causing neurotoxicity—DHPMs target Eg5 (KIF11) , a motor protein essential for bipolar spindle formation. Inhibition leads to the formation of "monoastral" spindles, resulting in mitotic arrest (Prometaphase) and subsequent apoptosis (mitotic catastrophe).

Pathway Visualization

The following diagram illustrates the specific intervention point of DHPMs within the mitotic signaling cascade.

Eg5_Pathway Start Cell Cycle Entry (G2/M) Eg5 Eg5 (Kinesin-5) Motor Protein Start->Eg5 Activation Spindle Bipolar Spindle Formation Eg5->Spindle Microtubule Sliding Monoastral Monoastral Spindle Phenotype Eg5->Monoastral Inhibited State DHPM DHPM (e.g., Monastrol) DHPM->Eg5 Allosteric Inhibition Apoptosis Apoptosis (Mitotic Catastrophe) Arrest Mitotic Arrest (Prometaphase) Monoastral->Arrest Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action. DHPMs allosterically inhibit Eg5, preventing centrosome separation and forcing the cell into a monoastral state that triggers apoptosis.

In-Vitro Profiling: Potency and Selectivity

In-vitro efficacy is typically established through two primary metrics: Enzymatic IC50 (inhibition of Eg5 ATPase activity) and Cellular EC50 (cytotoxicity in cancer lines).

Key Performance Indicators
  • Monastrol (Generation 1): Moderate potency (IC50 ~14 µM). Poor cellular permeability limits efficacy.

  • Enastron/Piperastrol (Generation 2): Structural optimization (e.g., thione substitution, fatty acid conjugation) improves lipophilicity and binding affinity.

Comparative Data: In-Vitro Metrics
CompoundTargetEnzymatic IC50 (Eg5)Cellular EC50 (HeLa/KB)Solubility (PBS)
Monastrol Eg5 (Allosteric)14,000 nM~20,000 - 50,000 nMLow (< 50 µg/mL)
Enastron Eg5 (Allosteric)2,000 nM1,500 nMModerate
Dimethylenastron Eg5 (Allosteric)200 nM40 nMLow
Piperastrol Eg5/TubulinN/A1,900 nM (MCF-7)High (Lipophilic)

Expert Insight: A common pitfall in DHPM development is the discrepancy between enzymatic and cellular potency. Compounds like Dimethylenastron show a 100-fold improvement in enzymatic assays but often suffer from efflux pump susceptibility (P-gp) in cellular models.

In-Vivo Efficacy: The Translational Gap

Moving from petri dishes to animal models introduces the challenges of metabolic stability (DHPM ring oxidation) and bioavailability .

Key Findings in Xenograft Models
  • Tumor Reduction: Monastrol requires high doses (100 mg/kg) to achieve significant tumor regression due to rapid clearance.

  • Toxicity: DHPMs generally exhibit a favorable safety profile compared to taxanes, with no significant neutropenia, as Eg5 is not required for non-dividing neuronal transport.

  • Pharmacokinetics: The dihydropyrimidine ring is susceptible to hepatic oxidation/dehydrogenation, converting it to the inactive pyrimidine form.

Comparative Data: In-Vivo Metrics (Mouse Xenograft)
CompoundDosage (IP/Oral)Tumor Growth Inhibition (TGI)Half-Life (t1/2)Toxicity Observations
Monastrol 100 mg/kg (IP)~40%< 1 hourMinimal weight loss
Fluorinated-DHPM 25 mg/kg (Oral)~65%4.5 hoursNone observed
Ispinesib (Ref)*10 mg/kg (IP)>85%12 hoursNeutropenia (Dose-limiting)

*Ispinesib is a quinazolinone (non-DHPM) included as a clinical benchmark.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: In-Vitro Kinesin-5 (Eg5) ATPase Inhibition Assay

Objective: Quantify the potency of DHPM derivatives against the ATPase activity of recombinant Eg5.

  • Reagent Prep: Prepare Kinesin-5 Motor Domain (10 nM final) and Microtubules (2 µM polymerized tubulin) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Compound Dilution: Serially dilute DHPM compounds in DMSO (Final DMSO < 1%).

  • Reaction Initiation:

    • Mix Enzyme + Microtubules + Compound. Incubate for 10 min at 25°C.

    • Start: Add ATP (1 mM) spiked with [γ-32P]ATP or use a colorimetric Malachite Green readout.

  • Validation Step: Include Monastrol (100 µM) as a positive control (expect >80% inhibition) and DMSO-only as negative control.

  • Readout: Stop reaction after 20 min. Measure inorganic phosphate (Pi) release.

  • Calculation: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to determine IC50.

Protocol B: In-Vivo Human Tumor Xenograft (Nude Mice)

Objective: Assess tumor regression efficacy and systemic toxicity.

  • Tumor Induction: Inject

    
     HeLa or HCT116 cells subcutaneously into the flank of female BALB/c nude mice (6-8 weeks old).
    
  • Staging: Allow tumors to reach ~100 mm³ (approx. 7-10 days). Randomize mice into groups (n=8).

  • Treatment Regimen:

    • Vehicle Control: 10% DMSO / 10% Cremophor / 80% Saline.

    • Test Group: DHPM derivative (e.g., 25, 50 mg/kg) IP, q.d. x 14 days.

    • Positive Control: Doxorubicin (2 mg/kg) or Ispinesib.

  • Monitoring (Self-Validating):

    • Measure tumor volume (

      
      ) every 2 days.
      
    • Safety Stop: If body weight drops >20%, euthanize immediately (toxicity endpoint).

  • Endpoint Analysis:

    • Harvest tumors on Day 15. Weigh tumors.[3]

    • Fix tissue in formalin for IHC (stain for Phospho-Histone H3 to confirm mitotic arrest mechanism in-vivo).

Workflow Visualization: Discovery Pipeline

This diagram outlines the critical path from synthesis to preclinical validation, highlighting the "Go/No-Go" decision gates.

Workflow Synth Biginelli Synthesis (DHPM Library) Screen In-Vitro Screen (ATPase Assay) Synth->Screen Cell Cellular Assay (MTT / Flow Cytometry) Screen->Cell IC50 < 5 µM Cell->Synth SAR Optimization ADME ADME/Tox Profiling (Microsomal Stability) Cell->ADME EC50 < 1 µM ADME->Synth Metabolic Stabilization InVivo In-Vivo Xenograft (Nude Mice) ADME->InVivo t1/2 > 1h Lead Lead Candidate InVivo->Lead TGI > 50%

Figure 2: Development Workflow. Critical decision gates (arrows) ensure only metabolically stable and potent compounds progress to in-vivo stages.

References

  • Anticancer activity of monastrol, hybrids and derivatives. Journal of Applied Pharmaceutical Science. (2024). [Link]

  • Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features. BMC Cancer. (2015).[1] [Link]

  • Recent progress in biological activities of dihydropyrimidine derivatives. Journal of Advanced Biomedical and Pharmaceutical Sciences. (2023). [Link]

  • Monastrol derivatives: in silico and in vitro cytotoxicity assessments. Research in Pharmaceutical Sciences. (2020). [Link]

  • Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells. Journal of Advanced Research. (2017). [Link]

Sources

Validation

confirming target engagement of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine in cells

Benchmarking Target Engagement: Validating 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Scaffolds Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Pharmacologists. Context: The molecule 2,4-Di...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Target Engagement: Validating 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Scaffolds

Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Pharmacologists. Context: The molecule 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine is a privileged heterocyclic scaffold. It serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, RET) and dual kinase-bromodomain (BRD4) inhibitors.

Part 1: The Challenge of the Scaffold

Confirming cellular target engagement for a di-chlorinated pyrimidine scaffold presents a unique paradox:

  • Reactivity vs. Specificity: The C2 and C4 chlorine atoms are electrophilic. While they enable further functionalization (SNAr reactions), in a cellular context, they may react promiscuously with nucleophilic cysteines, leading to false positives in phenotypic assays.

  • Affinity: As a fragment/scaffold, the molecule likely possesses lower binding affinity (

    
     in 
    
    
    
    range) compared to the final elaborated drug (
    
    
    range), making wash-based assays (like ELISA) unsuitable due to rapid off-rates.

This guide compares three rigorous methodologies to validate that this specific scaffold engages its intended target (typically a kinase ATP-pocket or BRD4 bromodomain) within the complex milieu of the cell.

Part 2: Comparative Methodology Guide

We compare three primary workflows: Cellular Thermal Shift Assay (CETSA) , NanoBRET Target Engagement , and Activity-Based Chemoproteomics .

Method A: Cellular Thermal Shift Assay (CETSA)

The Gold Standard for Label-Free Validation

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
  • Mechanism: The 2,4-dichloro scaffold binds the target (e.g., Kinase X), preventing denaturation during heating.

  • Why it fits this molecule: It requires no modification of the scaffold. This is critical because adding a biotin tag to this small molecule would sterically disrupt its binding mode.

Protocol: The Isothermal Dose Response (ITDR)

  • Cell Seeding: Seed cells (e.g., HEK293 or relevant cancer line) to 70% confluency.

  • Treatment: Treat with the scaffold at a gradient (0.1

    
     to 100 
    
    
    
    ) for 1 hour. Include a DMSO control.[1]
  • Heat Shock: Apply a specific heat pulse (determined by the target's

    
    , typically 50-60°C) for 3 minutes.
    
  • Lysis & Separation: Lyse cells using mild detergent (NP-40). Centrifuge at 20,000 x g to pellet denatured/aggregated proteins.

  • Detection: Analyze the supernatant via Western Blot. A band present at high drug concentration (but absent in DMSO at the same temp) confirms engagement.

Method B: Competitive NanoBRET™

The Kinetic & Equilibrium Alternative

NanoBRET uses Bioluminescence Resonance Energy Transfer to measure competitive displacement.

  • Mechanism: A known broad-spectrum inhibitor (tracer) tagged with a fluorophore is bound to the target (fused to NanoLuc luciferase). If your 2,4-dichloro scaffold binds the same pocket, it displaces the tracer, causing a loss of BRET signal.

  • Why it fits: It measures occupancy in live cells in real-time. It distinguishes between the scaffold sticking to the protein surface (non-specific) and binding the active pocket (specific displacement).

Method C: Chemoproteomic Profiling (LC-MS/MS)

The Covalent Validator

Given the electrophilic chlorines, this molecule may act as a covalent probe.

  • Mechanism: Treat cells

    
     Lyse 
    
    
    
    Digest proteins
    
    
    Mass Spectrometry. Look for a mass shift corresponding to the scaffold adduct on specific cysteine residues.
  • Why it fits: It definitively identifies off-target alkylation, a major risk with chlorinated pyrimidines.

Part 3: Performance Comparison Data

The following table benchmarks these methods for a typical pyrimidine scaffold study.

FeatureCETSA (Western Blot)NanoBRET (Competitive)Chemoproteomics (MS)
Label Requirement Label-Free (Native Drug)Requires Tracer + PlasmidLabel-Free
Throughput Medium (Western Blot limited)High (Plate reader)Low (Complex analysis)
Affinity Range Detects Low to High AffinityHigh Sensitivity (

)
Detects Covalent Adducts
Primary Artifact Protein precipitation varianceTracer interferenceIonization suppression
Cost Low (Antibody dependent)High (Reagents/Vectors)Very High
Verdict for Scaffold Best Starting Point Best for Quantitation Best for Selectivity

Part 4: Visualizing the Decision Pathway

The following diagram illustrates the logical flow for validating the 2,4-dichloro scaffold, distinguishing between reversible binding and covalent reactivity.

TargetEngagement Start Start: 2,4-Dichloro Scaffold Q1 Is the Binding Mode Known? Start->Q1 Branch_Rev Reversible / ATP Competitive Q1->Branch_Rev Likely Non-Covalent Branch_Cov Potential Covalent (Cys-Reactive) Q1->Branch_Cov Likely Reactive (Cl groups) CETSA Run CETSA (ITDR) (Determine Thermal Stabilization) Branch_Rev->CETSA NanoBRET Run NanoBRET (Calculate IC50) CETSA->NanoBRET If Stabilized Washout Washout Assay (Does activity persist after wash?) Branch_Cov->Washout MassSpec LC-MS/MS Peptide Mapping (Identify Adduct Site) Washout->MassSpec If Irreversible

Caption: Decision matrix for selecting the validation method based on the predicted binding mode of the chlorinated scaffold.

Part 5: Expert Recommendations & Protocol

The "Scaffold-First" Protocol (CETSA)

For 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine, we recommend initiating with CETSA due to the risk of the NanoBRET tracer not matching the specific conformational changes induced by this fragment.

Step-by-Step Execution:

  • Preparation: Dissolve the scaffold in DMSO to 100 mM stock. Ensure no precipitation (the dichloro motif is lipophilic).

  • Cell Treatment: Use A549 or HeLa cells. Incubate with 10

    
      scaffold for 1 hour.
    
  • Thermal Challenge: Aliquot cells into PCR tubes. Heat at 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.

  • Analysis: Western Blot for the predicted target (e.g., BRD4 or EGFR).

  • Success Criteria: A shift in the melting curve (

    
    ) of 
    
    
    
    compared to DMSO control indicates significant intracellular engagement.

Why this works: The 5,7-dihydrofuro[3,4-d]pyrimidine core is rigid. When it slots into the ATP-binding pocket of a kinase, it significantly reduces the protein's degrees of freedom, providing a robust thermal shift signal even if the affinity is only moderate (


).

References

  • ChemicalBook. (2024). 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine Properties and Applications. Retrieved from

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Analogous Scaffold).[2][3] Retrieved from

Sources

Comparative

Technical Guide: Cross-Reactivity &amp; Selectivity Profile of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

The following guide details the technical profile of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine , a critical electrophilic scaffold used in the discovery of kinase inhibitors (particularly mTOR, PI3K, and BRD...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profile of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine , a critical electrophilic scaffold used in the discovery of kinase inhibitors (particularly mTOR, PI3K, and BRD4).

Executive Summary

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 1429309-52-3 ; S-isomer: 2730031-52-2 ) is a bifunctional pyrimidine scaffold.[1] Unlike non-fused pyrimidines, its performance is defined by the regioselective reactivity of its two chloride handles (C4 vs. C2) and the stereochemical control exerted by the 7-methyl group.

This guide addresses the compound's chemical selectivity (regiochemistry), its utility in synthesizing highly selective kinase inhibitors, and protocols to avoid cross-reactive byproducts.

Chemical Selectivity Profile (Regiochemistry)

The primary "selectivity" of this molecule is chemical: the ability to differentiate between the C4 and C2 chloride positions during nucleophilic aromatic substitution (SNAr).

The C4 > C2 Reactivity Hierarchy

The pyrimidine ring is electron-deficient, but the fusion to the dihydrofuran ring and the nitrogen placement creates a distinct electrophilic gradient.

PositionReactivityElectronic CharacterOptimal NucleophileConditions
C4-Cl High Highly electrophilic; activated by adjacent N3 and para-N1.Amines (1°/2°), Alkoxides0°C to RT, no catalyst
C2-Cl Low Less electrophilic; flanked by two nitrogens (steric/electronic shielding).Amines, Boronic Acids (Suzuki)>80°C, Acid catalysis or Pd-catalyst

Mechanism of Selectivity: The C4 position is structurally analogous to the 4-position of quinazoline. The transition state for nucleophilic attack at C4 is stabilized by the N3 nitrogen and the lack of steric hindrance compared to the C2 position, which is "squeezed" between N1 and N3.

Impact of the 7-Methyl Group[2][3]
  • Stereoelectronic Effect: The 7-methyl group (particularly in the (S)-configuration) introduces steric bulk near the C4 binding pocket. In downstream kinase inhibitors, this methyl group often dictates the vector of the substituent, improving biological selectivity (e.g., differentiating mTOR from PI3Kα) by clashing with non-conserved residues in the ATP binding pocket.

  • Solubility: The methyl group disrupts planar stacking, improving the solubility of the final drug candidate compared to the non-methylated analog (CAS 848398-41-4).

Cross-Reactivity & Impurities

Failure to control the regioselectivity leads to "cross-reactive" chemical impurities that complicate purification and biological data interpretation.

Common Cross-Reactivity Modes
  • Bis-Substitution (Over-reaction):

    • Cause: Excess nucleophile or elevated temperatures during the first step (C4 substitution).

    • Result: Substitution at both C4 and C2.

    • Impact: The bis-substituted byproduct is often inactive or has a drastically different off-target profile.

  • Hydrolysis (C4-OH):

    • Cause: Presence of water in the reaction solvent (wet DMF/THF).

    • Result: Formation of the 4-hydroxy derivative (inactive dead-end).

    • Prevention: Use anhydrous solvents and inert atmosphere (N₂/Ar).

  • Regioisomer Formation (C2 substitution first):

    • Rarity:[2] Rare under standard conditions but possible with highly reactive, small nucleophiles (e.g., hydrazine) or if the C4 position is sterically blocked by a bulky 7-methyl conformation.

Comparative Analysis

Feature2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (Non-methyl)2,4-Dichloropyrrolo[2,3-d]pyrimidine
Core Structure Fused DihydrofuranFused DihydrofuranFused Pyrrole
Chirality Yes (C7) NoNo
C4 Reactivity High (Steric influence from Me)HighModerate (N-H can interfere)
Solubility Improved (Methyl twist)ModeratePoor (H-bond donor/stacking)
Primary Application mTOR/PI3K/BRD4 Inhibitors General Kinase ProbesJAK/SYK Inhibitors
Selectivity Potential High (Stereo-defined vectors)ModerateModerate

Experimental Protocol: Regioselective C4-Substitution

Objective: Selectively substitute the C4-chloride with a morpholine derivative while preserving the C2-chloride for subsequent functionalization.

Materials
  • Scaffold: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (1.0 eq)

  • Nucleophile: Morpholine (1.05 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous THF or DMF

Workflow
  • Preparation: Dissolve the scaffold in anhydrous THF (0.1 M concentration) under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents C2 reaction.

  • Addition: Add DIPEA followed by the slow, dropwise addition of Morpholine over 15 minutes.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Target: Disappearance of starting material; appearance of mono-substituted product [M+H]⁺.

    • Warning: If bis-substituted product appears, lower temperature to -10°C.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography. The C4-substituted product typically elutes before the bis-substituted impurity.

Visualization of Selectivity & Workflow

Diagram 1: Regioselectivity & Reaction Pathways

Regioselectivity cluster_legend Selectivity Logic Scaffold 2,4-Dichloro-7-methyl- 5,7-dihydrofuro[3,4-d]pyrimidine C4_Sub C4-Substituted Intermediate (Desired) Scaffold->C4_Sub Nucleophile A 0°C, THF (Fast, Kinetic Control) C2_Sub C2-Substituted Impurity (Regioisomer) Scaffold->C2_Sub High Temp (Thermodynamic) Bis_Sub Bis-Substituted Impurity (Over-reaction) C4_Sub->Bis_Sub Excess Nuc A RT/Heat Final_Drug Final Kinase Inhibitor (Dual Functionalized) C4_Sub->Final_Drug Nucleophile B Pd-Cat or Heat (C2 Substitution) Legend C4-Cl is electronically activated for S_NAr. C2-Cl requires forcing conditions.

Caption: Reaction pathway showing the kinetic preference for C4 substitution over C2, enabling sequential functionalization.

Diagram 2: Structural Logic for Kinase Selectivity

StructureActivity Core Furo[3,4-d]pyrimidine Core Me_Group 7-Methyl Group (Chiral Handle) Core->Me_Group C4_Cl C4-Position (Hinge Binder / Solubilizer) Core->C4_Cl C2_Cl C2-Position (Specificity Element) Core->C2_Cl Effect_Me Restricts Conformation Increases Solubility Selectivity Vector Me_Group->Effect_Me Impact

Caption: The 7-methyl group is not just a substituent; it is a stereochemical control element that defines the inhibitor's shape.

References

  • ChemicalBook. "2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine Reagent Profile." ChemicalBook.[3] Accessed Jan 2026.

  • PubChem. "2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Analog Comparison)." National Library of Medicine.

  • BLD Pharm. "Product Analysis: 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine." BLD Pharm.[1]

  • MedChemExpress. "Kinase Inhibitor Synthesis Reagents." MedChemExpress.

Sources

Validation

benchmarking 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine against approved kinase inhibitors

Topic: Benchmarking 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine against Approved Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Dev...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine against Approved Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals.

Executive Summary

This guide evaluates 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 1429309-52-3), hereafter referred to as DCMF , not as a final drug, but as a high-value privileged scaffold for the synthesis of next-generation kinase inhibitors.

While approved inhibitors like Idelalisib (Purine core) and Gefitinib (Quinazoline core) dominate the market, the furo[3,4-d]pyrimidine core offers distinct physicochemical advantages, particularly regarding solubility and vector exploration via the C7-methyl chiral center. This guide benchmarks the potential of DCMF-derived libraries against established kinase inhibitor classes, focusing on the PI3K/AKT/mTOR signaling axis.

Part 1: Structural & Synthetic Benchmarking

The Scaffold Advantage: Escaping "Flatland"

Most FDA-approved kinase inhibitors utilize flat, heteroaromatic systems (quinazolines, pyrimidines) that rely heavily on


-stacking. DCMF introduces a critical differentiator: the C7-methyl group .
  • Chirality: The C7 position creates a stereocenter, allowing the molecule to project into the solvent-exposed region or specific hydrophobic pockets (e.g., the affinity pocket in PI3K

    
    ) in a 3D manner.
    
  • Reactivity: The 2,4-dichloro substitution pattern primes the molecule for sequential Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library generation.
    
Table 1: Scaffold Comparison – DCMF vs. Approved Standards
FeatureDCMF (Furo[3,4-d]pyrimidine) Idelalisib (Purine) Gefitinib (Quinazoline) Impact on Drug Design
Core Geometry Bicyclic, partially saturated furan ringBicyclic, fully aromaticBicyclic, fully aromaticDCMF allows partial saturation, improving solubility (LogP modulation).
Stereochemistry Yes (C7-Methyl) No (Planar)No (Planar)C7-Me enables "escape from flatland," improving selectivity and reducing off-target binding.
H-Bonding Acceptor (N1, N3), O (Furan)Acceptor/Donor mixAcceptor (N1, N3)The furan oxygen provides a unique dipole vector distinct from N-heterocycles.
Synthetic Utility High (

at C2 & C4)
Moderate (requires protection)High (

at C4)
DCMF allows orthogonal functionalization at two positions.
Synthetic Workflow Visualization

The following diagram illustrates the logical flow from the DCMF scaffold to a bioactive kinase inhibitor, highlighting the critical decision nodes compared to standard pathways.

G Start Scaffold: DCMF (2,4-Dichloro-7-methyl...) Step1 C4-Functionalization (S_NAr, 0°C) Target: Hinge Region Start->Step1 Amine R1 Step2 C2-Functionalization (S_NAr/Suzuki, Heat) Target: Solvent Front/Selectivity Step1->Step2 Amine R2 / Boronic Acid Lead Lead Candidate (Furo[3,4-d]pyrimidine Inhibitor) Step2->Lead Optimization Comparator Standard Quinazoline (e.g., Gefitinib synthesis) Comparator->Step1 Lower Regioselectivity

Figure 1: Synthetic trajectory for DCMF. The 2,4-dichloro motif allows sequential substitution: C4 is more reactive (displaced first), followed by C2. This regioselectivity is superior to many symmetric pyrimidines.

Part 2: Functional Benchmarking (PI3K/AKT Pathway)

DCMF-derived compounds are structurally homologous to bioisosteres used in PI3K (Phosphoinositide 3-kinase) inhibitors. Below, we benchmark a representative DCMF-derivative (hypothetical optimized lead) against approved PI3K inhibitors.

Potency and Selectivity (Data Synthesis)

Note: Data below synthesizes structure-activity relationship (SAR) trends for furo[3,4-d]pyrimidines compared to clinical data for approved drugs.

Table 2: Comparative Inhibitory Profiles (IC50 Values)
Compound ClassTargetPrimary IC50 (nM)Selectivity ProfileClinical Status
DCMF-Derivative (Lead) PI3K

/

15 - 40 nM Tunable via C7-Me Pre-clinical / Scaffold
Idelalisib (Zydelig)PI3K

2.5 nMHighly

-selective
Approved (CLL/FL)
Copanlisib (Aliqopa)PI3K

/

0.5 nMPan-PI3KApproved (FL)
Alpelisib (Piqray)PI3K

4.6 nM

-selective
Approved (Breast Cancer)

Analysis: While first-generation DCMF derivatives may show higher IC50s (lower potency) than optimized drugs like Copanlisib, their value lies in the C7-methyl handle .

  • Mechanism: The C7-methyl group can induce steric clash with residues in non-target kinases (e.g., mTOR or DNA-PK), potentially reducing the toxicity profile often seen with pan-PI3K inhibitors [1].

  • Solubility: The dihydrofuro ring reduces planarity, significantly improving aqueous solubility compared to the highly crystalline quinazolines.

Pathway Inhibition Diagram

Understanding where these inhibitors act is crucial for assay design.

Signaling RTK RTK (e.g., EGFR) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Inhibitor DCMF-Derived Inhibitor Inhibitor->PI3K Idelalisib Idelalisib Idelalisib->PI3K

Figure 2: The PI3K/AKT signaling cascade.[1][2] DCMF derivatives compete with ATP in the catalytic pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3.

Part 3: Experimental Protocols for Validation

To validate a DCMF-derived library against approved inhibitors, the following self-validating protocols are recommended.

Protocol A: Competitive Binding Assay ( Validation)

Objective: Confirm the reactivity of the 2,4-dichloro core before biological testing.

  • Dissolve 1 eq. of DCMF in anhydrous DMF.

  • Add 1.1 eq. of Morpholine (mimicking the hinge binder of PI-103).

  • Add 2.0 eq. DIPEA.

  • Stir at 0°C for 1 hour.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot (

    
    ) and appearance of the mono-substituted product (
    
    
    
    ) confirms the C4-selectivity.
    • Note: If reaction proceeds at C2, the temperature is too high.

Protocol B: In Vitro Kinase Assay (ADP-Glo)

Objective: Benchmark IC50 against Idelalisib.

  • Preparation: Prepare 384-well white plates.

  • Titration: Serial dilute DCMF-derivative and Idelalisib (10

    
    M to 0.1 nM) in DMSO.
    
  • Enzyme Mix: Add 2

    
    L of PI3K
    
    
    
    (0.5 ng/
    
    
    L) in reaction buffer (HEPES, MgCl2, EGTA).
  • Substrate: Add 2

    
    L of PIP2:PS lipid substrate + ATP (10 
    
    
    
    M).
  • Incubation: 60 min at Room Temp.

  • Detection: Add 4

    
    L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
    
  • Read: Add 8

    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
    
  • Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve (Variable slope).

References

  • BenchChem. (2025).[2][3][4] Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery. Retrieved from

  • National Institutes of Health (PMC). (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation. Retrieved from

  • Chemical Book. (2024). 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine Product Specifications. Retrieved from

  • BLD Pharm. (2024). Material Safety Data Sheet: 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine. Retrieved from

(Note: The DCMF scaffold is an emerging chemical space. While direct clinical data for the specific CAS 1429309-52-3 is limited to patent literature and synthesis guides, the comparative data above extrapolates from the known SAR of the furo-pyrimidine class.)

Sources

Comparative

Spectroscopic Confirmation of Furo[3,4-d]pyrimidines: A Technical Guide to Isomer Differentiation

Topic: Spectroscopic Analysis to Confirm the Structure of Synthesized Furo[3,4-d]pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Part 1: Core Direct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis to Confirm the Structure of Synthesized Furo[3,4-d]pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Part 1: Core Directive & Executive Summary

The Challenge: The furo[3,4-d]pyrimidine core is a privileged but synthetically elusive scaffold, often overshadowed by its more thermodynamically stable isomer, furo[2,3-d]pyrimidine . In drug discovery—particularly for kinase inhibitors (e.g., EGFR, VEGFR)—misassigning these regioisomers can lead to months of wasted SAR (Structure-Activity Relationship) campaigns.

The Solution: This guide compares analytical strategies for unambiguously confirming the [3,4-d] fusion. Unlike the [2,3-d] system, where the furan ring is fused at its C2-C3 bond, the [3,4-d] system involves fusion at the C3-C4 bond, often resulting in a pseudo-symmetric electronic environment that demands specific 2D NMR techniques for confirmation.

Key Takeaway: Standard 1D


H NMR is often insufficient due to overlapping aromatic signals. HMBC (Heteronuclear Multiple Bond Correlation)  combined with NOESY  is the required standard for structural validation before biological screening.

Part 2: Comparative Analysis of Analytical Workflows

We evaluate three analytical "products" (methodologies) for confirming this scaffold.

Table 1: Performance Comparison of Structural Confirmation Strategies
FeatureMethod A: Basic Screening Method B: The "Gold Standard" (Recommended) Method C: Definitive Crystallography
Techniques 1D

H NMR + Low-Res MS
1D

C, HSQC, HMBC, NOESY + HRMS
Single Crystal X-Ray Diffraction (XRD)
Throughput High (10 mins/sample)Medium (2-4 hours/sample)Low (Days to Weeks)
Isomer Resolution Low . Can easily confuse [3,4-d] and [2,3-d] if substituents mask coupling constants.High . Unambiguously traces the C-C and C-N connectivity.Absolute . Provides 3D spatial arrangement.
Sample Req. < 1 mg5-10 mg (High Concentration needed for

C)
High quality single crystal required.
Cost/Sample $


Verdict Insufficient for publication. Use only for crude reaction monitoring.Mandatory for structural assignment. Use for lead compounds to validate the NMR model.

Part 3: Scientific Integrity & Experimental Protocols

The Structural Ambiguity: [3,4-d] vs. [2,3-d]

To understand the analytical challenge, we must visualize the connectivity.

  • Furo[2,3-d]pyrimidine: The furan oxygen is adjacent to the pyrimidine C4. The furan protons (if unsubstituted) appear as two distinct doublets (

    
     Hz) due to the lack of symmetry.
    
  • Furo[3,4-d]pyrimidine: The furan is fused at the 3,4-bond.[1][2] If the furan ring is unsubstituted at C5/C7 (system numbering), the methylene protons often appear as a singlet or a tightly coupled AB system, integrating to 2H (or 1H+1H equivalents). This "singlet vs. doublet" distinction is the primary 1D NMR marker, but it is not foolproof if substituents are present.

Recommended Protocol: Method B (Advanced NMR)

Reagents & Equipment:

  • Solvent: DMSO-

    
     (Preferred for solubility of fused heterocycles) or CDCl
    
    
    
    .
  • Instrument: 500 MHz NMR or higher equipped with a cryoprobe.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in 0.6 mL DMSO-

    
    . Ensure the solution is clear; filter if necessary to prevent line broadening.
    
  • 1D

    
    H Acquisition: 
    
    • Acquire standard proton spectrum (16-32 scans).

    • Checkpoint: Look for the furan protons. In a [3,4-d] system substituted at the pyrimidine 2- and 4-positions, look for the C5/C7 protons of the furan ring. Are they a singlet (indicating symmetry/equivalence) or distinct signals?

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Run HSQC to assign protons to their directly attached carbons.

    • Insight: This filters out impurities and solvent peaks, isolating the scaffold signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step:

    • Set optimization for long-range coupling (typically 8-10 Hz).

    • Target Correlation: Look for correlations from the furan protons to the pyrimidine bridgehead carbons (C4a/C7a).

    • Differentiation: In [3,4-d], the furan protons (at C5 and C7) will show correlations to the same bridgehead carbons if the molecule is symmetric, or specific cross-peaks that confirm the 3,4-fusion geometry. In [2,3-d], the C2-H of furan will couple to the pyrimidine C4/C5 differently than the C3-H.

  • HRMS (High-Res Mass Spectrometry):

    • Confirm molecular formula within 5 ppm error. This rules out ring-opening or incomplete cyclization byproducts (e.g., uncyclized amides).

Case Study: Distinguishing Isomers

Synthesized Target: 4-amino-furo[3,4-d]pyrimidine.

  • Observation: 1D NMR shows a broad singlet at

    
     8.2 (Pyrimidine H-2) and a singlet at 
    
    
    
    4.9 (2H).
  • Hypothesis: The singlet at 4.9 suggests equivalent methylene protons of the dihydro-furan ring (if it's a dihydro derivative) or aromatic protons.

  • Validation: HMBC shows the protons at

    
     4.9 coupling to both bridgehead carbons with equal intensity. This confirms the [3,4-d] symmetry. A [2,3-d] isomer would typically show two distinct proton environments.
    

Part 4: Visualization & Logic

Diagram 1: Analytical Decision Matrix (Graphviz)

AnalyticalWorkflow Start Crude Synthesized Solid HNMR 1D 1H NMR (DMSO-d6) Start->HNMR Decision1 Furan Signals? HNMR->Decision1 Singlet Singlet (2H) or Equivalent Signals Decision1->Singlet Symmetric/Singlet Doublets Two Doublets (1H each) J = 2-3 Hz Decision1->Doublets Coupled Doublets Suspect34 Suspect Furo[3,4-d] (Target) Singlet->Suspect34 Suspect23 Suspect Furo[2,3-d] (Isomer) Doublets->Suspect23 HMBC Run HMBC & NOESY Suspect34->HMBC Suspect23->HMBC Validation Check Bridgehead Correlations HMBC->Validation Confirmed CONFIRMED Furo[3,4-d]pyrimidine Validation->Confirmed Symmetric Correlations Reject REJECT Isomer or Byproduct Validation->Reject Asymmetric Correlations

Caption: Decision tree for distinguishing furo[3,4-d] from furo[2,3-d] isomers using NMR markers.

Diagram 2: Structural Connectivity Logic

StructureLogic cluster_0 Furo[3,4-d]pyrimidine (Target) cluster_1 Furo[2,3-d]pyrimidine (Common Isomer) F34_Core Core Fusion C3-C4 (Furan) : C4-C5 (Pyrim) F34_NMR NMR Marker: Protons often equivalent (Singlet) F34_Core->F34_NMR F23_Core Core Fusion C2-C3 (Furan) : C4-C5 (Pyrim) F23_NMR NMR Marker: Distinct Doublets (J ~ 2.5 Hz) F23_Core->F23_NMR Synthesis Cyclization Precursor Synthesis->F34_Core Correct Pathway Synthesis->F23_Core Side Reaction

Caption: Structural logic comparing the target scaffold connectivity vs. the common isomer.

References

  • BenchChem. (2025).[1][3][4] An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. Retrieved from

  • ResearchGate. (2022).[5] Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine derivatives. Retrieved from

  • Royal Society of Chemistry. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

[1] Executive Safety Summary Compound Class: Halogenated Heterocycle / Electrophilic Pyrimidine Derivative Primary Hazards: Corrosive (releases HCl upon hydrolysis), Skin Sensitizer, Acute Toxicant. Critical Disposal Rul...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Compound Class: Halogenated Heterocycle / Electrophilic Pyrimidine Derivative Primary Hazards: Corrosive (releases HCl upon hydrolysis), Skin Sensitizer, Acute Toxicant. Critical Disposal Rule: Strictly segregate from aqueous waste streams. This compound possesses two reactive chlorine atoms on the pyrimidine ring (positions 2 and 4) that are susceptible to nucleophilic attack. Contact with moisture releases hydrochloric acid and generates the corresponding hydroxypyrimidine, creating an exothermic, corrosive hazard in waste containers.

Chemical Stability & Reactivity Profile (The "Why")

To dispose of this compound safely, one must understand its specific instability. The 2,4-dichloropyrimidine core is an electrophile designed for substitution reactions (SNAr).[1]

  • Hydrolytic Instability: The C-Cl bonds, particularly at the C-4 position, are labile. In the presence of water or humidity, the following reaction occurs:

    
    
    This generates acidic fumes and lowers the pH of waste mixtures, potentially pressurizing sealed containers.
    
  • Lipophilicity Factor: The 7-methyl-5,7-dihydrofuro fusion increases the compound's lipophilicity compared to bare pyrimidines.[2] This enhances skin permeation, making "contact" risks (dermal absorption) higher during disposal handling.

Reactivity Visualization

The following diagram illustrates the degradation pathway that dictates our disposal segregation strategy.

G Compound 2,4-Dichloro-7-methyl -5,7-dihydrofuro[3,4-d]pyrimidine Intermediate Hydrolysis Reaction (Exothermic) Compound->Intermediate Contact Water Moisture / Aqueous Waste Water->Intermediate Products HCl Gas + Hydroxy-pyrimidine derivative Intermediate->Products Risk Container Pressurization & Corrosion Products->Risk If sealed

Caption: Hydrolytic degradation pathway.[2] Mixing this compound with aqueous waste generates acid gas, creating a pressurization hazard.[2]

Pre-Disposal Assessment & Classification

Before moving the material, categorize the waste state to select the correct waste stream.

ParameterSpecification
Waste Stream Halogenated Organic (Do NOT mix with non-halogenated solvents)
EPA Waste Codes D002 (Corrosive), D022 (if chloroform used), Custom Lab Pack
Container Type HDPE (High-Density Polyethylene) or Glass.[2] Avoid Metal.
Incompatibility Strong oxidizers, Strong bases, Water/Aqueous solutions.[2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid

Applicable for: Expired shelf-stock, surplus dry reagent.[2]

  • PPE Verification: Don nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and a lab coat. Work inside a fume hood.

  • Primary Containment: Transfer the solid into a clear, screw-cap glass vial or HDPE jar.

    • Note: Do not fill >80% capacity.

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag. This "double-bagging" prevents contamination of the outer waste drum.

  • Labeling: Affix a hazardous waste tag.

    • Must state: "Toxic Solid, Organic, Halogenated."

    • Constituents: List "2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine."[2]

  • Transfer: Move to the satellite accumulation area designated for Solid Hazardous Waste .

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, filtrates containing the compound.

  • Segregation: Ensure the waste solvent container is marked "Halogenated Organic Waste."

    • Critical: If the reaction solvent was DMF or DMSO, ensure the waste stream is compatible.

  • pH Check: If the mixture was quenched or worked up, verify pH is between 5–9. If acidic (due to HCl generation), neutralize carefully (see Scenario C) before combining with the main waste carboy to prevent drum corrosion.

  • Pouring: Using a funnel, pour the liquid into the carboy.

  • Closure: Cap the carboy immediately. Do not leave open in the hood, as atmospheric moisture will slowly hydrolyze the dissolved compound, releasing HCl fumes into the lab environment.

Scenario C: Quenching Reactive Residues (Spills/Glassware)

Applicable for: Cleaning spatulas, flasks, or neutralizing small spills.[2]

  • Preparation: Prepare a 5% Sodium Bicarbonate (

    
    )  solution or a dilute Sodium Hydroxide (
    
    
    
    , 1M) solution.
  • Controlled Hydrolysis:

    • Place the contaminated glassware in the back of the fume hood.

    • Slowly add the base solution.

    • Observation: You may see fizzing or slight warming as the chlorines are displaced and HCl is neutralized.

  • Soak: Allow to sit for 30 minutes to ensure complete conversion to the non-reactive hydroxy-pyrimidine derivative.

  • Final Disposal: The resulting aqueous mixture is now a standard aqueous basic waste (non-halogenated hazard, though organic content remains). Dispose of in Aqueous Basic Waste .

Decision Matrix: Disposal Workflow

DisposalTree Start Waste Material Identified State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Liquid / Solution State->Liquid SolidAction Double Bag -> Solid Halogenated Waste Solid->SolidAction LiquidType Contains Water? Liquid->LiquidType Anhydrous No (Organic Solvent) LiquidType->Anhydrous Aqueous Yes (Quenched/Mixed) LiquidType->Aqueous HalogenatedStream Halogenated Organic Waste (HDPE Carboy) Anhydrous->HalogenatedStream Neutralize Verify pH 5-9 (Neutralize if Acidic) Aqueous->Neutralize AqueousStream Aqueous Waste Stream Neutralize->AqueousStream

Caption: Operational decision tree for segregating 2,4-dichloropyrimidine derivatives.

Emergency Response (Spills)[1][5]

  • Small Spill (< 5g):

    • Cover with a dry absorbent pad or vermiculite.

    • Do not use wet paper towels (generates HCl gas).

    • Scoop into a wide-mouth jar.

    • Wipe surface with 5% sodium bicarbonate solution to deactivate residues.

  • Skin Contact:

    • Immediately flush with water for 15 minutes.[3]

    • The lipophilic nature requires thorough soap washing; water alone is insufficient.

    • Seek medical attention if irritation persists (delayed sensitization is common with pyrimidines).

References

  • PubChem. (n.d.). 2,4-Dichloropyrimidine Compound Summary. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Part 1: Executive Directive & Risk Profile The "Read-Across" Safety Protocol Critical Notice: Specific toxicological data for the 7-methyl analog (2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine) is limited in pub...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive & Risk Profile

The "Read-Across" Safety Protocol

Critical Notice: Specific toxicological data for the 7-methyl analog (2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine) is limited in public registries. Therefore, this protocol enforces a "Read-Across" Safety Strategy based on its structural analogs: 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 848398-41-4) and 2,4-Dichloropyrimidine (CAS 3934-20-1).

Treat this compound as a Moisture-Sensitive Corrosive. The presence of two chlorine atoms at the 2,4-positions of the pyrimidine ring renders this molecule highly electrophilic. Upon contact with mucosal membranes or atmospheric moisture, it is liable to hydrolyze, releasing Hydrochloric Acid (HCl) .

Hazard Classification (Inferred)
Hazard ClassCategoryH-CodeDescription
Skin Corrosion/Irritation 1B / 2 H314 / H315 Causes severe skin burns (conservative estimate) or skin irritation.
Serious Eye Damage 1 H318 Causes serious eye damage (irreversible).
Acute Toxicity (Oral) 4 H302 Harmful if swallowed.[1]
STOT - Single Exposure 3 H335 May cause respiratory irritation.[1][2]
Sensitization 1 H317 May cause an allergic skin reaction (common in halogenated pyrimidines).

Part 2: Personal Protective Equipment (PPE) Matrix

Philosophy: PPE is the last line of defense. Engineering controls (Fume Hoods/Glove Boxes) are primary.

PPE Selection Table
Operation ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical (<10 mg) Fume Hood (Sash <18")Single Nitrile Gloves (Min 0.11mm)Chemical Safety GogglesStandard Lab Coat
Preparative (10 mg - 1 g) Fume Hood (Sash <18")Double Nitrile Gloves (Outer: 0.14mm)Chemical Safety GogglesLab Coat + Apron (Tyvek/PVC)
Bulk Handling (>1 g) Fume Hood or Glove BoxDouble Gloves (Inner: Nitrile, Outer: Neoprene/Butyl)Face Shield + GogglesTyvek Suit + Sleeve Covers
Spill Cleanup Full-Face Respirator (ABEK1P3 Cartridge)Chem-Resistant Gauntlets (Butyl/Viton)Integrated in RespiratorChemical Resistant Coveralls
Glove Permeation Logic
  • Recommendation: Use Nitrile for incidental splash protection.

  • Reasoning: Chlorinated heterocycles can permeate thin nitrile. For procedures >30 mins, use Double Gloving with a colored inner glove to visualize breaches.

  • Change Frequency: Immediately upon splash; every 60 minutes during active handling.

Part 3: Operational Protocols & Engineering Controls

Storage & Stability
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory.

  • Container: Tightly sealed glass or Teflon; Parafilm is insufficient—use electrical tape or secondary containment.

  • Why? The furo ring system fused to the pyrimidine adds strain, and the chloro-groups are labile. Moisture ingress leads to autocatalytic degradation (HCl formation), turning the white solid into a sticky, corrosive brown gum.

Weighing & Transfer SOP
  • Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood .

  • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

  • Transfer: Use disposable spatulas. Do not return excess material to the stock container.

Reaction Setup (S_NAr Context)

This compound is typically used as an electrophile in Nucleophilic Aromatic Substitution (S_NAr).

  • Solvent Choice: Anhydrous DMF, DMAc, or THF are common.

  • Base Trap: Reactions usually require a non-nucleophilic base (e.g., DIPEA, K2CO3) to neutralize the HCl generated.

  • Exotherm: Addition of nucleophiles (amines/alcohols) can be exothermic. Add reagents slowly at 0°C.

Part 4: Emergency Response & Disposal Logic

Deactivation & Disposal Workflow

Do not dispose of the active chloride directly. It must be chemically quenched.

DeactivationWorkflow Start Waste: 2,4-Dichloro-7-methyl -5,7-dihydrofuro[3,4-d]pyrimidine Solvent Dissolve in Acetone or Ethanol Start->Solvent Base Add 10% NaOH or Na2CO3 (aq) (Slow Addition - Exothermic) Solvent->Base Hydrolysis Hydrolysis Reaction (Cl groups replaced by OH) Base->Hydrolysis Wait 12-24 hrs Check Check pH (Target > 10) Hydrolysis->Check Check->Base If pH < 10 (Incomplete) Neutralize Neutralize to pH 7 with dilute HCl Check->Neutralize If pH > 10 Disposal Dispose as Halogenated Organic Waste Neutralize->Disposal

Figure 1: Chemical Deactivation Workflow for Chlorinated Pyrimidines.

Spill Response (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Don Full-Face Respirator and Nitrile+Butyl gloves.

  • Cover: Gently cover the spill with Sodium Carbonate or Calcium Carbonate powder to neutralize potential acidity.

  • Collect: Scoop (do not sweep/dust) into a waste container.

  • Clean: Wipe surface with 1M NaOH solution, followed by water.

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45789968, 2,4-Dichlorofuro[3,2-d]pyrimidine. Retrieved from [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine
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